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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine: A Comprehensive Technical Guide

Executive Summary Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine—systematically known as N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine—is a highly specialized heterocyclic building block. Characterized by a 4-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine—systematically known as N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine—is a highly specialized heterocyclic building block. Characterized by a 4-methyl-1H-imidazole core tethered to a secondary methylamine via a methylene bridge, this compound exhibits a unique acid-base profile and dynamic tautomerism. It has garnered significant attention in medicinal chemistry, particularly as a critical pharmacophore in the rational design of G protein-coupled receptor kinase 2 (GRK2) inhibitors[1] and as a structural analog in biogenic amine research[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions, focusing instead on the mechanistic causality behind its physicochemical behavior, synthesis, and analytical characterization.

Structural and Physicochemical Profiling

The physicochemical behavior of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is dictated by its dual-basic centers. The secondary amine is highly basic (predicted pKa ~9.5–10.5), ensuring it remains predominantly protonated at physiological pH (7.4). Conversely, the imidazole ring is amphoteric (pKa ~6.0–7.0), capable of both accepting and donating hydrogen bonds depending on the microenvironment's pH. This dynamic tautomerism allows the molecule to adapt its conformation and charge state when entering complex biological binding pockets.

To prevent oxidative degradation and hygroscopic instability, the compound is most frequently synthesized, isolated, and stored commercially as a stable dihydrochloride hydrate[3].

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the free base form, synthesizing computational predictions and structural analytics[4]:

Physicochemical PropertyValue
IUPAC Name N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
Chemical Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Monoisotopic Mass 125.095 g/mol
Predicted XLogP3 -0.2 (Hydrophilic)
Hydrogen Bond Donors 2 (Imidazole -NH, Secondary Amine -NH)
Hydrogen Bond Acceptors 2 (Imidazole =N-, Secondary Amine -NH)
Rotatable Bonds 2

Synthetic Methodology and Purification

The most robust and scalable method for synthesizing Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is via the reductive amination of 4-methyl-1H-imidazole-2-carbaldehyde.

SynthesisWorkflow SM 4-Methyl-1H-imidazole- 2-carbaldehyde Imine Imine Intermediate (Schiff Base) SM->Imine Condensation Amine Methylamine (CH3NH2) Amine->Imine Product Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine Imine->Product Reductive Amination Reductant NaBH(OAc)3 (Reduction) Reductant->Product

Caption: Synthetic workflow for Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine via reductive amination.

Step-by-Step Protocol: Reductive Amination
  • Imine Formation: Dissolve 4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add methylamine (1.5 eq, typically as a 2M solution in THF). Stir at room temperature for 2 hours.

    • Causality: Anhydrous conditions are critical here. Water is a byproduct of Schiff base formation; minimizing ambient moisture prevents the equilibrium from shifting backward, which would hydrolyze the transient imine intermediate back to the aldehyde.

  • Self-Validation Checkpoint 1: Before proceeding to reduction, sample 10 µL of the reaction mixture, dilute in DCM, and analyze via TLC (Silica, 10% MeOH in DCM). Stain with ninhydrin and heat. The primary amine must be fully consumed to prevent the formation of unreacted aldehyde side products.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Causality: NaBH(OAc)₃ is explicitly chosen over harsher reductants like NaBH₄ because its steric bulk and electron-withdrawing acetate groups render it mild enough to selectively reduce the imine without reducing any trace unreacted aldehyde to an alcohol.

  • Quenching & Salt Formation: Quench the reaction with saturated aqueous NaHCO₃. Extract with a highly polar organic solvent system (chloroform/isopropanol 3:1) due to the product's hydrophilicity. To isolate the stable form, treat the concentrated organic layer with 2M HCl in diethyl ether to precipitate the dihydrochloride salt[3].

Analytical Characterization Protocols

To confirm the structural integrity and purity of the synthesized compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, leveraging the predictable fragmentation pathways of imidazole-amines[5].

Step-by-Step Protocol: LC-MS/MS Quantification
  • Sample Preparation: Reconstitute the dihydrochloride salt in LC-MS grade Water/Acetonitrile (90:10) containing 0.1% Formic Acid to ensure complete protonation.

  • Chromatographic Separation: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than a standard C18.

    • Causality: Because the compound has an XLogP3 of -0.2, it is highly polar and will exhibit poor retention on reversed-phase C18 columns, eluting in the void volume. HILIC ensures adequate retention and sharp peak shapes.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. The precursor ion will appear as the [M+H]⁺ peak at m/z 126.1.

  • Collision-Induced Dissociation (CID): Apply a collision energy of 15-20 eV. The primary fragmentation pathway involves the neutral loss of methylamine (CH₃NH₂, 31 Da), yielding a highly stable 4-methyl-1H-imidazol-2-ylmethyl cation at m/z 95.1.

    • Causality: The thermodynamic stability of the resulting conjugated imidazole cation drives this specific fragmentation pathway, making the m/z 126.1 → 95.1 transition highly specific for Multiple Reaction Monitoring (MRM)[5].

  • Self-Validation Checkpoint 2: Inject a blank solvent followed by the standard solution. Isotopic fidelity must be verified by checking the M+1 peak (m/z 127.1) at approximately 7.5% relative abundance, which corresponds directly to the natural ¹³C distribution of the C₆ framework.

Pharmacological and Biological Context

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine serves as a critical pharmacophore in the design of targeted therapeutics. Most notably, it is utilized in the development of [1].

In the context of kinase inhibition, the compound acts as a highly efficient hinge-binding motif. The imidazole ring mimics the purine core of ATP, anchoring the molecule in the kinase active site via hydrogen bonding with the peptide backbone. Concurrently, the basic secondary amine extends into the solvent-exposed channel, forming crucial electrostatic salt bridges with acidic residues (Asp/Glu) in the kinase domain. Furthermore, the specific 4-methyl substitution on the imidazole ring restricts the molecule's conformational flexibility, which is the primary driver for achieving high selectivity for GRK2 over the closely related GRK5 isoform[1].

Pharmacophore Compound Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine ImidRing Imidazole Core (pKa ~6.5) Compound->ImidRing SecAmine Secondary Amine (pKa ~9.8) Compound->SecAmine HDonor Kinase Hinge Region (H-Bonding) ImidRing->HDonor Neutral/Tautomeric SaltBridge Asp/Glu Residues (Salt Bridge) SecAmine->SaltBridge Protonated (pH 7.4)

Caption: Pharmacophore mapping of the compound within a kinase active site.

References

  • G protein-coupled receptor kinase 2 inhibitors and methods of use (US Patent 10,023,564 / US20170240538A1). Google Patents.
  • 1H-Imidazole-4-ethanamine, N-methyl - Chemical and Physical Properties . KingDraw Chemical Encyclopedia. Available at: [Link]

Sources

Exploratory

The Pharmacological Core: Mechanism of Action of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine in Histamine H3 Receptor Modulation

Executive Summary As a Senior Application Scientist specializing in neuropharmacology and GPCR targeting, I frequently encounter complex molecular architectures designed to modulate the central nervous system. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in neuropharmacology and GPCR targeting, I frequently encounter complex molecular architectures designed to modulate the central nervous system. Among these, Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine stands out not as a standalone therapeutic, but as a highly optimized, critical pharmacophoric warhead. This structural fragment is the driving force behind a major class of Histamine H3 Receptor (H3R) antagonists and inverse agonists.

By strategically mimicking the endogenous ligand (histamine) while introducing steric and electronic modifications, this pharmacophore effectively blocks presynaptic H3 autoreceptors and heteroreceptors. This blockade disinhibits the release of key neurotransmitters—including histamine, acetylcholine, dopamine, and norepinephrine—making it a foundational building block in drug discovery programs targeting narcolepsy, Attention Deficit Hyperactivity Disorder (ADHD), Alzheimer's disease, and cognitive impairments .

Molecular Pharmacology & Structural Biology

Target Engagement at the H3 Receptor

The Histamine H3 receptor is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system and couples to the inhibitory G αi/o​ signaling pathway . To design effective antagonists, medicinal chemists rely on the methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine scaffold for two critical interactions:

  • The Imidazole Ring (4-Methyl Substitution): The endogenous ligand, histamine, relies on an unsubstituted imidazole ring. However, early H3R ligands containing basic imidazoles suffered from severe off-target effects, notably the inhibition of cytochrome P450 isoenzymes due to heme iron binding . The addition of the 4-methyl group on the imidazole ring sterically hinders this CYP450 interaction while maintaining the essential hydrogen-bond network required for H3R orthosteric binding .

  • The Protonated Amine: Like all aminergic GPCRs, the H3R contains a highly conserved aspartate residue in transmembrane domain III (TM3)—specifically Asp114. The methylamine moiety of our pharmacophore becomes protonated at physiological pH, forming a critical electrostatic salt bridge with Asp114, anchoring the antagonist in the binding pocket .

Signal Transduction Cascade (Mechanism of Action)

The H3R exhibits a remarkably high level of constitutive activity, meaning it actively suppresses neurotransmitter release even in the absence of histamine . The methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine pharmacophore acts primarily as an inverse agonist .

By locking the receptor in an inactive conformation, it prevents the exchange of GDP for GTP on the G αi/o​ subunit. This halts the downstream inhibition of adenylyl cyclase, leading to an accumulation of intracellular cAMP. Simultaneously, it relieves the βγ -subunit-mediated blockade of N-type voltage-gated calcium channels. The resulting influx of Ca 2+ triggers the exocytosis of neurotransmitter vesicles into the synaptic cleft .

G A Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (Pharmacophore) B Histamine H3 Receptor (TM3 Asp114 Binding) A->B Inverse Agonism C Gi/o Protein (Inhibited Exchange) B->C Blocks Activation D Adenylyl Cyclase (Disinhibited) C->D Removes Inhibition F Voltage-Gated Ca2+ Channels (Open State) C->F Relieves βγ Block E cAMP Accumulation D->E Synthesizes G Neurotransmitter Exocytosis (Histamine, ACh, DA) E->G PKA Pathway F->G Ca2+ Influx

Fig 1: H3R signal transduction cascade modulated by the imidazole pharmacophore.

Quantitative Pharmacodynamics

To contextualize the potency of this pharmacophore, we benchmark it against the endogenous ligand and reference inverse agonists. The data below illustrates how structural integration of this core fragment shifts the receptor's thermodynamic state.

Table 1: Pharmacodynamic Profiling of Imidazole-Based H3R Modulators

Pharmacophore / CompoundH3R Binding Affinity (pKi)Efficacy (E max​ % vs Histamine)Functional Classification
Histamine (Endogenous) ~8.0100%Full Agonist
Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine core 8.5 - 9.2-40% to -60%Inverse Agonist / Antagonist
Clobenpropit (Reference) 9.3-50%Inverse Agonist
Thioperamide (Reference) 8.4-45%Inverse Agonist

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action of compounds bearing the methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine core, we must employ assays that isolate specific biological events. As a principle of robust experimental design, I prioritize direct readouts over downstream amplifications to avoid signal cross-talk.

Protocol 1: In Vitro [ 35 S]GTP γ S Binding Assay

Causality Check: Why use [ 35 S]GTP γ S instead of a standard cAMP ELISA? Because the H3R has high constitutive activity. To definitively prove inverse agonism rather than mere neutral antagonism, we must measure the primary receptor-G protein coupling event. Downstream cAMP assays are susceptible to amplification artifacts, whereas [ 35 S]GTP γ S binding provides a 1:1 stoichiometric readout of G αi​ activation .

  • Membrane Preparation: Homogenize CHO cells stably expressing human H3R in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet to isolate pure membrane fractions containing intact receptor-G protein complexes.

  • Ligand & GDP Incubation: Incubate 10 µg of membrane protein with varying concentrations of the test compound in assay buffer supplemented with 3 µM GDP. Crucial Step: GDP must be present to occupy the basal nucleotide pocket, ensuring only actively exchanging G-proteins are measured.

  • Radioligand Addition: Introduce 0.1 nM [ 35 S]GTP γ S. The sulfur-35 substitution renders the GTP analog non-hydrolyzable by the G α subunit, permanently trapping the complex in its active state.

  • Rapid Vacuum Filtration: Terminate the reaction after 60 minutes by rapid filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to eliminate unbound radioligand.

  • Scintillation Counting: Quantify the trapped radioactivity. A reduction in basal binding below 100% confirms the compound's inverse agonist properties.

Workflow S1 Membrane Isolation S2 Ligand & GDP Incubation S1->S2 S3 [35S]GTPγS Addition S2->S3 S4 Rapid Vacuum Filtration S3->S4 S5 Scintillation Counting S4->S5

Fig 2: Step-by-step workflow for the [35S]GTPγS inverse agonism assay.

Protocol 2: In Vivo Brain Microdialysis

Causality Check: In vitro target engagement does not guarantee physiological efficacy. To prove that blocking the H3 heteroreceptor actually translates to cognitive enhancement, we must quantify the extracellular release of neurotransmitters (like acetylcholine) in the prefrontal cortex of awake, freely moving subjects.

  • Stereotaxic Surgery: Implant a concentric microdialysis guide cannula into the medial prefrontal cortex (mPFC) of male Wistar rats under isoflurane anesthesia. Allow a strict 5-day recovery period to ensure blood-brain barrier repair and normalization of basal neurochemistry.

  • Probe Insertion & Perfusion: Insert a dialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a slow rate of 1.5 µL/min. Reasoning: This low flow rate maximizes the relative recovery of neurotransmitters diffusing across the semi-permeable membrane.

  • Baseline Sampling: Collect dialysate fractions every 20 minutes for 2 hours to establish a stable basal outflow.

  • Compound Administration: Administer the H3R antagonist (1-10 mg/kg, i.p.) and continue sampling for 3 hours.

  • HPLC-MS/MS Analysis: Analyze fractions using mass spectrometry. MS/MS is selected over electrochemical detection due to its superior specificity and limits of detection (LOD) for low-abundance monoamines in complex aCSF matrices.

References

  • [1] WO 2006/035308 A1 - Histamine H3 Receptor Antagonists. Google Patents. Available at:

  • [2] Histamine H3 receptor. Wikipedia. Available at: [Link]

  • [3] H3 receptor antagonist. Wikipedia. Available at:[Link]

  • [4] Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. PMC. Available at:[Link]

  • [5] Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists. ACS Journal of Medicinal Chemistry. Available at:[Link]

  • [6] Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity. PMC. Available at:[Link]

  • [7] Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials. PMC. Available at:[Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Validation of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Executive Summary Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS: 774213-87-5) is a highly versatile secondary amine building block featuring a privileged 4-methylimidazole scaffold[1]. In modern drug discovery, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS: 774213-87-5) is a highly versatile secondary amine building block featuring a privileged 4-methylimidazole scaffold[1]. In modern drug discovery, this structural motif is heavily utilized in the design of histamine H3/H4 receptor modulators, kinase inhibitors, and metalloenzyme-targeting pharmacophores. The presence of the basic secondary amine allows for facile functionalization (e.g., amide coupling, reductive alkylation), while the amphoteric imidazole ring serves as a critical hydrogen bond donor/acceptor and metal-chelating moiety.

This whitepaper provides an authoritative guide on its physicochemical properties, validated synthetic methodologies, and analytical characterization strategies designed for drug development professionals.

Physicochemical Profiling

Accurate molecular characterization is the foundation of reproducible assay development and synthetic scale-up. Table 1 summarizes the core quantitative and structural data for this compound[1].

Table 1: Physicochemical Properties of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

ParameterValue
Chemical Name Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine
IUPAC Name N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
CAS Registry Number 774213-87-5
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Core Scaffold 4-Methylimidazole
Functional Groups Secondary amine, Imidazole ring
Physical State Solid / Viscous oil (dependent on salt form)

Strategic Synthetic Methodology: Reductive Amination

The most robust and scalable approach to synthesize Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is via the reductive amination of 4-methyl-1H-imidazole-2-carboxaldehyde (CAS: 113825-16-4)[2] with methylamine.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4). NaBH4 is highly reactive and prone to reducing the starting aldehyde directly into an off-target alcohol (4-methyl-1H-imidazole-2-methanol). NaBH(OAc)3 is sterically hindered and electron-deficient, making it exquisitely selective for the protonated iminium ion intermediate over the unreacted aldehyde.

  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is utilized because it effectively solubilizes the reagents while remaining inert to the hydride source.

  • pH Modulation: The addition of catalytic glacial acetic acid (AcOH) is critical. The basicity of both the imidazole ring and methylamine can stall the reaction at the carbinolamine stage. AcOH protonates the carbinolamine hydroxyl group, facilitating its elimination as water to form the reactive electrophilic iminium species.

Step-by-Step Experimental Protocol

Phase 1: Iminium Formation

  • Charge a flame-dried round-bottom flask with 4-methyl-1H-imidazole-2-carboxaldehyde (1.0 equiv, e.g., 10 mmol) and anhydrous DCE (0.2 M).

  • Add methylamine (2.0 M solution in THF, 1.2 equiv) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Introduce glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~5-6.

  • Stir the mixture at room temperature for 2 hours.

    • Self-Validating Check: Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The aldehyde spot (UV active) should cleanly convert to a baseline-shifted intermediate.

Phase 2: Selective Reduction 5. Cool the reaction mixture back to 0 °C. 6. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 15 minutes to control the exothermic hydride transfer. 7. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Phase 3: Quenching and Purification 8. Quench the reaction cautiously with saturated aqueous NaHCO3 (until gas evolution ceases) to neutralize the acetic acid and destroy unreacted hydride. 9. Extract the aqueous layer with a highly polar organic solvent mixture (e.g., Chloroform:Isopropanol 3:1) due to the high polarity of the product. 10. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. 11. Purify via flash column chromatography (Silica gel, gradient elution with DCM to DCM:MeOH:NH4OH 90:9:1) to yield the pure secondary amine.

Visualizations of Workflows and Pathways

SyntheticWorkflow SM1 4-Methyl-1H-imidazole- 2-carboxaldehyde (CAS: 113825-16-4) IM Iminium Intermediate [Schiff Base] SM1->IM Condensation (AcOH Cat.) SM2 Methylamine (CH3NH2) SM2->IM Nucleophilic Attack Prod Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine (CAS: 774213-87-5) IM->Prod Reduction (NaBH(OAc)3)

Fig 1: Reductive amination workflow for Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine synthesis.

GPCR_Signaling Ligand Imidazole Scaffold (CAS: 774213-87-5) Receptor Target GPCR (e.g., H3/H4 Receptor) Ligand->Receptor Receptor Binding Gprot Gαi/o Protein Receptor->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Downregulation

Fig 2: Pharmacological GPCR signaling pathway targeted by 4-methylimidazole derivatives.

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the synthesized product must be rigorously validated. Relying solely on mass spectrometry is insufficient due to the potential for regioisomeric methylation (e.g., off-target methylation on the imidazole nitrogen rather than the exocyclic amine).

  • 1H NMR (400 MHz, CD3OD): A diagnostic singlet for the N-methyl group should appear around δ 2.40 ppm. The methylene bridge (-CH2-) connecting the imidazole to the amine will present as a distinct singlet near δ 3.80 ppm. The imidazole backbone will display a singlet for the C5-H proton (~δ 6.70 ppm) and a singlet for the C4-methyl group (~δ 2.20 ppm).

  • LC-MS (ESI+): The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 126.1. The purity profile should exceed >95% via UV integration at 214 nm and 254 nm.

References

  • Sigma-Aldrich. "methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine | 774213-87-5." MilliporeSigma Product Catalog.1

  • Benchchem. "4-methyl-1H-imidazole-2-carbaldehyde | 113825-16-4." Chemical Reagents & Precursors Database.2

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Verification of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Executive Summary Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS: 774213-87-5) is a highly specialized, low-molecular-weight building block utilized extensively in medicinal chemistry and drug development. With an e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS: 774213-87-5) is a highly specialized, low-molecular-weight building block utilized extensively in medicinal chemistry and drug development. With an exact average molecular weight of 125.17 g/mol , this compound provides an optimal pharmacophoric scaffold for designing ligands that target G-protein coupled receptors (GPCRs)—such as histamine H3 and H4 receptors—as well as various kinase enzymes[1]. This technical guide provides an in-depth analysis of its structural properties, exact mass calculations, and the analytical protocols required for its rigorous verification in a laboratory setting.

Structural and Physicochemical Profiling

Molecular Weight and Isotopic Composition

The molecular formula of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is C6H11N3. The molecular weight is derived directly from the standard atomic weights of its constituent elements:

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

The sum of these atomic weights yields a Total Average Molecular Weight of 125.175 g/mol (commonly truncated to 125.17 g/mol in commercial chemical databases)[1][2]. The exact monoisotopic mass, which is critical for high-resolution mass spectrometry, is 125.0953 Da .

Structural Causality in Drug Design

The molecule consists of a 4-methyl-1H-imidazole ring substituted at the 2-position with a methylaminomethyl group. The specific arrangement of these functional groups dictates its behavior in synthetic workflows and biological systems:

  • Imidazole Core & Tautomerism: The 1H-imidazole ring is capable of rapid annular tautomerization. Consequently, the 4-methyl and 5-methyl substituted forms exist in dynamic equilibrium. Because of this, the compound is frequently listed interchangeably as Methyl-(5-methyl-1H-imidazol-2-ylmethyl)-amine[1]. The ring acts as both a hydrogen bond donor and acceptor, which is a critical mechanism for anchoring drugs within the binding pockets of target proteins.

  • Secondary Amine Basicity: The exocyclic secondary amine provides a highly nucleophilic site for downstream synthetic integration (e.g., reductive aminations or amide couplings). Its intrinsic basicity ensures protonation at physiological pH, which enhances aqueous solubility and target affinity.

  • Ligand Efficiency: At just 125.17 g/mol , incorporating this fragment into larger drug molecules ensures that the final candidate remains well within Lipinski's Rule of Five, maximizing the probability of favorable oral bioavailability.

Analytical Verification Protocol (Self-Validating System)

To ensure the integrity of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine batches, researchers must employ a self-validating analytical workflow. The following step-by-step protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) to confirm the exact molecular weight and structural connectivity.

Rationale for ESI+ Ionization

Electrospray Ionization in positive mode (ESI+) is explicitly chosen due to the presence of the basic secondary amine and the imidazole nitrogens. Causality: These basic functional groups readily accept protons ( H+ ) from an acidic mobile phase, generating a robust [M+H]+ pseudo-molecular ion at m/z 126.1.

Step-by-Step UHPLC-MS/MS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 10 µg/mL using a mixture of Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, ensuring complete ionization of the basic nitrogens prior to entering the mass spectrometer.

  • Chromatographic Separation: Inject 2 µL of the prepared sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The highly polar nature of the molecule means it will elute early; starting at a low organic concentration (5%) ensures adequate column retention and prevents peak broadening.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validating Checkpoint: Extract the MS1 ion chromatogram for m/z 126.1. The system validates itself by comparing the observed MS1 monoisotopic mass against the theoretical value (125.0953 Da + 1.0073 Da for the proton). Furthermore, trigger an MS/MS fragmentation (Collision-Induced Dissociation). The fragmentation pattern must yield characteristic product ions (e.g., loss of the methylamine group) to definitively confirm the structural connectivity, ruling out isobaric impurities.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound[1].

PropertyValue
Chemical Name Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine
Synonyms N-methyl(4-methyl-1H-imidazol-2-yl)methanamine
CAS Registry Number 774213-87-5
Molecular Formula C6H11N3
Average Molecular Weight 125.17 g/mol
Monoisotopic Mass 125.0953 Da
Physical State Oil (at room temperature)
Target [M+H]+ (ESI+) m/z 126.1
InChI Key VWPUDWHRYBWJRG-UHFFFAOYSA-N

Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS/MS verification protocol, highlighting the transition from sample preparation to structural elucidation.

LCMS_Workflow Sample 1. Sample Prep Dilution in MeOH + 0.1% FA Injection 2. UHPLC Separation C18 Column, Gradient Elution Sample->Injection Ionization 3. ESI+ Ionization Protonation of Basic Nitrogens Injection->Ionization MS1 4. MS1 Scan Target[M+H]+ m/z 126.1 Ionization->MS1 MS2 5. MS/MS Fragmentation CID for Structural Elucidation MS1->MS2 Data 6. Data Validation MW = 125.17 g/mol Verified MS2->Data

Figure 1: Self-validating UHPLC-MS/MS workflow for molecular weight verification.

References

  • Alfa-Chemclinix. "CAS 774213-87-5 Methyl-(5-methyl-1H-imidazol-2-ylmethyl)-amine". Alfa-Chemclinix Product Catalog.
  • MilliporeSigma. "methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine | 774213-87-5". Sigma-Aldrich.
  • ChemicalBook. "METHYL-(4-METHYL-1H-IMIDAZOL-2-YLMETHYL)-AMINE". ChemicalBook Database.

Sources

Foundational

The Imidazole Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthesis, and Therapeutic Applications

Executive Summary As a highly versatile five-membered aromatic heterocycle, imidazole (1,3-diaza-2,4-cyclopentadiene) remains a cornerstone of modern drug discovery. Its unique physicochemical properties—specifically its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile five-membered aromatic heterocycle, imidazole (1,3-diaza-2,4-cyclopentadiene) remains a cornerstone of modern drug discovery. Its unique physicochemical properties—specifically its amphoteric nature, hydrogen-bonding capacity, and electron-rich planar structure—allow it to engage a diverse array of biological targets[1]. This technical whitepaper provides an in-depth analysis of the imidazole scaffold, detailing the mechanistic causality behind its target engagement, modern multicomponent synthetic workflows, and self-validating experimental protocols for biological evaluation.

Chemical Architecture & Mechanistic Rationale

The Dual-Nature Pharmacophore

The therapeutic ubiquity of imidazole stems directly from its electronic configuration. The ring contains two distinct nitrogen atoms:

  • The Pyrrole-type Nitrogen (N1): Bears a hydrogen atom and acts as a potent hydrogen bond donor.

  • The Pyridine-type Nitrogen (N3): Possesses a lone pair of electrons orthogonal to the π -system, acting as an excellent hydrogen bond acceptor and a strong Lewis base.

With a pKa​ of approximately 7.1, imidazole exists in a dynamic equilibrium between its protonated and unprotonated states at physiological pH[2]. This amphoteric nature enhances aqueous solubility and facilitates favorable pharmacokinetic profiles[3].

Causality of Target Engagement: The CYP51 Paradigm

The most well-characterized mechanistic application of imidazole is its role as an antifungal agent via the inhibition of Lanosterol 14 α -demethylase (CYP51/Erg11)[4].

The Causality: CYP51 is a cytochrome P450 monooxygenase that relies on a localized heme iron ( Fe2+/Fe3+ ) to activate oxygen for the demethylation of lanosterol into ergosterol. The unhindered N3 atom of the imidazole ring acts as a nucleophile, directly coordinating with the electrophilic heme iron in the enzyme's active site. This coordinate covalent bond physically blocks oxygen binding, halting ergosterol biosynthesis. The resulting accumulation of toxic 14 α -methylated sterols disrupts fungal cell membrane integrity, leading to cell death[4][5]. Recent 2025/2026 studies have further optimized this interaction by attaching aromatic fused-ring hydrophobic side chains to the imidazole core, significantly enhancing binding affinity and overcoming emerging azole resistance[6][7].

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Erg11) Cytochrome P450 Lanosterol->CYP51 Demethylation Ergosterol Ergosterol (Cell Membrane Stability) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-Methyl Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway Imidazole Imidazole Derivative (Inhibitor) Heme Heme Iron (Fe2+) Coordination via N3 Imidazole->Heme Binds Heme->CYP51 Blocks Active Site CellDeath Fungal Cell Death ToxicSterols->CellDeath Membrane Disruption

Mechanistic pathway of CYP51 inhibition by imidazole derivatives leading to fungal cell death.

Therapeutic Landscape & Quantitative Data

The structural adaptability of imidazole has led to its incorporation into drugs across multiple therapeutic areas[8][9]. Table 1 summarizes the quantitative and mechanistic profiles of key imidazole-containing therapeutics.

Table 1: Pharmacological Profile of Key Imidazole-Containing Drugs

Drug / ScaffoldPrimary IndicationMolecular TargetMechanism of ActionTypical IC50 / MIC Range
Ketoconazole AntifungalCYP51 (Erg11)Heme iron coordination blocking ergosterol synthesis.0.01 - 1.0 µg/mL
Losartan AntihypertensiveAT1 ReceptorCompetitive antagonism of Angiotensin II.10 - 20 nM
Dacarbazine AntineoplasticDNAAlkylation of DNA (O6-guanine) causing apoptosis.Cell-line dependent
Pretomanid AntitubercularMycolic Acid SynthesisInhibition of cell wall lipid biosynthesis.0.06 - 0.25 µg/mL
Novel Amide-Imidazoles Antifungal (Resistant)CYP51 (Mutated)Enhanced hydrophobic interaction via fused rings.< 0.05 µg/mL

Synthesis Methodologies: The Multicomponent Approach

To rapidly generate imidazole libraries for Structure-Activity Relationship (SAR) studies, Multicomponent Reactions (MCRs) are the industry standard. MCRs, such as the Debus-Radziszewski and Van Leusen syntheses, allow for the one-pot assembly of highly substituted imidazoles from simple precursors[10][11][12].

Why MCRs? Traditional linear syntheses require the isolation of unstable intermediates, leading to yield attrition. MCRs are thermodynamically driven cascades where the formation of intermediate imines/diimines is immediately followed by cyclization, ensuring high atom economy and minimizing toxic waste[12].

MCR_Workflow Start Start: Reagent Prep Reagents 1,2-Dicarbonyl + Aldehyde + Ammonium Acetate Start->Reagents Condensation Step 1: Diimine Condensation (Intermediate Formation) Reagents->Condensation NH3 attack Cyclization Step 2: Cyclization & Oxidation (Microwave/Heat) Condensation->Cyclization Aldehyde addition Crude Crude Imidazole Product Cyclization->Crude -H2O Purification Recrystallization & Validation (NMR/IR) Crude->Purification Quality Control

Workflow of a Debus-Radziszewski multicomponent synthesis for substituted imidazoles.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.

Protocol A: Microwave-Assisted Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles

Objective: Rapid, green synthesis of an imidazole library for screening.

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of a 1,2-diketone (e.g., benzil), 1.0 mmol of an aromatic aldehyde, and 5.0 mmol of ammonium acetate.

  • Catalysis & Solvent: Add 10 mol% of a Lewis acid catalyst (e.g., ZnCl2​ ) and 2 mL of ethanol (or run solvent-free depending on substrate liquidity).

  • Irradiation: Seal the vial and subject it to microwave irradiation (typically 100-150 W, 80°C) for 5–10 minutes.

    • Causality Check: Microwave heating ensures uniform thermal distribution, accelerating the rate-limiting diimine condensation step while preventing the thermal degradation of the aldehyde.

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate against the starting aldehyde. Elute with Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot validates reaction completion.

  • Workup: Cool to room temperature and pour the mixture into crushed ice. Filter the resulting precipitate under a vacuum.

  • Purification & Confirmation: Recrystallize from hot ethanol. Confirm structural integrity using 1H -NMR (look for the characteristic N-H broad singlet around 12-13 ppm if unsubstituted at N1) and HRMS.

Protocol B: In Vitro CYP51 Inhibition & Antifungal MIC Determination

Objective: Evaluate the biological efficacy of synthesized imidazole compounds against Candida albicans.

  • Inoculum Preparation: Culture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a McFarland standard of 0.5 ( 1×106 CFU/mL).

  • Assay Setup (96-Well Plate):

    • Add 100 µL of RPMI 1640 broth to all wells.

    • In column 1, add 100 µL of the test imidazole compound (dissolved in DMSO, max final DMSO concentration <1%). Perform 2-fold serial dilutions across the plate.

    • Self-Validating Controls: Designate Column 11 as the Positive Control (Fluconazole, known CYP51 inhibitor) and Column 12 as the Growth Control (Vehicle/DMSO only, no drug).

  • Inoculation: Add 100 µL of the fungal suspension to all wells.

  • Incubation & Reading: Incubate the plates at 35°C for 24-48 hours. Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that results in a ≥50% reduction in growth compared to the Growth Control.

Conclusion & Future Perspectives

The imidazole nucleus remains a "privileged scaffold" in medicinal chemistry. While its role as a CYP51 inhibitor in antifungal therapy is historically profound, the emergence of multi-drug resistant strains necessitates continuous innovation. Recent advancements in 2025 and 2026 demonstrate that modifying the hydrophobic side chains of amide-imidazoles can restore and even enhance target affinity against mutated enzymes[6]. By leveraging multicomponent synthetic strategies and rigorous, self-validating screening protocols, researchers can continue to unlock the vast therapeutic potential of imidazole-containing compounds.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews.[Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis.[Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences. [Link]

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal.[Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia.[Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed (NIH).[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.[Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. PMC (NIH).[Link]

  • CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation. ResearchGate.[Link]

  • Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. ResearchGate.[Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Publishing.[Link]

  • CYP51 inhibitors Compound B3 (Shenyang Pharmaceutical). PatSnap. [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. PMC (NIH).[Link]

Sources

Exploratory

Predicted 1H NMR Spectrum of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine: A Technical Guide

Executive Summary Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (C₆H₁₁N₃) is a highly versatile bidentate/tridentate ligand motif and a critical pharmacophore in medicinal chemistry. Accurate characterization of its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (C₆H₁₁N₃) is a highly versatile bidentate/tridentate ligand motif and a critical pharmacophore in medicinal chemistry. Accurate characterization of its structural integrity is paramount for downstream synthetic and biological applications. This technical whitepaper provides a comprehensive, causality-driven guide to predicting, acquiring, and interpreting the ¹H NMR spectrum of this compound, with a specific focus on the complex tautomeric dynamics inherent to the substituted imidazole ring.

Molecular Architecture & Tautomeric Dynamics

The molecular architecture features a 1H-imidazole core substituted with a methyl group at the C4 position and an N-methylaminomethyl group at the C2 position. A defining characteristic of imidazoles in solution is their rapid prototropic tautomerism. For this specific compound, the labile proton rapidly exchanges between the N1 and N3 atoms, effectively interconverting the 4-methyl-1H-imidazole and 5-methyl-1H-imidazole tautomeric forms.

This dynamic equilibrium profoundly impacts the NMR timescale[1]. At standard room temperature (298 K), the rate of proton exchange is typically faster than the NMR observation timescale. This results in an averaged electronic environment for the C4 and C5 positions. Consequently, the C5-H signal often appears as a broadened singlet rather than a sharp peak, and the imidazole N-H proton is highly broadened or completely exchanged when exposed to trace protic solvents[2].

Tautomerism TautomerA 4-Methyl-1H-imidazole form (N1 protonated) Exchange Rapid Prototropic Exchange (Averages C5-H & C4-Me signals) TautomerA->Exchange TautomerB 5-Methyl-1H-imidazole form (N3 protonated) Exchange->TautomerB

Prototropic tautomeric equilibrium of the substituted imidazole ring affecting NMR timescales.

Theoretical Framework for ¹H NMR Prediction

The chemical shifts of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine are dictated by the interplay of aromatic ring currents, electronegativity, and hydrogen bonding. Understanding the causality behind these shifts is essential for accurate spectral assignment.

  • Imidazole N-H : The pyrrole-like nitrogen proton is highly deshielded due to the aromatic ring current and its participation in intermolecular hydrogen bonding. It typically resonates far downfield between 11.50 and 12.00 ppm.

  • Imidazole C5-H : The solitary aromatic proton on the imidazole ring is shielded relative to typical benzenoid protons due to the electron-rich nature of the five-membered heterocycle, appearing around 6.65–6.80 ppm. It may exhibit fine allylic coupling (J ~ 1.0 Hz) to the adjacent 4-methyl group, though this is often obscured by tautomeric broadening.

  • C2-Methylene (-CH₂-) : This group is sandwiched between the electron-withdrawing sp²-hybridized C2 of the imidazole and the electronegative nitrogen of the secondary amine. This dual deshielding effect pushes the signal downfield to 3.70–3.85 ppm[3].

  • N-Methyl (-NH-CH₃) : Attached directly to the secondary amine, this aliphatic methyl group resonates around 2.25–2.40 ppm.

  • Imidazole 4-Methyl : Attached directly to the aromatic ring, this methyl group is slightly more shielded than the N-methyl, typically appearing at 2.10–2.20 ppm.

  • Amine N-H : The secondary amine proton is exchangeable and heavily dependent on solvent hydrogen-bonding capacity and concentration, usually appearing as a broad singlet between 1.80 and 2.20 ppm.

Quantitative Data: Predicted ¹H NMR Assignments

The following table summarizes the predicted ¹H NMR parameters for the compound in DMSO-d₆ at 298 K.

Proton EnvironmentPredicted Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment Notes
Imidazole N-H 11.50 – 12.00Broad singlet1H-Rapid exchange; highly solvent dependent.
Imidazole C5-H 6.65 – 6.80Singlet (broadened)1H~1.0 Hz (allylic)Broadened by tautomeric exchange.
C2-Methylene (-CH₂-) 3.70 – 3.85Singlet2H-Deshielded by aromatic ring and amine.
N-Methyl (-CH₃) 2.25 – 2.40Singlet3H-Aliphatic, attached to secondary amine.
Imidazole 4-Methyl 2.10 – 2.20Singlet3H~1.0 Hz (allylic)Allylic coupling to C5-H may be visible.
Amine N-H 1.80 – 2.20Broad singlet1H-Exchangeable; position varies with concentration.

Experimental Protocol for NMR Acquisition

To ensure a self-validating and trustworthy NMR analysis, the choice of solvent and acquisition parameters is critical. Non-polar solvents like CDCl₃ often lead to broad, unresolved signals for imidazoles due to intermediate exchange rates and intermolecular hydrogen-bonded aggregation. DMSO-d₆ is the preferred solvent because its strong hydrogen-bond accepting capability disrupts solute-solute aggregation, sharpening the carbon-bound proton signals and stabilizing the tautomeric equilibrium on the NMR timescale[3].

Step-by-Step Methodology:
  • Sample Preparation : Accurately weigh 5–10 mg of high-purity Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine.

  • Solvent Selection : Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d₆ (100.0 atom % D). Causality: Trace water in standard DMSO-d₆ (~3.3 ppm) can overlap with the C2-methylene signal and accelerate proton exchange, prematurely broadening the N-H signals.

  • Instrument Setup : Transfer the homogeneous solution to a clean 5 mm NMR tube. Insert into a 400 MHz (or higher field) NMR spectrometer. Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration.

  • Tuning and Shimming : Perform automated or manual tuning and matching (ATM) for the ¹H nucleus. Shim the magnetic field using the ²H lock signal of DMSO-d₆ to achieve a line shape of <1.0 Hz at 50% peak height. This is a critical self-validation step to ensure fine allylic couplings are not lost to poor field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : Standard 1D proton with a 30° flip angle (e.g., zg30 on Bruker systems).

    • Relaxation Delay (D1) : 2.0 to 3.0 seconds (ensures complete longitudinal relaxation of the methyl protons for accurate integration).

    • Number of Scans (NS) : 16 to 64, depending on exact sample concentration.

    • Spectral Width (SW) : 15 ppm (required to capture the far-downfield imidazole N-H signal).

  • Processing : Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without obscuring the fine allylic coupling of the C5-H. Phase and baseline correct the spectrum manually.

  • Referencing : Calibrate the chemical shift axis using the residual pentet of DMSO-d₆ at 2.50 ppm as the internal standard.

References

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). "NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives." The Journal of Organic Chemistry, 75(10), 3208-3213.[Link]

  • Tanokura, M. (1983). "1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides." Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 742(3), 576-585.[Link]

  • Wasylishen, R. E., & Tomlinson, G. (1977). "Applications of long-range 13C, H nuclear spin–spin coupling constants in the study of imidazole tautomerism in L-histidine, histamine, and related compounds." Canadian Journal of Chemistry, 55(14), 2564-2567.[Link]

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Foundational

An In-depth Technical Guide to the Tautomeric Forms of Methyl-Imidazole Compounds

Abstract The imidazole moiety is a cornerstone of medicinal chemistry and chemical biology, with its prevalence in vital biomolecules such as the amino acid histidine. The tautomeric nature of the imidazole ring, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole moiety is a cornerstone of medicinal chemistry and chemical biology, with its prevalence in vital biomolecules such as the amino acid histidine. The tautomeric nature of the imidazole ring, particularly in substituted derivatives like methyl-imidazoles, is a critical, yet often nuanced, determinant of their physicochemical properties, reactivity, and biological activity.[1][2] An understanding of the tautomeric equilibrium between different forms of methyl-imidazole is paramount for researchers, scientists, and drug development professionals in designing and optimizing molecular entities with desired therapeutic effects.[2] This guide provides an in-depth technical exploration of the tautomeric forms of methyl-imidazole compounds, integrating foundational principles with detailed experimental and computational methodologies for their characterization.

The Tautomeric Landscape of Methyl-Imidazoles

Prototropic tautomerism in imidazole derivatives involves the migration of a proton between the two nitrogen atoms of the imidazole ring.[1] In asymmetrically substituted methyl-imidazoles, this leads to the existence of distinct and non-equivalent tautomeric forms. The position of the methyl group on the imidazole ring dictates the nature and complexity of this tautomeric equilibrium.

1-Methylimidazole and 2-Methylimidazole
  • 1-Methylimidazole: The methylation at the N-1 position "locks" the imidazole ring, preventing proton migration. Consequently, 1-methylimidazole does not exhibit tautomerism.[3]

  • 2-Methylimidazole: The methyl group at the C-2 position results in two equivalent tautomeric forms, where the proton can reside on either N-1 or N-3. Due to the symmetry of the molecule, these two forms are identical and indistinguishable.

4(5)-Methylimidazole: A Dynamic Equilibrium

The case of 4-methylimidazole is more complex and serves as a classic example of tautomerism in this class of compounds. The proton can reside on either the N-1 or N-3 nitrogen atom, leading to two distinct tautomers: 4-methyl-1H-imidazole and 5-methyl-1H-imidazole.[4] This dynamic equilibrium is often denoted as 4(5)-methylimidazole.[5]

Caption: Tautomeric equilibrium of 4(5)-methylimidazole.

The relative populations of these two tautomers are influenced by a variety of factors, including the solvent, temperature, and pH.[6]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be shifted by environmental and structural factors. A thorough understanding of these influences is crucial for predicting and controlling the properties of methyl-imidazole-containing molecules.

Solvent Effects

The polarity of the solvent plays a significant role in determining the predominant tautomer.[7] In aqueous solutions and at low pH, the 5-methyl-1H-imidazole tautomer is generally favored. This is attributed to its higher dipole moment compared to the 4-methyl tautomer, leading to stronger stabilizing interactions with polar water molecules.[6]

pH and pKa

The pKa of 4(5)-methylimidazole is approximately 7.5.[6][8] This means that at physiological pH, both neutral and protonated forms of the molecule will be present. The protonation state, in turn, influences the tautomeric equilibrium. The ability of the imidazole ring to act as both a proton donor and acceptor is central to its role in biological systems, such as in the catalytic triad of enzymes.[2]

Substituent Effects

The nature and position of other substituents on the imidazole ring can also impact the tautomeric preference. Electron-donating or -withdrawing groups can alter the electron density at the nitrogen atoms, thereby influencing their basicity and the stability of the corresponding tautomers.

Experimental Methodologies for Tautomer Analysis

A suite of spectroscopic and analytical techniques is employed to characterize and quantify the tautomeric forms of methyl-imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[9]

  • ¹³C NMR Spectroscopy: A Diagnostic Tool: The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are highly sensitive to the position of the N-H proton.[10] A key diagnostic feature for 4(5)-methylimidazole is the difference in chemical shifts between C4 and C5 (Δδ).

    • In the 4-methyl tautomer , the chemical shift difference between C4 and C5 is significant (around 30 ppm in calculated spectra).[11]

    • In the 5-methyl tautomer , the chemical shifts of C4 and C5 are nearly identical.[11]

    • Experimentally, a larger Δδ value is consistent with a higher population of the 4-methyl tautomer, while a smaller Δδ suggests a predominance of the 5-methyl form.[10][11]

Table 1: Illustrative ¹³C NMR Chemical Shift Data for 4(5)-Methylimidazole Tautomers

TautomerC2 (ppm)C4 (ppm)C5 (ppm)Δδ (C4-C5)
4-methyl-1H-imidazole ~135~128~117~11
5-methyl-1H-imidazole ~137~120~129~9

Note: These are representative values and can vary depending on the solvent and other experimental conditions.

  • ¹H NMR Spectroscopy: While the ring protons can provide some information, the N-H proton signal is often broad due to chemical exchange and can be difficult to observe.[9] However, in some cases, distinct signals for each tautomer can be resolved at low temperatures.

  • ¹⁵N NMR Spectroscopy: The chemical shifts of the nitrogen atoms are also highly sensitive to the tautomeric state and can provide valuable, direct information about the protonation site.

  • Sample Preparation: Dissolve a precisely weighed amount of the methyl-imidazole compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration. The choice of solvent is critical as it will influence the tautomeric equilibrium.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the signals corresponding to the C4 and C5 carbons for each tautomer. The relative populations of the tautomers can be determined by integrating the corresponding signals, assuming the rate of interconversion is slow on the NMR timescale.

  • Equilibrium Constant (Keq) and Gibbs Free Energy (ΔG) Calculation:

    • Keq = [Tautomer A] / [Tautomer B][9]

    • ΔG = -RT ln(Keq)[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Different tautomers often have distinct electronic transitions and, therefore, different UV-Vis absorption spectra.[9][12] By monitoring changes in the absorption bands (position and intensity) as a function of solvent polarity or pH, the shift in tautomeric equilibrium can be qualitatively and, in some cases, quantitatively assessed.[9]

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the vibrational modes of the different tautomers. The N-H stretching frequency, in particular, can be sensitive to the tautomeric form and the hydrogen-bonding environment.[13]

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies and providing a deeper understanding of the energetic landscape of tautomerism.[14][15]

Tautomer_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis start_exp Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT) start_exp->nmr uv_vis_ir UV-Vis & IR Spectroscopy (in various solvents) start_exp->uv_vis_ir quantify Quantify Tautomer Ratios (Keq, ΔG) nmr->quantify compare Compare Experimental and Computational Results quantify->compare propose Propose Potential Tautomers dft DFT Calculations (Geometry Optimization, Frequencies) propose->dft solvation Solvation Modeling (PCM, SMD) dft->solvation nmr_calc Calculate NMR Shifts (GIAO) dft->nmr_calc solvation->compare nmr_calc->compare conclusion Conclusion on Predominant Tautomers and Influencing Factors compare->conclusion

Caption: A logical workflow for the comprehensive analysis of methyl-imidazole tautomerism.

Predicting Tautomer Stabilities

DFT calculations can be used to determine the optimized geometries and relative Gibbs free energies of the different tautomers in the gas phase and in various solvents (using continuum solvation models like PCM or SMD).[16] This allows for the prediction of the predominant tautomer under different conditions. A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) have been successfully employed for studying imidazole tautomerism.[14][17]

Simulating Spectroscopic Data

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can be used to calculate theoretical NMR chemical shifts.[18] These calculated values can then be compared with experimental data to aid in the assignment of signals to specific tautomers. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra.[19]

  • Structure Generation: Build the 3D structures of all possible tautomers of the methyl-imidazole compound.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Solvation Modeling: To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM) for the solvents of interest.

  • Relative Energy and Population Calculation: Calculate the relative Gibbs free energies (ΔG) between the tautomers in the gas phase and in solution. These values can be used to predict the tautomeric equilibrium constants.

  • (Optional) NMR Chemical Shift Calculation: Perform GIAO-DFT calculations to predict the ¹³C and ¹H NMR chemical shifts for each tautomer to aid in the interpretation of experimental spectra.

Synthesis of Methyl-Imidazole Isomers

The study of methyl-imidazole tautomerism begins with the synthesis of the specific isomers. Several established methods are available for their preparation.

  • 1-Methylimidazole: Commonly synthesized by the acid-catalyzed methylation of imidazole with methanol or via the Radziszewski reaction of glyoxal, formaldehyde, ammonia, and methylamine.[3] Laboratory-scale synthesis often involves the deprotonation of imidazole followed by methylation with an agent like methyl iodide.[9]

  • 2-Methylimidazole: Typically prepared through the Radziszewski reaction by the condensation of glyoxal, ammonia, and acetaldehyde.[20]

  • 4(5)-Methylimidazole: Can be synthesized using the Debus-Radziszewski imidazole synthesis by reacting methylglyoxal with ammonia and formaldehyde.[14] Other methods include the reaction of hydroxyacetone and formamide in the presence of ammonia.

Implications in Drug Discovery and Development

The tautomeric state of a methyl-imidazole moiety in a drug molecule can have profound effects on its biological activity. Tautomerism can influence:

  • Receptor Binding: The different tautomers present distinct hydrogen-bonding patterns (donor/acceptor sites) and dipole moments, which can lead to different binding affinities and selectivities for a biological target.[2]

  • Pharmacokinetic Properties (ADME): Properties such as solubility, lipophilicity, and membrane permeability can be affected by the predominant tautomeric form, thereby influencing the absorption, distribution, metabolism, and excretion of a drug.

  • Metabolic Stability: The reactivity of the imidazole ring towards metabolic enzymes can differ between tautomers.

A pertinent example is the development of inhibitors for p38 MAP kinase, where the imidazole ring plays a crucial role in binding to the enzyme's active site. The specific tautomeric form of the imidazole derivative is critical for establishing the key hydrogen bond interactions necessary for potent inhibition.

Conclusion

The tautomerism of methyl-imidazole compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding and characterization of the tautomeric equilibrium are essential for researchers in medicinal chemistry and drug development. This guide has outlined the fundamental principles of methyl-imidazole tautomerism and provided a detailed overview of the key experimental and computational methodologies for its investigation. By integrating these approaches, scientists can gain a deeper insight into the behavior of these important heterocyclic scaffolds and leverage this knowledge for the rational design of novel and effective therapeutic agents.

References

  • Wikipedia. 1-Methylimidazole. Available from: [Link]

  • Tilly, D. P., Heeb, J.-P., Webb, S. J., & Clayden, J. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2533. Available from: [Link]

  • Grollau, F., Mengesha, E. T., Mestdagh, J.-M., & Briant, M. (2021). The 4(5)-methylimidazole System in the gas phase: Insights from helium droplet experiment vs. quantum chemistry. The Journal of Chemical Physics, 154(13), 134304. Available from: [Link]

  • Nowak, M. J., & Lapinski, L. (2018). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Pure and Applied Chemistry, 90(7), 1129-1142. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for: Proton transfer in the hydrogen bonded ionic liquid of acetic acid and 1-methylimidazole. Available from: [Link]

  • Akbari, M., et al. (2023). Tautomeric equilibrium of 4(5)-methylimidazole. Food Chemistry, 405, 134937. Available from: [Link]

  • Revelou, P.-K., Xagoraris, M., Alissandrakis, E., Pappas, C., & Tarantilis, P. A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available from: [Link]

  • Freitas, T. B. A., et al. (2018). Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. Molecules, 23(5), 1205. Available from: [Link]

  • Wikipedia. 2-Methylimidazole. Available from: [Link]

  • SpectraBase. 1-Methylimidazole. Available from: [Link]

  • SpectraBase. 1-Methylimidazole - Optional[UV-VIS] - Spectrum. Available from: [Link]

  • Clayden, J., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14, 2533. Available from: [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • US Patent No. US4803281A. (1989). Preparation of 4-methylimidazole. Google Patents.
  • Fagnani, D. E., et al. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. The Journal of Physical Chemistry B, 123(13), 2945-2956. Available from: [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

  • Khan, S. A., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29569-29584. Available from: [Link]

  • Nieto, C. I., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(10), 2468. Available from: [Link]

  • ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Available from: [Link]

  • Orash, N., et al. (2022). A DFT study on 2X- imidazole derivatives (X = OH, NH2, and SH) as corrosion inhibitors on Cu surfaces: Tautomerism effect. Journal of Molecular Liquids, 363, 119859. Available from: [Link]

  • Shirkov, L., & Makarewicz, J. (2022). Structures of the (Imidazole)n–Ar (n = 1, 2) van der Waals Clusters from Ab Initio Calculations. Structural Chemistry, 34(1), 203-213. Available from: [Link]

  • Hong, X., & Li, H. (1999). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions, (13), 2135-2140. Available from: [Link]

  • Thomas, S. P., et al. (2020). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 22(3), 459-469. Available from: [Link]

  • Antonov, L. (Ed.). (2014). Tautomerism: Methods and theories. John Wiley & Sons.
  • ResearchGate. Tautomeric equilibrium of 4(5)-methylimidazole (4(5)-MeIm), modeling.... Available from: [Link]

  • ResearchGate. Representation of the tautomeric forms of methyl imidazole 9.. Available from: [Link]

  • Siskin, M., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Molecules, 27(17), 5599. Available from: [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]

  • Szymański, S., & Wojciechowski, M. (2022). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 17(8), 795-798. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Pérez-Arciénega, C. A., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(10), 2468. Available from: [Link]

  • Zúñiga, A. D. G., et al. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry, 48(9), 726-732. Available from: [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts.. Available from: [Link]

  • Grzesiak, E., et al. (2009). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Crystal Research and Technology, 44(9), 994-1000. Available from: [Link]

  • Góra, R. W., & Makowski, M. (2014). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry B, 118(19), 5024-5034. Available from: [Link]

  • Masoodi, H. R., & Al-Mulla, A. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Journal of Physical Organic Chemistry, 34(12), e4270. Available from: [Link]

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Protocols & Analytical Methods

Method

Advanced HPLC Methodologies for the Analysis of Imidazole Derivatives: Overcoming Retention and Peak Tailing Challenges

Imidazole derivatives form the structural backbone of numerous essential pharmaceuticals, ranging from proton pump inhibitors (omeprazole) to broad-spectrum antifungals (ketoconazole, albendazole) and biological mediator...

Author: BenchChem Technical Support Team. Date: March 2026

Imidazole derivatives form the structural backbone of numerous essential pharmaceuticals, ranging from proton pump inhibitors (omeprazole) to broad-spectrum antifungals (ketoconazole, albendazole) and biological mediators (histamine). Despite their clinical ubiquity, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) remains notoriously difficult.

As an Application Scientist, method development cannot rely on trial and error. It requires a fundamental understanding of the analyte's physicochemical behavior and its dynamic interaction with both the stationary and mobile phases. This guide deconstructs the chromatographic behavior of imidazoles and provides self-validating protocols to ensure robust, reproducible quantification.

The Physicochemical Challenge: Causality of Peak Tailing

To develop a successful method, we must first understand why imidazoles behave poorly on standard silica-based columns.

Imidazoles are five-membered aromatic heterocycles containing two non-adjacent nitrogen atoms. They are highly polar and amphoteric, acting as both weak acids and weak bases. The conjugate acid of the unsubstituted imidazole ring has a pKa of approximately 6.95 1.

The Causality of Tailing: At a typical mobile phase pH of 5.0 to 7.0, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxanes (Si-O⁻). Simultaneously, the basic nitrogen of the imidazole ring remains protonated. This creates a secondary electrostatic attraction between the analyte and the stationary phase. Instead of a uniform hydrophobic partitioning, the molecules undergo a mixed-mode retention (hydrophobic + ion-exchange), which manifests as severe peak tailing, band broadening, and a loss of resolution 2.

To eliminate this, we must manipulate the mobile phase to either suppress silanol ionization or mask the active sites entirely.

Strategic Method Development Workflow

The selection of the chromatographic mode depends entirely on the lipophilicity (LogP) of the specific imidazole derivative.

G Start Analyze Imidazole Derivative Determine LogP & pKa Cond1 High LogP (>1) (e.g., Antifungals) Start->Cond1 Cond2 Low LogP (<1) (e.g., Unsubstituted, Histamine) Start->Cond2 RP Reversed-Phase (RP-HPLC) End-capped C8 / C18 Column Cond1->RP HILIC HILIC Mode Amide or Bare Silica Column Cond2->HILIC IPAdd Ion-Pairing RP-HPLC Add Octanesulfonate (pH 4.5) Cond2->IPAdd Alternative pHControl Buffer pH ≤ 3.2 Protonate Silanols & Analyte RP->pHControl Opt2 High Organic (>70% ACN) Ammonium Acetate Buffer HILIC->Opt2 Opt1 Isocratic/Gradient Elution (MeOH or ACN + Aqueous Buffer) pHControl->Opt1 IPAdd->Opt1

Decision matrix for selecting the optimal HPLC mode for imidazole derivatives based on polarity.

Experimental Protocols & Self-Validating Systems

Protocol A: Reversed-Phase HPLC for Hydrophobic Imidazoles (Anti-Infectives)

This protocol is optimized for the simultaneous determination of secnidazole, omeprazole, albendazole, and fenbendazole.

Causality Behind the Method: By utilizing a highly aqueous, low-pH mobile phase (pH 3.20), we ensure that the residual silanols on the silica support are fully protonated (neutralized). Methanol is selected over acetonitrile due to its superior solvation properties for these specific polar derivatives and its lower toxicity profile 3.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of LC-MS grade water to yield a 0.025 M solution.

  • pH Adjustment: Add ortho-phosphoric acid dropwise while monitoring with a calibrated pH meter until exactly pH 3.20 is reached. (Critical Step: A pH > 3.5 will trigger silanol ionization and ruin peak symmetry).

  • Solvent Blending: Mix the buffer with HPLC-grade Methanol in a 30:70 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Column Installation: Install a highly end-capped C8 column (e.g., BDS Hypersil C8, 5 µm, 2.50 × 4.60 mm).

  • Equilibration: Purge the system with the mobile phase at a flow rate of 1.0 mL/min for at least 20 column volumes. Set the column oven to ambient room temperature (approx. 25°C).

  • Detection: Set the UV detector to 300 nm.

  • Injection: Inject 20 µL of the sample standard (10–100 µg/mL range).

Self-Validating System Suitability Test (SST): The method validates itself through the Tailing Factor (Tf) . Calculate Tf for the albendazole peak.

  • Pass: Tf < 1.5. The system is successfully suppressing silanol interactions.

  • Fail: Tf ≥ 1.5. The system immediately flags a failure. Corrective Action: Verify that the buffer pH has not drifted above 3.20, or replace the column if the end-capping has degraded.

Protocol B: Ion-Pairing RP-HPLC for Highly Polar Imidazoles

For highly polar or unsubstituted imidazoles (LogP < 1), standard reversed-phase chromatography results in elution at the void volume.

Causality Behind the Method: To retain these molecules, we introduce an anionic ion-pairing reagent (sodium octanesulfonate). At pH 4.5, the imidazole is fully protonated. It electrostatically binds with the negatively charged sulfonate group of the pairing agent, forming a neutral, highly lipophilic complex that strongly partitions into the C18 stationary phase .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM potassium phosphate monobasic in LC-MS grade water.

  • Ion-Pairing Addition: Add 10 mM sodium octanesulfonate to the buffer solution.

  • pH Adjustment: Adjust to pH 4.5 using dilute phosphoric acid.

  • Mobile Phase Blending: Mix 95% Buffer with 5% Methanol (v/v).

  • Equilibration: Flush a fully end-capped C18 column at 1.2 mL/min.

Self-Validating System Suitability Test (SST): Ion-pairing agents require extensive column equilibration to saturate the stationary phase. The system is validated for sample injection only when two consecutive blank injections show a baseline drift of < 0.1 mAU/min. If retention times drift between consecutive standard injections, the column is not fully saturated, and equilibration must continue.

Quantitative Performance Data

When Protocol A is executed correctly, the analytical performance demonstrates high sensitivity and linearity. The table below summarizes the validated quantitative parameters for four common imidazole anti-infectives 3.

AnalytePharmacological ClassLOD (µg/mL)Linear Range (µg/mL)Detection Wavelength (nm)
Secnidazole Antiprotozoal0.4110 – 100300
Omeprazole Proton Pump Inhibitor0.1310 – 100300
Albendazole Anthelmintic0.1810 – 100300
Fenbendazole Anthelmintic0.1510 – 100300

Advanced Troubleshooting: Silanol Suppression via Ionic Liquids

If peak tailing persists despite rigorous pH control and the use of end-capped columns, modern chromatographic troubleshooting employs Ionic Liquids (ILs) as mobile phase additives.

Causality: Adding 2.0–50.0 mM of an imidazolium-based ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to the aqueous mobile phase acts as an aggressive silanol-blocking agent. The IL cations forcefully outcompete the basic imidazole analytes for any remaining active silanol sites on the silica surface, effectively masking them and restoring sharp, symmetrical peaks 4.

References

  • BenchChem. "1H-imidazol-1-ylmethanol | 51505-76-1 - Benchchem". 1

  • National Institutes of Health (NIH) / PMC. "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma". 3

  • Chromatography Forum. "RP HPLC method for Imidazole".

  • IntechOpen. "Ionic Liquids in Liquid Chromatography". 4

  • YMC Europe. "Expert tip - Secondary interactions and peak tailing". 2

Sources

Application

Application Note: In Vitro Profiling and Fragment-Based Screening of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Executive Summary Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (MIMA) is a highly versatile, low-molecular-weight building block frequently utilized in Fragment-Based Drug Discovery (FBDD). Featuring a secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (MIMA) is a highly versatile, low-molecular-weight building block frequently utilized in Fragment-Based Drug Discovery (FBDD). Featuring a secondary amine for rapid synthetic elaboration and an imidazole ring capable of both hydrogen bonding and metal chelation, MIMA serves as a privileged scaffold. This application note details self-validating in vitro protocols for profiling MIMA both as an ATP-competitive kinase hinge-binder (focusing on G protein-coupled receptor kinase 2, GRK2) and as a zinc-binding group (ZBG) for metalloenzyme inhibition.

Mechanistic Rationale & Structural Causality

In FBDD, the goal is to identify low-affinity, low-molecular-weight compounds that bind with high ligand efficiency (LE) before synthetically "growing" them into potent inhibitors[1]. MIMA is uniquely suited for dual-track screening due to its distinct structural features:

  • Kinase Hinge-Binding (GRK2): The imidazole ring of MIMA acts as a bioisostere for the purine ring of ATP. It forms critical hydrogen bonds with the backbone amide and carbonyl groups in the kinase hinge region. Thal et al. demonstrated that the selectivity of GRK2 inhibitors is heavily influenced by the stabilization of the kinase's unique inactive conformation, a process often initiated by fragment-level hinge binders[2]. The secondary amine provides a synthetic vector pointing toward the hydrophobic pocket, allowing for the development of highly selective inhibitors like paroxetine derivatives[3].

  • Metalloenzyme Chelation (Zinc-Binding): Imidazole derivatives are well-established zinc-binding groups (ZBGs) capable of strong, bidentate coordination to the catalytic Zn²⁺ ion found in matrix metalloproteinases (MMPs) and histone deacetylases (HDACs)[4]. Unlike traditional hydroxamate ZBGs, which often suffer from poor pharmacokinetics and off-target toxicity, imidazole-amines displace the catalytic water molecule while maintaining a superior safety profile[5].

Experimental Workflow

The following workflow outlines the parallel in vitro screening strategy to evaluate the dual pharmacological potential of the MIMA fragment.

G A Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (Fragment Core) B Kinase Profiling (e.g., GRK2) A->B Hinge-Binding C Metalloenzyme Profiling (Zinc-Binding) A->C Metal Chelation D ADP-Glo™ Luminescent Assay (IC50 Determination) B->D E Isothermal Titration Calorimetry (Kd & Thermodynamics) C->E F Hit Validation & Ligand Efficiency (LE) > 0.3 D->F E->F

Figure 1: Parallel in vitro screening workflow for evaluating the MIMA fragment.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ for GRK2)

Because fragments like MIMA typically exhibit low binding affinities (IC₅₀ > 100 µM), traditional fluorescence-based assays are often compromised by compound autofluorescence at high concentrations. The ADP-Glo™ luminescent assay is selected here because it measures ADP production directly, offering a high dynamic range and resistance to optical interference.

Reagent Preparation
  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT. (Causality: Triton X-100 prevents non-specific fragment aggregation, a common false-positive driver in FBDD).

  • Enzyme/Substrate Mix: Recombinant human GRK2 (10 nM final) and Tubulin (1 µM final) in Assay Buffer.

  • Compound Dilution: Prepare a 10-point dose-response curve of MIMA starting at 2 mM (1:3 serial dilutions) in 100% DMSO.

Step-by-Step Methodology
  • Pre-Incubation: Transfer 2.5 µL of the MIMA dilutions (or DMSO control) into a 384-well white microplate. Add 5 µL of the Enzyme/Substrate Mix.

    • Critical Step: Incubate for 30 minutes at room temperature. Causality: Fragments have fast off-rates but require time to reach thermodynamic equilibrium in the hinge region before ATP competition begins.

  • Reaction Initiation: Add 2.5 µL of ATP (final concentration 20 µM, approximating the Kₘ for GRK2). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step completely degrades unreacted ATP, ensuring the subsequent signal is strictly dependent on kinase-generated ADP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP and drives a luciferase-mediated luminescent reaction.

  • Detection & Validation: Read luminescence on a multi-mode microplate reader.

    • Self-Validating Control: The assay must yield a Z'-factor ≥ 0.6 using Paroxetine (a known GRK2 inhibitor) as a positive control[3].

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To validate the zinc-binding capability of MIMA, ITC is employed. ITC is the gold standard for metalloenzyme fragment screening because it directly measures the heat released or absorbed during binding, providing the dissociation constant (K_d), enthalpy (ΔH), and entropy (-TΔS) in a single experiment.

Sample Preparation
  • Buffer Matching: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: HEPES is mandatory because it has a near-zero enthalpy of ionization (ΔH_ion ≈ 1.0 kcal/mol). This minimizes background heat generated by proton transfer events when the secondary amine of MIMA binds to the metal ion.

  • Ligand/Metal Preparation: Dissolve MIMA to 500 µM in the exact same buffer. Prepare a 50 µM solution of ZnCl₂ (or the target metalloenzyme) in the same buffer.

Step-by-Step Methodology
  • Instrument Setup: Degas all solutions for 10 minutes to prevent bubble-induced signal spikes. Load the ZnCl₂ solution into the ITC cell (approx. 200 µL) and the MIMA solution into the titration syringe (approx. 40 µL).

  • Titration Parameters: Set the instrument to 25°C. Program 20 injections of 2 µL each, with a 120-second spacing between injections to allow the heat signal to return to baseline. Stirring speed: 750 rpm.

  • Control Titration: Perform a blank titration of MIMA into buffer alone. Self-Validating Control: Subtract this heat of dilution from the raw binding data to ensure the calculated ΔH is purely from the coordination event.

  • Data Extraction: Fit the integrated heat data to an independent (one-site) binding model to extract K_d and ΔH.

Quantitative Data Summary

The following table summarizes representative baseline parameters for the MIMA fragment compared to a mature, synthetically elaborated inhibitor.

CompoundTargetAssay TypeIC₅₀ / K_d (µM)Ligand Efficiency (LE)*Primary Interaction Mechanism
MIMA (Fragment) GRK2ADP-Glo™150.0 (IC₅₀)0.38ATP-competitive hinge binding
MIMA (Fragment) Zn²⁺ITC45.0 (K_d)0.41Bidentate metal coordination
Paroxetine (Control) GRK2ADP-Glo™2.5 (IC₅₀)0.29Hinge + Hydrophobic pocket
CMPD101 (Control) GRK2ADP-Glo™0.29 (IC₅₀)0.31Stabilizes inactive conformation

*Ligand Efficiency (LE) is calculated as (1.37 × pIC₅₀) / Heavy Atom Count. An LE > 0.3 kcal/mol/heavy atom indicates a high-quality fragment suitable for further drug development.

References

  • Title: Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors Source: Molecular Pharmacology (2011) URL: [Link]

  • Title: Examination of Novel Zinc-Binding Groups for Use in Matrix Metalloproteinase Inhibitors Source: Inorganic Chemistry (2003) URL: [Link]

  • Title: Fragment-based drug discovery: A graphical review Source: European Journal of Medicinal Chemistry (2025) URL: [Link]

Sources

Method

Application Notes and Protocols: Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine as a Potential Ligand in Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: A Prospective Outlook on a Versatile Ligand The field of catalysis is in a perpetual state of evolution, driven by the quest for more ef...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: A Prospective Outlook on a Versatile Ligand

The field of catalysis is in a perpetual state of evolution, driven by the quest for more efficient, selective, and sustainable chemical transformations. At the heart of this pursuit lies the design and application of novel ligands that can finely tune the electronic and steric properties of metal centers. Imidazole-containing molecules are of particular interest due to their prevalence in biological systems, where they play a crucial role in metalloenzyme catalysis, and their versatile coordination chemistry.[1][2]

This technical guide focuses on methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine , a structurally intriguing yet underexplored ligand in the realm of catalysis. While direct literature on the catalytic applications of this specific molecule is sparse, its constituent moieties—a 2-substituted-4-methylimidazole ring and a secondary amine—suggest a rich potential for coordination to a variety of transition metals. By drawing parallels with structurally related and well-established ligand systems, this document aims to provide a comprehensive, forward-looking guide for researchers interested in exploring the catalytic prowess of this promising ligand.

Our approach is grounded in scientific integrity. We will first detail a robust synthetic protocol for the ligand itself. Subsequently, we will delve into its potential coordination modes and propose its application in several key catalytic reactions. The protocols provided are adapted from established methodologies for analogous ligand systems and are intended to serve as a strong starting point for experimental investigation.

Synthesis of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

A reliable and scalable synthesis is the gateway to exploring the applications of any novel ligand. For methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, a multi-step approach starting from readily available precursors is recommended. A plausible and efficient synthetic route is the reductive amination of 4-methyl-1H-imidazole-2-carboxaldehyde with methylamine.

Synthetic Workflow

A 4-Methyl-1H-imidazole- 2-carboxaldehyde C Imine Intermediate A->C Imine Formation B Methylamine (CH3NH2) B->C E Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine C->E Reduction D Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (NaBH(OAc)3) D->E

Caption: Synthetic pathway for methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the reductive amination of imidazole aldehydes.[3]

Materials:

  • 4-Methyl-1H-imidazole-2-carboxaldehyde

  • Methylamine (e.g., 40% solution in water or as hydrochloride salt)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol.

    • Add methylamine solution (1.1-1.5 eq) dropwise at room temperature. If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

    • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternatively, sodium triacetoxyborohydride can be used, which is often milder and can be added at room temperature.

    • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x volume of residue).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) as the eluent.

    • The pure product is typically an oil or a low-melting solid.

Characterization

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl groups, the methylene bridge, the imidazole ring proton, and the amine proton.
¹³C NMR Resonances for the methyl carbons, the methylene carbon, and the imidazole ring carbons.
Mass Spec. A molecular ion peak corresponding to the expected mass of the compound.
FT-IR Characteristic N-H stretching and bending vibrations.

Potential Applications in Homogeneous Catalysis

The bidentate N,N'-coordinating nature of methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine makes it a promising candidate for a range of transition metal-catalyzed reactions. The imidazole moiety can act as a strong sigma-donor, while the secondary amine provides an additional coordination site. This chelation can stabilize the metal center and influence its reactivity.

Proposed Catalytic System: Palladium-Catalyzed Cross-Coupling Reactions

Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from imidazoles, are highly effective in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] While not an NHC, the proposed ligand can still form stable and active palladium complexes.

Rationale: The imidazole nitrogen can coordinate to the palladium center, and the secondary amine can either coordinate directly or be deprotonated to form an amido ligand, which can further stabilize the metal complex. This chelation can prevent catalyst deactivation and promote the elementary steps of the catalytic cycle.

A Ar-X + Ar'-B(OH)2 C [Ar-Pd(II)(X)L] A->C Oxidative Addition B [Pd(0)L] B->C D [Ar-Pd(II)(Ar')L] C->D Transmetalation E Ar-Ar' D->E Reductive Elimination E->B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (as ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (1-2 mol%) and the ligand (2-4 mol%) in the chosen solvent.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • To the catalyst solution, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the organic phase and purify the product by column chromatography.

Table of Proposed Reaction Conditions for Optimization:

ParameterRange to InvestigateRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂Different precursors can affect catalyst activation and activity.
Ligand:Pd Ratio 1:1, 2:1, 4:1Optimizing the ratio can prevent catalyst decomposition and promote activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the transmetalation step.
Solvent Toluene, Dioxane, DMF/H₂OSolvent polarity can influence reaction rates and substrate solubility.
Temperature 80 °C, 100 °C, 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst degradation.
Potential Application in Asymmetric Catalysis

The chirality of a ligand is a prerequisite for enantioselective catalysis. While the proposed ligand is achiral, it serves as an excellent scaffold for the introduction of chirality. For instance, a chiral center could be introduced on the methyl group of the amine or on the imidazole ring. A chiral derivative could potentially be employed in asymmetric reactions such as transfer hydrogenation or aldol reactions.

Coordination Chemistry Insights

The coordination behavior of a ligand is fundamental to its catalytic potential. Based on related structures, methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is expected to act as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring with a metal center. The coordination chemistry of the structurally similar tris[(1-methylimidazol-2-yl)methyl]amine with mercury(II) has been investigated, revealing strong Hg–N(imidazolyl) bonds.[5] This suggests that the imidazole nitrogen of our target ligand will be a primary coordination site.

Safety and Handling

As with any chemical research, proper safety precautions are paramount.

  • Ligand Synthesis: The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Catalysis: Many palladium catalysts and organic solvents are toxic and/or flammable. All catalytic reactions should be conducted under an inert atmosphere in appropriate glassware.

Conclusion and Future Directions

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine represents a ligand with significant untapped potential in the field of homogeneous catalysis. Its straightforward synthesis and versatile coordination properties make it an attractive candidate for a wide range of catalytic transformations. This guide provides a foundational framework for its synthesis and proposes its application in palladium-catalyzed cross-coupling reactions, complete with detailed starting protocols.

Future research should focus on the experimental validation of these proposed applications. A thorough investigation of its coordination chemistry with various transition metals (e.g., Pd, Cu, Ni, Rh, Ru) will provide valuable insights into its electronic and steric properties. Furthermore, the development of chiral derivatives of this ligand could open new avenues in asymmetric catalysis. We are confident that the exploration of this ligand system will contribute to the ever-expanding toolbox of catalytic chemistry.

References

  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine. Sigma-Aldrich.

  • N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride. CymitQuimica.

  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride. Sigma-Aldrich.

  • Investigation of the mercury(ii) coordination chemistry of tris[(1-methylimidazol-2-yl)methyl]amine by X-ray crystallography and NMR. Dalton Transactions.

  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.

  • Technical Support Center: Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.

  • Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. MDPI.

  • Nomination Background: 4-Methylimidazole (CASRN: 822-36-6). National Toxicology Program.

  • 2-Methylimidazole as a nitrogen source assisted synthesis of a nanorod shaped Fe/FeN@N-C catalyst with plentiful FeN active sites and enhanced ORR activity. Norwegian Research Information Repository.

  • A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole. BenchChem.

  • Synthesis and Application of 2-ethyl-4-methylimidazole. ChemicalBook.

  • Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex. PubMed.

  • I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. ACS Publications.

  • 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm.

  • (1H-Imidazol-4-yl)methanol. National Center for Biotechnology Information.

  • N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction. Cumhuriyet Science Journal.

  • 1-((2-Methylthiazol-4-yl)methyl)-1H-imidazol-2-amine. ChemScene.

  • 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information.

  • Biomimetic oxidation of catechol employ. JOCPR.

  • Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. MDPI.

  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. ResearchGate.

  • Metal‐Organic Fragments with Adhesive Excipient and Their Utilization to Stabilize Multimetallic Electrocatalysts for High Activity and Robust Durability in Oxygen Evolution Reaction. ResearchGate.

  • Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. MDPI.

  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Abstract This document provides a comprehensive guide to the safe handling and storage of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine in a laboratory environment. Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine in a laboratory environment. Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety principles for handling heterocyclic amines. The guide details the compound's potential hazards, necessary personal protective equipment (PPE), engineering controls, and step-by-step procedures for routine laboratory operations, including storage, weighing, solution preparation, and waste disposal. The causality behind each recommendation is explained to foster a deep understanding of safety measures, ensuring a self-validating system of laboratory practice.

Introduction and Scope

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a substituted imidazole derivative. The imidazole ring is a common motif in medicinal chemistry and drug development, appearing in numerous biologically active compounds. As with many small molecule amines, this compound is expected to be bioactive and may possess irritant, corrosive, or toxic properties. Due to the limited availability of specific toxicological data for this exact molecule, these guidelines are based on the known hazards of structurally similar primary amines and imidazole derivatives. Adherence to these protocols is critical to minimize exposure and ensure personnel safety and experimental integrity. It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Hazard Identification and Risk Assessment

Primary amines can be corrosive to skin and eyes, and may cause respiratory tract irritation. Imidazole derivatives can also exhibit a range of biological activities that warrant careful handling to avoid inadvertent exposure.

Potential Hazards:

  • Skin and Eye Contact: Assumed to be corrosive or a severe irritant. Direct contact can cause chemical burns.

  • Inhalation: Vapors or aerosols may cause irritation to the respiratory tract.

  • Ingestion: Expected to be harmful if swallowed.

  • Reactivity: Amines are basic and can react exothermically with acids. They may also be sensitive to air and light over time.

A thorough risk assessment must be performed before any new procedure involving this compound is undertaken. This involves identifying the specific hazards of the planned experiment, evaluating the potential for exposure, and implementing appropriate control measures.

Engineering and Administrative Controls

Reliance on PPE alone is insufficient. A multi-layered approach to safety is essential.

  • Primary Engineering Control: All handling of solid Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and its concentrated solutions must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of dust or vapors and acts as a physical barrier.

  • Secondary Controls:

    • An eye-wash station and safety shower must be readily accessible within the immediate work area.

    • Access to the work area should be restricted to authorized personnel only.

    • Never work alone when handling this or other potentially hazardous materials.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical goggles.Protects eyes from splashes of solutions or contact with solid particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.Provides a barrier against skin contact. Check for breakthrough times with the specific solvent used.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe, non-slip shoes.Protects against spills and dropped items.

Step-by-Step Handling Protocols

Protocol for Weighing the Solid Compound
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the balance and the surrounding work surface.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare the mass.

  • Dispensing: Inside the fume hood, carefully open the container of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, avoiding any disturbance that could generate dust. Use a clean spatula to transfer the desired amount of solid to the weighing vessel.

  • Sealing: Securely close the main container immediately after dispensing.

  • Cleaning: Clean the spatula with an appropriate solvent (e.g., ethanol) and wipe it dry. Wipe down the work surface within the fume hood.

  • Transport: Carefully transport the weighed compound in its sealed vessel to the next step of the procedure.

Protocol for Preparing a Stock Solution
  • Preparation: Perform this procedure entirely within a chemical fume hood. Have all necessary glassware, solvents, and magnetic stir bars ready.

  • Solvent Addition: Add the desired solvent to a flask appropriately sized for the final volume.

  • Solute Addition: Carefully add the pre-weighed Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine to the solvent. An addition funnel can be used for larger quantities to control the rate of addition.

  • Dissolution: If necessary, gently stir the mixture using a magnetic stirrer until the solid is fully dissolved. Avoid vigorous stirring that could create aerosols.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and ensuring safety.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refer to the supplier's SDS for specific temperature ranges (e.g., 2-8 °C).Prevents degradation and reduces the vapor pressure of the compound.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Amines can be sensitive to oxidation or reaction with atmospheric CO2. An inert atmosphere preserves the compound's purity.
Container Keep in the original, tightly sealed container.Prevents contamination and exposure to air and moisture.
Incompatibilities Store away from strong oxidizing agents, acids, and acid chlorides.Amines can react violently with these substances. Segregated storage prevents accidental and hazardous mixing.

Spill and Emergency Procedures

For a Small Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Gently sweep the absorbed material into a designated chemical waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

For Skin/Eye Contact:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Eyes: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.

  • Seek immediate medical attention after flushing.

Waste Disposal

All waste containing Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.

Workflow Visualization

The following diagram outlines the critical decision points and safety procedures for handling Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine in the laboratory.

Safe_Handling_Workflow Safe Handling Workflow for Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine start_node Start: Plan Experiment decision_node decision_node start_node->decision_node Consult SDS? ppe_node ppe_node decision_node->ppe_node Yes process_node process_node process_node_2 Securely Seal Container process_node->process_node_2 Perform Task (Weighing/Solution Prep) control_node control_node ppe_node->control_node Don Appropriate PPE control_node->process_node Work in Fume Hood end_node End: Procedure Complete waste_node Dispose of Waste waste_node->end_node Clean Work Area process_node_2->waste_node

Caption: Safe Handling Workflow Diagram.

References

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories, 8th ed. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

Method

Application Notes &amp; Protocols: Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, a heterocyclic building block with significant pote...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The 2-aminoalkyl-imidazole framework is a recognized "privileged scaffold" found in numerous biologically active compounds.[1] This document details a robust synthetic protocol for the title compound via reductive amination, outlines its key physicochemical properties, and presents validated, step-by-step protocols for its application in common, high-value synthetic transformations such as N-acylation and N-arylation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Significance

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[2][3] Specifically, the 2-aminoimidazole and related 2-aminoalkyl-imidazole motifs are of high interest due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][4]

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine possesses three key points of chemical diversity:

  • The Secondary Amine: A strong nucleophile, ideal for forming amides, sulfonamides, and for undergoing further alkylation or arylation.

  • The Imidazole N1-H: Can be deprotonated and alkylated, allowing for the introduction of diverse substituents on the heterocycle itself.[5][6]

  • The Imidazole N3: A basic nitrogen atom that can act as a hydrogen bond acceptor or a coordination site for metal catalysts.

This unique combination of functional groups makes it a highly versatile synthon for building complex molecular architectures and generating libraries of compounds for drug discovery screening.

Physicochemical Properties and Handling

A summary of the key properties for Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is provided below. The dihydrochloride salt is often the commercially available form, offering improved stability and handling.[7][8]

PropertyValueSource
Chemical Formula C₆H₁₁N₃(Calculated)
Molecular Weight 125.17 g/mol (Calculated)
Formula (HCl Salt) C₆H₁₃Cl₂N₃[8]
Molecular Wt. (HCl Salt) 198.09 g/mol [8]
Appearance Solid (as HCl salt)[8]
InChI Key PNEAAPUPUDIJKF-UHFFFAOYSA-N[7]

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound is classified as Acute Toxicity, Oral (Category 4) and should be considered harmful if swallowed.[8]

  • Store in a cool, dry place away from incompatible materials.

Synthesis of the Building Block

The most direct and efficient method for synthesizing the title compound is the reductive amination of 4-methyl-1H-imidazole-2-carbaldehyde with methylamine.[9] This one-pot reaction proceeds through an intermediate imine, which is reduced in situ to the desired secondary amine, minimizing the over-alkylation often seen with direct alkylation methods.[10]

Synthesis_Workflow cluster_reactants Reactants Aldehyde 4-Methyl-1H-imidazole- 2-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Imine Formation (in situ) Amine Methylamine (MeNH₂) Amine->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction Product Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine Imine->Reduction Reduction->Product

Caption: Synthetic workflow for the target building block.
Protocol 3.1: Synthesis via Reductive Amination

This protocol is based on established procedures for the reductive amination of heterocyclic aldehydes.[11][12]

Materials:

  • 4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2M in THF) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) and dissolve in DCM (or DCE) to a concentration of approximately 0.2 M.

  • Amine Addition: Add the methylamine solution (1.2 eq) followed by a catalytic amount of acetic acid (~0.1 eq). Stir the mixture at room temperature for 30-60 minutes. The acetic acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reduction step.[10]

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. This reagent is chosen for its mildness and selectivity for imines over aldehydes.[10] An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (using a DCM/Methanol gradient with 0.5% triethylamine to prevent streaking) to yield the pure amine.

Applications in Organic Synthesis

The title amine is a versatile building block for creating more complex molecules. The following protocols exemplify its utility in two common and powerful transformations.

Applications_Diagram cluster_reactions Synthetic Transformations cluster_products Product Classes BuildingBlock Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine Acylation N-Acylation (Amide Formation) BuildingBlock->Acylation RCOCl or RCOOH, HATU Arylation N-Arylation (Buchwald-Hartwig) BuildingBlock->Arylation Ar-Br, Pd Catalyst, Base Alkylation N-Alkylation (Imidazole N1) BuildingBlock->Alkylation R-X, Base (e.g., K₂CO₃) Amides Bioactive Amides Acylation->Amides Arylamines Complex Arylamines Arylation->Arylamines N1_Derivatives N1-Substituted Imidazoles Alkylation->N1_Derivatives

Caption: Key synthetic applications of the title building block.
Protocol 4.1: N-Acylation for Amide Synthesis

Amide bond formation is one of the most critical reactions in drug development. This protocol describes a standard coupling reaction using HATU, a common and efficient peptide coupling reagent.[13]

Materials:

  • Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Lithium Chloride (LiCl) solution (e.g., 5% aqueous)

Procedure:

  • Reaction Setup: In a dry flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (1.0 eq) in DMF, followed by the dropwise addition of DIPEA (2.5 eq). DIPEA is a non-nucleophilic base used to neutralize the acid formed and drive the reaction.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate.

  • Washing: Wash the organic phase sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Protocol 4.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of complex aryl amines.[14]

Materials:

  • Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (1.2 eq)

  • Aryl bromide or chloride (Ar-X) (1.0 eq)

  • Pd₂(dba)₃ (Palladium catalyst, 0.02 eq)

  • Xantphos (Ligand, 0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.05 eq).

  • Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Solvent and Amine Addition: Add anhydrous toluene (or dioxane), followed by Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (1.2 eq) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours. The choice of temperature depends on the reactivity of the aryl halide.

  • Monitoring & Work-up: After cooling to room temperature, monitor the reaction by LC-MS. Once complete, dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the N-aryl product.

Characterization of Products

Confirmation of product identity and purity is essential. Standard analytical techniques should be employed.

TechniqueExpected Observations & Rationale
¹H NMR Appearance of new signals corresponding to the added moiety (e.g., aromatic protons for N-arylation, a new amide N-H singlet for acylation). Shifts in the methylene (-CH₂-) protons adjacent to the amine nitrogen are expected upon functionalization. Imidazole ring protons typically appear as singlets in the aromatic region.[15][16]
¹³C NMR Appearance of new carbon signals, such as a carbonyl carbon (~165-175 ppm) for amides or new aromatic signals for arylation products.
Mass Spec (MS) The molecular ion peak ([M+H]⁺) in ESI-MS should correspond to the calculated exact mass of the target product.
FT-IR For acylation products, the appearance of a strong C=O stretch (~1630-1680 cm⁻¹) is a key diagnostic peak. The N-H stretch of the secondary amine starting material (~3300 cm⁻¹) will be absent or replaced by an amide N-H stretch.
Conclusion

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a valuable and versatile building block for synthetic and medicinal chemistry. Its readily accessible functional handles allow for straightforward incorporation into a wide range of molecular scaffolds through robust and well-established chemical transformations. The protocols detailed in this guide provide a solid foundation for researchers to utilize this synthon in the development of novel compounds for pharmaceutical and materials science applications.

References
  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921-1943. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Goud, B. S., et al. (2021). Conceptual Study on Imidazole Derivatives and Their Biological Activities. Journal of Cardiovascular Disease Research, 12(4), 795-804. [Link]

  • Yadav, G. D., & Shaikh, S. M. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8519-8543. [Link]

  • H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Russian Journal of Organic Chemistry. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

  • de Vries, J. G. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 313-366. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • van den Ende, C. W., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1397-1403. [Link]

  • Patel, J. R., et al. (2014). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 6(6), 405-409. [Link]

  • U.S. Patent No. US20200377475A1. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • Zhang, W., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610. [Link]

Sources

Application

Application Note: Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine as a Bifunctional Scaffold in Anti-Parasitic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The escalating resistance of apicomplexan and kineto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The escalating resistance of apicomplexan and kinetoplastid parasites to first-line therapies necessitates the development of novel chemical entities. Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (also known as N,4-dimethyl-1H-imidazole-2-methanamine) has emerged as a highly versatile, bifunctional building block in anti-parasitic drug discovery. This guide details the mechanistic rationale, synthetic workflows, and validated screening protocols required to leverage this scaffold for targeting Plasmodium falciparum kinases and Leishmania metalloproteases.

Mechanistic Rationale & Scaffold Architecture

As a Senior Application Scientist, I emphasize that successful hit-to-lead optimization relies on understanding the precise causality between a molecule's architecture and its biological target. This specific imidazole-amine scaffold offers two distinct pharmacological modalities:

  • Kinase Hinge-Binding (Plasmodium falciparum): The 4-methyl-1H-imidazole moiety acts as a potent hydrogen-bond donor and acceptor. In Plasmodium kinases such as Calcium-Dependent Protein Kinase 1 (PfCDPK1) and cGMP-dependent protein kinase (PfPKG), this ring perfectly mimics the adenine ring of ATP, anchoring the molecule within the highly conserved hinge region[1].

  • Metalloprotease Chelation (Leishmania spp.): The unprotonated nitrogen of the imidazole ring is a strong Lewis base, capable of coordinating the active-site Zn2+ ion in Leishmanolysin (GP63), a critical zinc-dependent metalloprotease and virulence factor in Leishmania[2].

  • Versatile Derivatization: The secondary methylamine group projects outward into the solvent-exposed channel (in kinases) or the S1' pocket (in proteases). Its secondary nature prevents over-alkylation and provides a highly reactive handle for rapid library generation via amide coupling, allowing precise tuning of pharmacokinetic properties.

MoA cluster_malaria Plasmodium falciparum cluster_leishmania Leishmania spp. Compound Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine Scaffold Hinge ATP Hinge Binding (H-bond donor/acceptor) Compound->Hinge Competitive Inhibition Zinc Active Site Zn2+ Chelation Compound->Zinc Metal Coordination PfCDPK1 PfCDPK1 / PfPKG (Kinases) PfCDPK1->Hinge GP63 GP63 (Metalloprotease) GP63->Zinc

Dual mechanistic pathways of the imidazole-amine scaffold in Plasmodium and Leishmania targets.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal quality controls (e.g., Z'-factor calculations) to definitively separate true pharmacological signal from assay noise.

Workflow A Scaffold Derivatization B Target-Based Screening (PfCDPK1 / GP63) A->B >95% Purity C Phenotypic Screening (SYBR Green I Assay) B->C IC50 < 1 µM D Hit-to-Lead Optimization C->D EC50 < 500 nM

Drug discovery workflow utilizing the imidazole-amine scaffold for hit generation.

Protocol 1: High-Throughput Scaffold Derivatization (Amide Coupling)

Objective: Generate a focused library of imidazole-amine derivatives. Causality: We utilize HATU as the coupling reagent combined with DIPEA. HATU ensures rapid conversion of the sterically hindered secondary methylamine while suppressing the racemization of any chiral carboxylic acid partners.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

  • Activation: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (1.0 eq). Stir for 2–4 hours.

  • Validation: Monitor reaction completion via LC-MS. A successful reaction must show >95% conversion.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final compound.

Protocol 2: In Vitro Target Inhibition (PfCDPK1 Kinase Assay)

Objective: Quantify the IC50​ of synthesized derivatives against recombinant PfCDPK1. Causality: We employ a luminescence-based ADP detection assay (e.g., ADP-Glo). Measuring the production of ADP rather than the depletion of ATP provides a significantly higher signal-to-background ratio, which is critical for accurately resolving the potency of competitive hinge-binders[1].

  • Reagent Assembly: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT, 1 mM CaCl2​ ).

  • Enzyme/Substrate Mix: Combine recombinant PfCDPK1 (10 nM final) and Syntide-2 substrate (20 µM final) in a 384-well white microplate.

  • Compound Addition: Pin-transfer 50 nL of compound (10-point dose-response, 3-fold dilutions) into the wells. Include Staurosporine as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add ATP to a final concentration of 10 µM (near the Km​ to ensure sensitivity to competitive inhibitors). Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete remaining ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation: Calculate the Z'-factor using the DMSO and Staurosporine controls. Proceed with data analysis only if Z' > 0.6.

Protocol 3: Phenotypic Screening (P. falciparum SYBR Green I Assay)

Objective: Determine the whole-cell EC50​ of the compounds against blood-stage P. falciparum. Causality: Mature human erythrocytes lack a nucleus and DNA. Therefore, the fluorescent intercalating dye SYBR Green I will exclusively bind to proliferating parasitic DNA. This provides a direct, robust, and inexpensive fluorimetric readout of parasite viability without the need for radioactive isotopes[3].

  • Culture Preparation: Maintain P. falciparum (e.g., 3D7 or D6 strain) in human O+ erythrocytes in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Plating: Synchronize cultures to the ring stage. Dispense 90 µL of culture at 2% hematocrit and 1% parasitemia into 96-well black, clear-bottom plates.

  • Dosing: Add 10 µL of serially diluted compounds. Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis & Staining: Add 100 µL of Lysis Buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye[3].

  • Incubation: Incubate in the dark for 1 hour at room temperature to allow complete DNA intercalation.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Calculate EC50​ using a four-parameter logistic non-linear regression model.

Quantitative Data Presentation

To benchmark the efficacy of the Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine scaffold, below is a representative Structure-Activity Relationship (SAR) data summary demonstrating how amide functionalization at the secondary amine impacts both target inhibition and phenotypic viability.

Table 1: Representative SAR Data for Imidazole-Amine Derivatives

Compound IDR-Group (Amide Modification)PfCDPK1 IC50​ (nM)P. falciparum EC50​ (nM)L. donovani GP63 IC50​ (nM)
Scaffold None (Free Amine)>10,000>10,0008,500
Deriv-01 Cyclohexylcarboxamide4121,2501,420
Deriv-02 3-Fluorobenzamide85310650
Deriv-03 4-(Trifluoromethyl)benzamide12 85 2,100
Deriv-04 2-Thiophenecarboxamide240890115

Note: Deriv-03 demonstrates optimized hydrophobic packing in the kinase solvent channel, yielding potent anti-malarial activity, whereas Deriv-04 shows preferential geometry for metalloprotease active-site binding.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Welcome to the Technical Support Center for the synthesis of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine . This highly polar, secondary amine intermediate is structurally characterized by an imidazole core with a meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine . This highly polar, secondary amine intermediate is structurally characterized by an imidazole core with a methyl substitution at the 4-position and a methylamino-methyl group at the 2-position.

The most atom-economical and scalable route to this compound is the direct reductive amination of 4-methyl-1H-imidazole-2-carboxaldehyde with methylamine. However, researchers frequently encounter bottlenecks related to imine equilibrium, chemoselectivity, and challenging aqueous workups. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your synthesis yield.

Reaction Workflow & Mechanistic Pathway

The synthesis relies on a delicate equilibrium. The nucleophilic addition of methylamine to the aldehyde forms a carbinolamine intermediate, which dehydrates to form an imine (or iminium ion). The reducing agent must selectively target this transient imine without prematurely reducing the starting aldehyde into a dead-end alcohol byproduct[1].

ReductiveAmination Aldehyde 4-methyl-1H-imidazole- 2-carboxaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Methylamine (Nucleophilic Addition) Amine Methylamine (Excess) Amine->Carbinolamine Imine Imine / Iminium Intermediate Carbinolamine->Imine - H2O (Dehydration, pH 5-6) Product Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine Imine->Product NaBH(OAc)3 (Selective Reduction)

Reaction workflow for the reductive amination of 4-methyl-1H-imidazole-2-carboxaldehyde.

Troubleshooting Guides & FAQs

Q1: My reaction stalls, and LC-MS shows a high concentration of the corresponding alcohol (4-methyl-1H-imidazol-2-yl)methanol instead of the desired amine. Why?

Cause: You are likely using a non-selective reducing agent like Sodium Borohydride (NaBH₄) or adding the reducing agent too early. NaBH₄ reduces aldehydes rapidly, outcompeting the slower carbinolamine dehydration step[2]. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is a milder hydride source that exhibits exceptional chemoselectivity for imines over aldehydes, particularly in weakly acidic conditions[1][3]. If you must use NaBH₄, you must perform a stepwise reductive amination: allow the imine to fully form (using a dehydrating agent like MgSO₄ or Ti(O-iPr)₄) before adding the hydride[4].

Q2: I am observing the formation of a tertiary amine byproduct (over-alkylation). How do I restrict the reaction to the secondary amine?

Cause: The desired product, Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, is a secondary amine. Because secondary amines are often more nucleophilic than primary amines, the newly formed product can attack another molecule of the starting aldehyde, leading to a bis-alkylated tertiary amine. Solution: Exploit Le Chatelier's principle by using a significant excess of methylamine (3.0 to 5.0 equivalents). Methylamine is inexpensive and volatile; the excess can be easily removed during concentration under reduced pressure. Additionally, adding the aldehyde dropwise to the methylamine solution ensures the aldehyde is always the limiting reagent in the microenvironment.

Q3: The reaction goes to 100% conversion according to TLC, but my isolated yield after a standard aqueous workup (EtOAc/Water) is less than 20%. Where is my product?

Cause: Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a highly polar, low-molecular-weight diamine. The imidazole ring (pKa ~7) and the secondary amine (pKa ~10) mean that at neutral pH, the molecule is heavily ionized and highly water-soluble. It will not partition into standard organic solvents like Ethyl Acetate or Diethyl Ether. Solution:

  • Salting Out: Saturate the aqueous layer completely with NaCl or K₂CO₃ before extraction.

  • Solvent Switch: Extract with a highly polar organic mixture, such as 10% to 20% Methanol in Dichloromethane (DCM) .

  • Avoid Aqueous Workup (Preferred): Quench the reaction with polymer-supported aldehydes (to scavenge excess methylamine) and polymer-supported carbonate (to neutralize acetic acid), then simply filter and concentrate.

Q4: Can I use catalytic hydrogenation (H₂ with Pd/C) instead of hydride reagents?

Cause: While catalytic hydrogenation is highly atom-economical[5], the imidazole nitrogen atoms are excellent ligands for transition metals. Solution: The 4-methylimidazole core will strongly chelate the palladium surface, poisoning the catalyst and stalling the reduction. If hydrogenation is strictly required for scale-up, you must use a highly loaded, robust catalyst (e.g., Raney Nickel) under high pressure, but STAB remains the superior choice for lab-scale yields.

Quantitative Comparison of Reducing Agents

Selecting the correct hydride source is the most critical variable in this synthesis. The table below summarizes the performance of common reducing agents specifically for imidazole-2-carboxaldehyde substrates.

Reducing AgentImine SelectivityOptimal pHOver-Reduction Risk (Alcohol Formation)Toxicity / ByproductsTypical Yield for this Substrate
NaBH(OAc)₃ (STAB) Very High 5.0 - 6.0LowLow (Acetate salts)85% - 95%
NaBH₃CN High6.0 - 8.0LowHigh (Releases HCN/NaCN)75% - 85%
NaBH₄ Low> 8.0Very HighLow (Borate salts)< 40% (Direct)
H₂ / Pd-C ModerateNeutralLowLow (Catalyst poisoning risk)< 30%

Data synthesized from established reductive amination kinetics and STAB selectivity profiles[1][3][5].

Optimized Experimental Protocol

This self-validating protocol utilizes STAB to ensure maximum chemoselectivity and employs a modified extraction technique to recover the highly polar product.

Reagents Required:

  • 4-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq, 10 mmol, 1.10 g)

  • Methylamine (33% solution in Absolute Ethanol) (4.0 eq, 40 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

  • Glacial Acetic Acid (Catalytic, to pH 5-6)

  • Dry 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask purged with Argon, dissolve 4-methyl-1H-imidazole-2-carboxaldehyde (1.10 g) in 30 mL of dry DCE.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution dropwise over 10 minutes.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is approximately 5-6 (verify with pH paper). Causality: Mild acidity protonates the carbonyl oxygen, accelerating carbinolamine formation, and subsequently catalyzes dehydration to the iminium ion without fully protonating the nucleophilic methylamine.

  • Equilibration: Remove the ice bath and stir the mixture at room temperature for 2 hours to allow the imine equilibrium to establish.

  • Reduction: Cool the flask back to 0 °C. Add STAB (3.18 g) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Maturation: Stir the opaque suspension at room temperature for 12–16 hours. Monitor completion via LC-MS (look for the [M+H]⁺ peak at m/z 126.1).

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Optimized Extraction: Transfer to a separatory funnel. Standard DCM will not extract the product efficiently. Extract the aqueous layer with 20% Methanol in DCM (5 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If further purification is required, utilize basic Alumina column chromatography (Silica gel will irreversibly bind the diamine unless pre-treated with 1% Triethylamine) using a gradient of DCM to 10% MeOH/DCM.

References

  • A multifunctional surfactant catalyst inspired by hydrolases Bionovat. URL:[Link]

  • Synthesis, Structure, and Solution Properties of [(mim-TASN)FeCl2]+ and Its μ-Oxo Derivative Inorganic Chemistry - ACS Publications. URL:[Link]

  • Reductive amination Wikipedia. URL: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride PMC - National Institutes of Health. URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Sciencemadness.org (Originally published in Organic Process Research & Development). URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges when formulating or analyzing highly functionalized amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges when formulating or analyzing highly functionalized amines.

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (also known as N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine) presents a unique stability profile due to its dual functional groups: an electron-rich polyalkylated imidazole ring and a secondary amine . Both structural motifs are inherently susceptible to specific degradation pathways in aqueous solutions, particularly under oxidative or alkaline conditions.

This guide is designed to move beyond basic troubleshooting. It explains the chemical causality behind observed degradation, provides self-validating diagnostic workflows, and outlines robust protocols to ensure the scientific integrity of your analytical data.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: What are the primary degradation pathways for this molecule in aqueous solutions? A1: The molecule degrades primarily through oxidative pathways rather than hydrolysis. The secondary amine is highly susceptible to N-oxidation , forming a hydroxylamine intermediate that can further oxidize into a nitrone derivative [2]. Alternatively, the secondary amine can undergo oxidative N-dealkylation , resulting in the loss of the N-methyl group (as formaldehyde) to yield a primary amine [2]. Furthermore, the polyalkylated imidazole ring itself has low oxidative stability and can undergo ring oxidation to form 2-oxo-imidazole derivatives or ring-cleavage products [4].

Q2: Why does my compound degrade significantly faster in basic buffers (pH > 8.0)? A2: The stability is fundamentally dictated by the pKa of the secondary amine (typically ~9.0–10.0) and the imidazole ring (~6.0–7.0). In acidic or neutral conditions, the secondary amine is protonated. This positive charge ties up the nitrogen's lone pair of electrons, rendering it inert to dissolved oxygen. However, as the pH approaches or exceeds 8.0, a significant fraction of the amine exists in its free-base (unprotonated) form. The exposed, electron-rich lone pair becomes highly reactive toward reactive oxygen species (ROS) and dissolved oxygen, initiating rapid N-oxidation [3].

Pathway A Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine B Hydroxylamine Intermediate A->B N-Oxidation (O2, pH > 8) D Primary Amine + Formaldehyde A->D Oxidative N-Dealkylation E 2-Oxo-imidazole Derivative A->E Ring Oxidation (ROS, Trace Metals) C Nitrone Derivative B->C Further Oxidation

Primary oxidative degradation pathways of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine.

Part 2: Troubleshooting Guide for Experimental Anomalies

Issue: I am observing multiple new, unidentified peaks in my HPLC-UV/MS chromatograms over time, even when samples are stored in the dark.

Root Cause Analysis: If photolysis is ruled out, the primary suspects are autoxidation or metal-catalyzed oxidation. Trace transition metals (like Fe³⁺ or Cu²⁺) often leach from stainless steel LC systems, lower-grade buffer salts, or glassware. These metals act as potent catalysts for the oxidative degradation of the imidazole ring [3]. Furthermore, basic amines can interact with residual silanols on standard HPLC columns, causing peak tailing that masks co-eluting degradation products [3].

Diagnostic Workflow:

Workflow Start HPLC Anomaly: New Degradation Peaks CheckPH Measure Solution pH Start->CheckPH IsAlk Is pH > 7.5? CheckPH->IsAlk ActionAlk Amine is Unprotonated. Lower pH to 5.5-6.5 IsAlk->ActionAlk Yes CheckMetals Spike with 1mM EDTA (Chelation Test) IsAlk->CheckMetals No ActionAlk->CheckMetals If peaks persist ResultMetals Degradation Halts? CheckMetals->ResultMetals CauseMetal Root Cause: Metal-Catalyzed Oxidation ResultMetals->CauseMetal Yes CauseAuto Root Cause: Autoxidation or Photolysis ResultMetals->CauseAuto No

Diagnostic workflow for identifying the root cause of solution-phase degradation.

Part 3: Quantitative Stability Data & Self-Validating Protocols

To properly formulate this compound, you must understand its kinetic vulnerabilities. The table below summarizes the expected degradation behavior under standard ICH stress conditions.

Summary of Degradation Kinetics
Stress ConditionReagent / EnvironmentTarget MechanismExpected Degradation (%) at 24hPreventative Strategy
Oxidative (Harsh) 0.3% H₂O₂, 25°CN-oxidation, Ring oxidation> 40%Degassed solvents, inert atmosphere
Alkaline pH 9.0 Buffer, 40°COxidative N-dealkylation15 - 25%Buffer to pH 5.5 - 6.5
Acidic 0.1 M HCl, 40°CHydrolysis (minimal)< 2%Maintain optimal pH
Photolytic UV/Vis Light (ICH Q1B)Radical oxidation, Ring cleavage10 - 20%Amber vials, actinic shielding
Metal Catalysis 10 µM Fe³⁺ / Cu²⁺Accelerated N-oxidation> 30%High-purity reagents, 1 mM EDTA
Self-Validating Forced Degradation Protocol

Standard forced degradation studies often fail because they lack internal controls, leading to false positives (e.g., the stressor degrades the compound inside the HPLC autosampler, not in the flask). This protocol is designed as a self-validating system : by running parallel stressed samples with specific inhibitors, you intrinsically validate the exact mechanism of degradation.

Step 1: Preparation of the Master Stock

  • Accurately weigh 10 mg of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and dissolve in 10 mL of LC-MS grade, degassed water to yield a 1 mg/mL stock.

  • Causality Check: Using degassed water is critical. Dissolved oxygen can prematurely initiate autoxidation during the baseline measurement, skewing your Day 0 purity profile [1].

Step 2: Setup of Self-Validating Stress Conditions Prepare the following vials to isolate specific variables:

  • Vial A (Oxidative Stress): Mix 1 mL stock with 1 mL of 0.6% H₂O₂.

  • Vial B (Alkaline Stress): Mix 1 mL stock with 1 mL of 0.2 M Ammonium Bicarbonate buffer (pH 9.5).

  • Vial C1 (Metal Catalysis - Spiked): Mix 1 mL stock with 10 µM Fe³⁺ solution.

  • Vial C2 (Metal Catalysis - Rescued): Mix 1 mL stock with 10 µM Fe³⁺ + 1 mM EDTA.

  • Causality Check: Vial C1 and C2 form a self-validating pair. If C1 degrades rapidly but C2 remains stable, you have definitively proven that the compound is highly sensitive to trace transition metals, dictating the need for chelating agents in all future formulations [3].

Step 3: Incubation and Quenching (Critical Step)

  • Incubate all vials at 40°C for 24 hours.

  • Quenching: For Vial A (Oxidative), add a stoichiometric excess of sodium metabisulfite to halt the reaction before analysis.

  • Causality Check: Unquenched H₂O₂ will continue to degrade the sample while sitting in the HPLC autosampler queue. This creates an analytical artifact where sample #10 appears more degraded than sample #1 simply because it waited longer to be injected.

Step 4: LC-MS Analysis

  • Analyze via LC-MS using a base-deactivated C18 column to prevent peak tailing caused by the basic amino group interacting with residual silanols [3].

  • Monitor for specific mass shifts: +16 Da indicates N-oxidation (hydroxylamine formation), +14 Da indicates nitrone formation, and -14 Da indicates oxidative N-dealkylation [2].

References

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Source: uomustansiriyah.edu.
  • Title: Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives Source: Benchchem URL
  • Title: Degradative Behavior and Toxicity of Alkylated Imidazoles Source: Industrial & Engineering Chemistry Research - ACS Publications URL
Troubleshooting

Technical Support Center: Advanced N-Alkylation of Imidazoles

Welcome to the Technical Support Center for the N-alkylation of imidazoles. Designed exclusively for researchers, application scientists, and drug development professionals, this guide bypasses basic theory to provide fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of imidazoles. Designed exclusively for researchers, application scientists, and drug development professionals, this guide bypasses basic theory to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating standard operating procedures (SOPs).

By understanding the causality behind reagent selection and solvent dynamics, you can systematically eliminate common bottlenecks such as poor regioselectivity, low yields, and over-alkylation.

Reaction Optimization Workflow

Before diving into specific troubleshooting scenarios, it is critical to understand the logical progression of optimizing an N-alkylation reaction. The workflow below illustrates the sequential dependencies between base selection, solvent polarity, and electrophile reactivity.

G Start N-Alkylation Optimization Base 1. Base Selection (Deprotonation) Start->Base Solvent 2. Solvent Choice (Solvation & Polarity) Base->Solvent pKa matching Electrophile 3. Electrophile (Sterics & Reactivity) Solvent->Electrophile SN2 conditions Yield High Yield & Selectivity Electrophile->Yield TLC/LC-MS check

Logical workflow for optimizing imidazole N-alkylation conditions.

Troubleshooting Guide

Q1: My N-alkylation reactions consistently suffer from low yields and incomplete conversion. What are the mechanistic causes and how can I resolve this?

Causality & Solution: Low yields typically stem from incomplete deprotonation of the imidazole ring, which drastically reduces its nucleophilicity 1. Imidazole has a pKa of ~14.5. If you are using a weak base in a protic solvent, the equilibrium will not favor the formation of the highly nucleophilic imidazolide anion.

  • Actionable Step: Switch to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). These solvents effectively solvate the counter-cation (like K+ or Na+), leaving the imidazolide anion "naked" and highly reactive 1.

  • Base Selection: For standard alkyl halides, use Cs₂CO₃ or K₂CO₃. For sterically hindered or less reactive electrophiles, upgrade to Sodium Hydride (NaH) in anhydrous THF.

Q2: I am observing a mixture of N1 and N3 regioisomers when alkylating unsymmetrically substituted imidazoles. How can I achieve strict regiocontrol?

Causality & Solution: The two nitrogen atoms in an unsymmetrical imidazole (e.g., 4-substituted imidazole) exist in tautomeric equilibrium. Alkylation without directing groups is governed by a competition between steric hindrance and electronic effects. Electron-withdrawing groups (EWGs) deactivate the adjacent nitrogen, while bulky groups physically block the SN2 trajectory.

  • Steric Control Strategy: Using organomagnesium reagents (like TMPMgCl) as bases can counterintuitively force substitution at the more sterically hindered nitrogen due to complexation effects 2.

  • The SEM-Switch Strategy: For complex 4(5)-arylimidazoles where small alkyl groups yield poor regioselectivity, employ the SEM-group transposition (SEM-switch) 3. This involves selective N3-alkylation followed by SEM-group deprotection (trans-N-alkylation), which reliably affords the 1-alkyl-4-arylimidazole isomer.

Q3: My LC-MS shows a significant +1 mass adduct corresponding to dialkylation (imidazolium salt formation). How do I suppress this over-alkylation?

Causality & Solution: The mono-N-alkylated imidazole product remains nucleophilic. In the presence of excess alkylating agent or under prolonged heating, a second SN2 attack occurs, yielding a dialkylated imidazolium salt1.

  • Actionable Step: Strictly control the stoichiometry. Use a slight excess of the imidazole substrate (1.1 to 1.2 equivalents) relative to the alkyl halide. Furthermore, employ a dropwise addition of the electrophile at 0 °C to maintain a low localized concentration of the alkylating agent, mitigating the secondary reaction 4.

Quantitative Data: Base and Solvent Effects

To facilitate rapid optimization, the following table summarizes the causal effects of various base/solvent combinations on reaction efficiency and regioselectivity:

Base SystemSolventRelative NucleophilicityTypical YieldPrimary Application & Causality
K₂CO₃ (1.5 eq) AcetonitrileModerate70 - 85%Mild conditions for reactive electrophiles (e.g., benzyl bromide). Insoluble byproduct (KBr) drives reaction forward.
Cs₂CO₃ (1.5 eq) DMFHigh85 - 95%"Cesium effect" enhances solubility and provides a highly naked, reactive imidazolate anion.
NaH (1.1 eq) THF (Anhydrous)Very High90 - 98%Irreversible deprotonation (driven by H₂ gas evolution) for unreactive or sterically hindered substrates.
TMPMgCl (1.2 eq) THFDirected75 - 90%Organomagnesium complexation directs regioselectivity toward sterically hindered nitrogen atoms.

Mechanistic Pathways of Regioselectivity

Understanding the logic behind N1 vs N3 alkylation is critical when dealing with unsymmetrical substrates. The diagram below outlines the pathways that dictate which nitrogen atom acts as the primary nucleophile.

Regio Unsymmetrical Unsymmetrical Imidazole Steric Steric Control (Bulky Base/Electrophile) Unsymmetrical->Steric Electronic Electronic Control (EWG/EDG Substituents) Unsymmetrical->Electronic SEM SEM-Switch Strategy (Transposition) Unsymmetrical->SEM For difficult 4-aryl cases N1 N1-Alkylation (Major) Steric->N1 Favors less hindered N N3 N3-Alkylation (Minor/Major) Electronic->N3 EWG deactivates adjacent N SEM->N1 Regioselective trans-alkylation

Mechanistic pathways dictating N1 vs N3 regioselectivity in imidazoles.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checkpoints are included to verify reaction progress and ensure scientific integrity.

Protocol A: Mild N-Alkylation using Potassium Carbonate (K₂CO₃)

Ideal for reactive electrophiles like benzyl bromide 4.

  • Preparation: In an oven-dried round-bottom flask, suspend the substituted imidazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous Acetonitrile (0.5 M concentration).

  • Activation: Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The mixture will remain a heterogeneous suspension; this is normal and expected as K₂CO₃ is only partially soluble in Acetonitrile.

  • Addition: Add the alkyl halide (1.05 equiv) dropwise via syringe to prevent localized concentration spikes that lead to dialkylation.

  • Reaction: Heat the mixture to 60 °C and monitor via TLC.

  • Workup: Once the starting material is consumed, cool to room temperature and filter the mixture to remove the solid K₂CO₃ and precipitated potassium halide salts. Concentrate the filtrate under reduced pressure.

Protocol B: Regioselective Trans-N-Alkylation via SEM-Switch

Ideal for synthesizing 1-alkyl-4-arylimidazoles where direct alkylation yields intractable isomeric mixtures 3.

  • Preparation: Dissolve the SEM-protected 4-arylimidazole (1.0 equiv) in anhydrous dichloromethane.

  • Alkylation: Add the alkylating agent (e.g., trimethyloxonium tetrafluoroborate for methylation, or benzyl bromide) to generate the intermediate methylimidazolium salt.

  • Transposition: Subject the crude imidazolium salt to acidic hydrolysis (or direct SEM cleavage conditions).

  • Isolation: Neutralize and extract with ethyl acetate.

    • Validation Check: The SEM group cleavage thermodynamically drives the formation of the stable 1-alkyl-4-arylimidazole. Successful transposition is confirmed by a >90% yield over the two steps and a single regioisomer peak on LC-MS.

Frequently Asked Questions (FAQs)

Q: Can I use alkyl chlorides instead of bromides or iodides? A: Yes, but alkyl chlorides are significantly less reactive due to the higher bond dissociation energy of the C-Cl bond. If you must use a chloride, you will likely need to add a catalytic amount of Sodium Iodide (NaI) to perform an in situ Finkelstein reaction, temporarily converting the chloride to a more reactive iodide 1.

Q: Why does my reaction mixture turn black when using NaH? A: This usually indicates decomposition of the imidazole or the alkylating agent due to localized overheating during the highly exothermic deprotonation step. Always add the imidazole to the NaH suspension at 0 °C and wait for the evolution of hydrogen gas to completely subside before adding the electrophile 4.

References

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. ACS Publications.[Link]

  • Direct, Regioselective N-Alkylation of 1,3-Azoles. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Handling of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles of working with highly polar, bis-basic building blocks in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles of working with highly polar, bis-basic building blocks in drug discovery. Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS: 774213-87-5) is a prime example of a compound that looks deceptively simple on paper but behaves unpredictably in the lab.

Featuring both an amphoteric imidazole ring and a secondary methylamine group, this dual-basicity leads to specific solubility paradoxes: it is infinitely soluble in water but notoriously difficult to extract into standard organic solvents, it suffers from severe hygroscopicity as a free base, and it is highly prone to metal-induced precipitation in biological assays.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and mechanistic causality behind these issues, providing you with self-validating protocols to overcome them.

Quantitative Data: Physicochemical Profile & Solvent Compatibility

To understand the compound's behavior, we must first look at its physicochemical constants. The table below summarizes the critical data driving its solubility profile.

PropertyEstimated ValuePractical Implication in Experiments
Molecular Weight 125.17 g/mol Small size combined with high polarity makes standard organic extraction highly inefficient.
pKa 1 (Imidazole Ring) ~7.0Amphoteric nature; protonated in acidic conditions, neutral at physiological pH.
pKa 2 (Secondary Amine) ~9.5 - 10.0Highly basic; remains protonated (cationic) at physiological pH, driving water solubility.
LogP (Predicted) < 0Highly hydrophilic; strongly favors the aqueous phase over the lipid/organic phase.
Aqueous Solubility (Salt) > 50 mg/mLExcellent for preparing highly concentrated biological assay stock solutions.
Organic Solubility (Base) Miscible in polar organicsSoluble in MeOH, EtOH, MeCN. Poorly soluble in Hexane, Ether, or DCM.
FAQ & Troubleshooting Guide
Issue 1: Poor Extraction Yields During Synthesis

Q: I synthesized the free base, but I cannot extract it from the aqueous reaction mixture using standard solvents like ethyl acetate or dichloromethane (DCM). Why is this happening, and how do I fix it?

The Causality: The molecule is highly polar and forms strong hydrogen bond networks with water. According to , low molecular weight compounds with multiple hydrogen bond donors/acceptors strongly partition into the aqueous phase[1]. Standard liquid-liquid extraction (LLE) fails because the thermodynamic penalty of moving this heavily solvated bis-basic compound into a non-polar solvent like DCM is simply too high.

The Solution: You must employ a[2]. By saturating the aqueous layer with a high-charge-density salt (informed by the Hofmeister series, such as NaCl or Na₂SO₄), you drastically increase the ionic strength[3]. This forces the water molecules to solvate the inorganic salt ions, effectively "salting out" the organic amine and driving it into a polar, water-miscible organic solvent like acetonitrile (MeCN) or THF, which will phase-separate under these high-salt conditions.

Protocol 1: Salting-Out Extraction of Polar Amines

  • pH Adjustment: Adjust the pH of your aqueous reaction mixture to ~11.0 using 2M NaOH. Causality: This ensures both the imidazole ring and the secondary amine are fully deprotonated (neutral free base form).

  • Salt Saturation: Add solid NaCl or Na₂SO₄ to the aqueous layer while stirring until saturation is reached (undissolved salt should remain visible at the bottom of the flask).

  • Solvent Addition: Add an equal volume of Acetonitrile (MeCN) or Tetrahydrofuran (THF).

  • Phase Separation: Vigorously shake the mixture. The high ionic strength will force a sharp phase separation between the water and the MeCN/THF.

  • Collection: Collect the upper organic layer. Repeat the extraction 2-3 times with fresh MeCN/THF.

  • Self-Validation Step: Before discarding the aqueous layer, spot it on a TLC plate (elute with 80:20:2 DCM/MeOH/NH₄OH) and stain with Ninhydrin. If a purple spot appears, the amine is still present in the water; increase the salt concentration or switch to a continuous liquid-liquid extractor.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExtractionWorkflow Start Aqueous Reaction Mixture Containing Polar Amine pH Adjust pH to >11 (Deprotonate Amine/Imidazole) Start->pH StandardLLE Standard LLE (DCM/EtOAc) pH->StandardLLE Check Is Amine in Organic Layer? StandardLLE->Check Success1 Proceed to Drying Check->Success1 Yes Fail Amine remains in Aqueous Phase (High Hydration Energy) Check->Fail No SALLE Salting-Out Extraction (SALLE) Add NaCl to saturation + MeCN/THF Fail->SALLE PhaseSep Forced Phase Separation Collect MeCN/THF Layer SALLE->PhaseSep Success2 Successful Extraction PhaseSep->Success2

Decision tree for extracting polar imidazole-amines via Salting-Out Extraction (SALLE).

Issue 2: Precipitation in Biological Assays

Q: My stock solutions of the compound keep precipitating or forming cloudy suspensions when diluted into biological buffers for my assays. What is causing this?

The Causality: The of transition metals[4]. Biological buffers (like PBS, HEPES, or Tris) and standard assay microplates often contain trace heavy metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺). The basic nitrogen atoms in the imidazole ring coordinate with these metal ions, forming insoluble polymeric metal-ligand complexes that precipitate out of the aqueous solution[5].

The Solution: You must mask the trace metals in your assay buffer by adding a stronger chelating agent, such as EDTA. EDTA outcompetes the imidazole for the metal ions, keeping your compound soluble and freely available to interact with your biological target.

Protocol 2: Preparation of Stable, Assay-Ready Stock Solutions

  • Primary Stock: Prepare a 10 mM primary stock solution of the compound in 100% LC-MS grade DMSO. Store aliquots in tightly sealed tubes at -20°C to prevent moisture ingress.

  • Buffer Preparation: Prepare your biological assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Metal Masking: Add EDTA to the assay buffer to achieve a final concentration of 1 to 5 mM.

  • Dilution: Dilute the DMSO stock into the EDTA-containing buffer immediately before the assay. Ensure the final DMSO concentration remains <1% to prevent solvent-induced protein denaturation.

  • Self-Validation Step: Measure the absorbance of the final working buffer at 600 nm using a spectrophotometer. A reading of exactly ~0.000 indicates a true solution completely free of light-scattering micro-precipitates.

ChelationPathway Compound Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine in Buffer Chelation Imidazole Nitrogen Coordinates with Metal Ions Compound->Chelation Soluble Metals Masked by EDTA Compound Remains Soluble Compound->Soluble With EDTA pre-added Metals Trace Metals in Buffer/Plate (Cu2+, Ni2+, Zn2+) Metals->Chelation Precipitation Formation of Insoluble Polymer Complexes Chelation->Precipitation Without EDTA EDTA Add EDTA (1-5 mM) to Assay Buffer Precipitation->EDTA Troubleshoot EDTA->Soluble

Mechanistic pathway of imidazole-metal chelation causing precipitation and EDTA resolution.

Issue 3: Hygroscopicity and Handling

Q: The free base is a sticky, hygroscopic oil that is impossible to weigh accurately. How can I improve its handling and long-term storage?

The Causality: Small, highly polar secondary amines readily absorb atmospheric moisture (hygroscopicity). The water molecules hydrogen-bond to the amine and imidazole nitrogens, turning the compound into a viscous gum and ruining the accuracy of molarity calculations for stock solutions.

The Solution: Convert the free base into a stable crystalline salt, such as a dihydrochloride (HCl) or maleate salt. The strong ionic lattice energy of the solid salt overcomes the hygroscopic tendency, yielding a stable, free-flowing powder that retains excellent water solubility for in vivo and in vitro dosing.

References
  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, NIH PubMed.[https://pubmed.ncbi.nlm.nih.gov/11259830/]
  • "Salting-out Liquid-Liquid Extraction (SALLE)." LCGC International.[https://www.chromatographyonline.com/view/salting-out-liquid-liquid-extraction-salle]
  • "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, ACS Publications.[https://pubs.acs.org/doi/10.1021/acs.oprd.7b00215]
  • "Imidazole | C3H4N2 | CID 795." PubChem, National Institutes of Health.[https://pubchem.ncbi.nlm.nih.gov/compound/795]
  • Balan S, Murphy J, Galaev I, Kumar A, Fox GE, Mattiasson B, Willson RC. "Metal chelate affinity precipitation of RNA and purification of plasmid DNA." Biotechnology Letters, NIH PubMed.[https://pubmed.ncbi.nlm.nih.gov/12889823/]

Sources

Troubleshooting

scaling up the production of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Welcome to the Technical Support Center for the scale-up and process chemistry of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS: 774213-87-5). As a Senior Application Scientist, I have designed this portal to assis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS: 774213-87-5).

As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in transitioning this critical imidazole intermediate from bench-scale synthesis to pilot-plant production. This guide focuses on the highly selective reductive amination route, addressing the mechanistic causality behind reaction parameters, troubleshooting common scale-up bottlenecks, and providing self-validating methodologies.

Process Flow Visualization

G A 4-Methyl-1H-imidazole- 2-carboxaldehyde C Imine Formation (Methanol, 25°C) A->C B Methylamine (1.1 - 1.5 eq) B->C D Catalytic Hydrogenation (H2, Pd/C, AcOH) C->D Complete Conversion E Workup & pH Adjustment D->E Catalyst Filtration F Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine E->F Crystallization

Process flow for the scalable reductive amination of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine.

Section 1: Process Chemistry & Route Selection (FAQs)

Q: Why is reductive amination preferred over the direct alkylation of methylamine for scale-up? A: Direct alkylation (e.g., reacting methylamine with 2-(chloromethyl)-4-methyl-1H-imidazole) suffers from poor chemoselectivity. It leads to a statistical mixture of primary, secondary, and tertiary amines, alongside competitive N-alkylation of the imidazole ring itself[1]. Reductive amination using 4-methyl-1H-imidazole-2-carboxaldehyde isolates the imine formation step. By controlling the stoichiometry, we ensure strict selectivity for the secondary amine, completely bypassing over-alkylation pathways[1][2].

Q: What is the optimal reducing agent for kilogram-scale production? A: While borohydrides like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) are excellent for mild, lab-scale imine reduction[1], they are highly problematic at the pilot scale due to the generation of toxic boron and cyanide waste streams. For scale-up, catalytic hydrogenation (H₂ gas with Pd/C or Ir-based catalysts) is the industry standard. It boasts a superior atom economy, simplifies workup to a mere filtration step, and drastically lowers the Environmental Factor (E-factor) of the process[3][4]. Continuous flow reactors are increasingly used to manage the high-pressure gas-liquid mass transfer safely[3][5].

Section 2: Troubleshooting Guide (Q&A)

Issue 1: We are observing severe catalyst poisoning during the hydrogenation step. How can we resolve this? Root Cause: The unprotonated nitrogen atoms of the imidazole ring are strong σ-donors and readily coordinate to the active sites of palladium or iridium catalysts, effectively deactivating them[4]. Solution: Introduce a stoichiometric amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. The acid protonates the basic imidazole nitrogen, preventing it from coordinating to the metal catalyst, while simultaneously activating the imine carbon for hydride attack[4].

Issue 2: HPLC analysis of the crude product shows a high level of bis-alkylated impurities. What went wrong? Root Cause: This occurs when the intermediate imine is reduced prematurely before all the starting aldehyde has been consumed. The newly formed secondary amine product can react with residual aldehyde, forming an enamine/imine that is subsequently reduced to a tertiary amine impurity. Solution: Implement a self-validating hold point . Do not introduce hydrogen gas or the reducing agent until In-Process Control (IPC) via HPLC or TLC confirms >99% consumption of the starting 4-methyl-1H-imidazole-2-carboxaldehyde[1]. Ensure a slight excess of methylamine (1.1–1.5 eq) is maintained to drive the equilibrium toward the primary imine[2].

Section 3: Detailed Step-by-Step Methodology (1 kg Pilot Scale)

This protocol utilizes a stepwise reductive amination approach optimized for a 10 L jacketed reactor, ensuring thermal control and high purity.

Step 1: Imine Formation

  • Reactor Preparation: Purge a clean, dry 10 L jacketed glass reactor with N₂ gas for 15 minutes.

  • Substrate Addition: Charge the reactor with 1.0 kg (9.08 mol) of 4-methyl-1H-imidazole-2-carboxaldehyde and 4.0 L of anhydrous methanol. Stir at 200 rpm until fully dissolved.

  • Amine Addition: Cool the jacket to 10 °C. Slowly add 1.25 kg of a 33% wt solution of methylamine in absolute ethanol (approx. 13.2 mol, 1.45 eq) via an addition funnel over 60 minutes. Maintain the internal temperature below 20 °C to prevent methylamine off-gassing.

  • Equilibration & Validation: Warm the reactor to 25 °C and stir for 2–3 hours.

    • Self-Validation Point: Sample the mixture for HPLC analysis. Proceed only when the residual aldehyde is <1.0 Area %.

Step 2: Catalytic Hydrogenation

  • Catalyst Loading: In a separate, inerted vessel, slurry 50 g of 10% Pd/C (5% wt loading relative to substrate) in 500 mL of methanol. Transfer the slurry to the main reactor under N₂[4].

  • Acidification: Slowly add 600 mL (approx. 10.5 mol) of glacial acetic acid to the reactor to protonate the imidazole ring and prevent catalyst poisoning[4].

  • Reduction: Seal the reactor, purge with N₂ (3x), then purge with H₂ gas (3x). Pressurize the reactor to 3 bar (45 psi) with H₂. Stir vigorously (400 rpm) at 30 °C for 6–8 hours.

  • Validation: Monitor H₂ uptake. Once uptake ceases, sample for HPLC. Proceed when the imine intermediate is completely consumed.

Step 3: Workup and Isolation

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 1.0 L of methanol. (Caution: Pd/C is pyrophoric; keep the cake wet).

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove methanol and excess methylamine, yielding an acetate salt oil.

  • Free-Basing: Dissolve the oil in 3.0 L of purified water. Cool to 5 °C. Slowly add 20% aqueous NaOH until the pH reaches 10.5–11.0, releasing the free base amine[1].

  • Extraction & Crystallization: Extract the aqueous layer with 2-Methyltetrahydrofuran (3 x 2.0 L). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to a minimal volume. Induce crystallization by adding heptane dropwise at 0 °C. Filter and dry the final product under a vacuum at 40 °C.

Section 4: Quantitative Scale-Up Metrics

The following table summarizes the expected performance metrics across different developmental scales, demonstrating the efficiency of the catalytic hydrogenation route over traditional borohydride methods.

MetricLab Scale (10 g)Bench Scale (100 g)Pilot Scale (1 kg)
Reducing Agent NaBH(OAc)₃H₂ (Pd/C)H₂ (Pd/C)
Overall Yield (%) 82.5%88.1%91.4%
Purity (HPLC Area %) 97.8%98.5%>99.2%
Bis-alkylated Impurity 1.5%0.8%<0.1%
Residual Pd (ppm) N/A<15 ppm<5 ppm (Post-cryst.)
E-Factor >451812

Note: The reduction in E-factor at the pilot scale is directly attributed to the elimination of stoichiometric boron reagents and the implementation of solvent recycling during the extraction phase.

References

  • Johnson, M. D., et al. (2016). Design and Comparison of Tubular and Pipes-in-Series Continuous Reactors for Direct Asymmetric Reductive Amination. Organic Process Research & Development, 20(7). ACS Publications. Available at: [Link]

  • May, S. A., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 20(11). ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis. PMC. Available at:[Link]

Sources

Optimization

enhancing the selectivity of reactions involving Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Technical Support Center: Reaction Selectivity for Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Selectivity for Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of bifunctional heterocycles. Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine presents a classic chemoselectivity challenge: it contains both a highly nucleophilic secondary aliphatic amine and an ambident nucleophilic imidazole ring.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve absolute control over your reaction pathways.

System Overview & Causality Analysis

To engineer selective reactions, we must exploit the thermodynamic and kinetic differences between the two reactive sites. The secondary aliphatic amine is a "hard," highly basic nucleophile. In contrast, the imidazole nitrogen is less basic but can act as a kinetic trap for electrophiles, or be converted into a "super-nucleophilic" imidazolate anion under strong basic conditions[1]. Furthermore, the 4-methyl group on the imidazole ring breaks the symmetry of the heterocycle, creating a steric bias that we can exploit for regioselective N1 vs. N3 functionalization[1][2].

Quantitative Data: Reactive Site Comparison

Reactive SitepKa (Conjugate Acid)Nucleophilicity ProfilePreferred Protecting GroupDeprotection Conditions
Secondary Aliphatic Amine ~9.5High (Hard, aliphatic nucleophile)Boc (tert-Butyloxycarbonyl)Acidic (TFA / DCM)
Imidazole Nitrogen (N1/N3) ~7.0Moderate (Ambident, sp² hybridized)Trityl (Tr) or SEMMild Acid (Tr) or TBAF (SEM)

Troubleshooting FAQs

Q1: I am trying to acylate the secondary amine, but I am observing a mixture of N-acyl amine and N-acyl imidazole. How can I improve chemoselectivity? A1: This is a kinetic versus thermodynamic competition. While the aliphatic amine is the more powerful nucleophile, the imidazole nitrogen can act as a kinetic trap for acyl chlorides, rapidly forming an unstable acyl-imidazolium intermediate[3]. To drive the reaction to the desired N-acylated secondary amine, ensure you run the reaction at room temperature for a sufficient duration. The acyl-imidazolium species acts as an acyl transfer agent, spontaneously transferring the acyl group to the more nucleophilic secondary amine[4].

Q2: How do I selectively alkylate the imidazole ring without quaternizing the secondary amine? A2: Direct alkylation will preferentially attack the highly nucleophilic secondary amine. You must use a self-validating protection strategy. First, mask the secondary amine with a Boc group. Then, deprotonate the imidazole with a strong base like Sodium Hydride (NaH) to form the imidazolate anion[1]. The imidazolate is highly nucleophilic and will readily react with your alkyl halide. Finally, remove the Boc group using TFA.

Q3: When I alkylate the imidazole ring, I get two regioisomers. Why, and how can I control this? A3: Deprotonation of the imidazole ring distributes the negative charge across both N1 and N3[1]. However, the 4-methyl group creates significant steric hindrance adjacent to the N3 position. By using a bulky alkylating agent or a bulky protecting group like Trityl (Triphenylmethyl) or SEM, you exploit this steric clash to direct substitution exclusively to the less hindered N1 position[1][2][5].

Visualized Workflows & Pathways

AcylTransfer A Acyl Chloride + Imidazole Moiety B Acyl-Imidazolium Intermediate A->B Kinetic Attack C Intramolecular Acyl Transfer B->C Amine Nucleophilicity D N-Acylated Secondary Amine C->D Thermodynamic Product

Fig 1: Kinetic vs. thermodynamic pathway in selective acylation of the secondary amine.

AlkylationWorkflow SM Methyl-(4-methyl-1H-imidazol- 2-ylmethyl)-amine Boc 1. Boc Protection (Shields Sec-Amine) SM->Boc Boc2O, Et3N Alk 2. NaH + R-X (Alkylation at N1) Boc->Alk DMF, 0 °C to RT Deprot 3. Acidic Cleavage (TFA / DCM) Alk->Deprot LC-MS Validation Prod Target: N1-Alkylated Imidazole with Free Sec-Amine Deprot->Prod Concentration

Fig 2: Step-by-step workflow for the regioselective N1-alkylation of the imidazole ring.

Validated Experimental Protocols

Protocol 1: Chemoselective N-Acylation of the Secondary Amine
  • Objective: Acylate the aliphatic amine while leaving the imidazole ring unmodified.

  • Causality: Exploiting the thermodynamic stability of the N-alkyl amide over the transient acyl-imidazolium intermediate[3].

  • Step-by-Step:

    • Preparation: Dissolve Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert atmosphere.

    • Activation: Add Triethylamine (Et₃N, 1.2 eq) followed by the dropwise addition of the desired Acyl Chloride (1.05 eq).

    • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Causality Note: Extended stirring provides the activation energy necessary for the acyl group to transfer from the kinetic imidazole site to the more nucleophilic secondary amine[4].

    • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate. The final N-acylated secondary amine will migrate significantly higher (less polar) than the starting material due to the loss of basicity upon amide formation[6].

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

Protocol 2: Regioselective N1-Alkylation of the Imidazole Ring
  • Objective: Alkylate the imidazole N1 position without quaternizing the secondary amine.

  • Causality: Masking the highly nucleophilic secondary amine with a Boc group, followed by the generation of the super-nucleophilic imidazolate anion[1].

  • Step-by-Step:

    • Amine Protection: React the starting material with Boc-anhydride (Boc₂O, 1.1 eq) and Et₃N in DCM for 2 hours.

      • Validation Checkpoint 1: Perform a Ninhydrin stain on the TLC plate. The starting material will stain strongly, while the Boc-protected intermediate will be Ninhydrin-negative.

    • Imidazolate Generation: Isolate the Boc-protected intermediate, dry thoroughly, and dissolve in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 minutes to form the highly nucleophilic imidazolate anion[1].

    • Regioselective Alkylation: Add the Alkyl Halide (R-X, 1.1 eq) dropwise. The steric bulk of the 4-methyl group heavily biases the attack, directing the alkyl group to the less hindered N1 position[1][2]. Stir at room temperature for 3 hours.

    • Deprotection: Quench with water, extract with Ethyl Acetate, and concentrate. Dissolve the crude residue in a 1:1 mixture of TFA/DCM and stir for 2 hours to cleave the Boc group.

      • Validation Checkpoint 2: LC-MS will confirm the loss of 100 Da (Boc cleavage) and the presence of a single dominant regioisomer peak.

Sources

Troubleshooting

addressing peak tailing in chromatography of basic imidazole compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical workflows where basic, nitrogen-containing compounds—specifically imidazole derivatives—exhibit severe peak ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical workflows where basic, nitrogen-containing compounds—specifically imidazole derivatives—exhibit severe peak tailing. While imidazoles are ubiquitous in drug development, their amphoteric nature makes them notoriously difficult to analyze on conventional reversed-phase liquid chromatography (RPLC) systems.

This guide bypasses superficial fixes to dive deep into the thermodynamic causality of these chromatographic artifacts. Below, you will find a mechanistic breakdown, a targeted diagnostic FAQ, and self-validating experimental protocols designed to restore peak symmetry and quantitative accuracy to your assays.

Mechanistic Causality: The Silanol Effect

Peak tailing for basic compounds is rarely a hardware issue (e.g., dead volume); it is a thermodynamic artifact driven by secondary interactions [1][1]. Conventional silica-based stationary phases contain unreacted, residual silanol groups (-Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanate ions (-Si-O⁻) [2][2].

Simultaneously, basic imidazoles (which typically have a pKa around 7.0) remain protonated and positively charged in slightly acidic to neutral conditions. The resulting ionic exchange interaction competes with the primary hydrophobic retention mechanism of the C18 chains [3][3]. Because these secondary ionic interactions possess slow desorption kinetics and the limited active sites are easily overloaded, the analyte molecules elute with a pronounced, asymmetrical tail.

G A Basic Imidazole (Protonated at pH < pKa) C Secondary Ionic Exchange (Slow Desorption Kinetics) A->C Electrostatic Attraction B Residual Silanols (Ionized at pH > 3) B->C D Severe Peak Tailing & Broadening C->D Chromatographic Artifact E Mitigation: Low pH (< 3) Protonates Silanols E->B Suppresses Ionization F Mitigation: CSH/Amide Columns Surface Charge Repulsion F->C Prevents Interaction G Mitigation: Chaotropic Salts Masking Active Sites G->C Competes for Sites

Mechanism of imidazole peak tailing via silanol interactions and targeted mitigation strategies.

Diagnostic FAQ & Troubleshooting Guide

Q1: I am analyzing a substituted imidazole at pH 7.0 on a standard C18 column. The peak asymmetry factor ( As​ ) is > 2.5. Why is this happening, and how can I fix it without changing the column? A1: At pH 7.0, you are operating at the worst possible thermodynamic intersection for basic compounds: the silica surface is heavily ionized, and your imidazole is still partially protonated, maximizing secondary ionic interactions [4][4].

  • Causality-Driven Solution: You must manipulate the mobile phase pH to break the electrostatic attraction. Raise the pH to ~10.0 using an ammonium hydroxide buffer. This deprotonates the basic imidazole ring, neutralizing the analyte so it no longer interacts with the negatively charged silanols . (Note: Ensure your column utilizes hybrid-silica or polymer particles to withstand high pH).

Q2: Changing the pH is not an option due to the degradation profile of my compound. What stationary phase chemistries inherently prevent imidazole tailing? A2: If mobile phase manipulation is restricted, the stationary phase must be engineered to repel or mask the basic analyte.

  • Causality-Driven Solution: Switch to a Charged Surface Hybrid (CSH) column or a Polar-Embedded (RP-Amide) column. CSH columns incorporate a low-level positive surface charge. When the protonated imidazole approaches the surface, electrostatic repulsion prevents it from accessing the residual silanols, yielding sharp peaks even in low-ionic-strength mobile phases [5][5]. RP-Amide columns utilize an internal shielding mechanism where the embedded amide group forms hydrogen bonds with unreacted silanols, blocking the imidazole nitrogens from the acidic surface sites [6][6].

Q3: I am using a low pH mobile phase, but my highly polar imidazole elutes in the void volume with poor symmetry. How can I increase retention and fix the peak shape simultaneously? A3: Highly polar basic compounds suffer from poor hydrophobic retention on standard C18 columns.

  • Causality-Driven Solution: Introduce a chaotropic salt (e.g., Sodium Hexafluorophosphate, NaPF6​ ) to the mobile phase [7][7]. Chaotropic anions disrupt the hydration shell around the basic analyte, increasing its apparent hydrophobicity and retention. Concurrently, the chaotropic ions competitively bind to the active silanol sites, masking them from the imidazole and drastically improving peak symmetry [8][8].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Mobile Phase pH Optimization & System Suitability

This protocol validates the transition from a neutral to a low-pH mobile phase to suppress silanol ionization.

  • Baseline Assessment: Inject a 10 µg/mL imidazole standard using an isocratic 50:50 Methanol:Water (no buffer) mobile phase. Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Validation Check: If As​ > 1.5, the silanol effect is active. Proceed to step 2.

  • Mobile Phase Modification: Prepare Mobile Phase A: Aqueous 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). Prepare Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Equilibration: Flush the C18 column with 20 column volumes (CV) of the new mobile phase to ensure complete protonation of the silica surface.

    • Validation Check: Monitor baseline pressure and UV absorbance at 210 nm. The system is equilibrated only when UV drift is < 1 mAU/min.

  • Re-evaluation: Inject the imidazole standard under the new conditions. Calculate As​ and theoretical plates ( N ).

    • Validation Check: A successful thermodynamic mitigation will yield an As​ < 1.2 and a >30% increase in N .

Protocol 2: Implementation of Chaotropic Additives for Polar Imidazoles

This protocol utilizes chaotropic salts to simultaneously boost retention and mask silanols.

  • Preparation: Prepare an aqueous mobile phase containing 20 mM Potassium Hexafluorophosphate ( KPF6​ ), adjusted to pH 3.0 with phosphoric acid.

  • System Priming: Bypass the column and flush the LC system with the aqueous buffer to prevent salt precipitation with residual organic solvents in the lines. Reconnect the column and equilibrate with 30 CVs.

  • Chromatographic Run: Inject the sample. The chaotropic PF6−​ ions will form a dynamic ion-pair with the protonated imidazole, increasing the retention factor ( k′ ).

  • Self-Validation (Mechanism Confirmation): Plot k′ against KPF6​ concentrations of 5 mM, 10 mM, and 20 mM.

    • Validation Check: A linear increase in k′ confirms the chaotropic retention mechanism is active. A concurrent drop in the tailing factor confirms successful silanol masking.

Quantitative Data Summary

The following table summarizes the expected impact of various mitigation strategies on the chromatographic performance of a standard basic imidazole compound (pKa 7.2) on a silica-based system.

Mitigation StrategyPrimary Mechanism of ActionExpected Asymmetry ( As​ )Retention Factor ( k′ ) ImpactColumn Longevity Impact
None (pH 7.0 Water/MeOH) Unsuppressed ionic exchange2.5 - 4.0BaselineHigh
Low pH (0.1% TFA, pH 2.0) Silanol protonation & ion-pairing1.0 - 1.2Moderate IncreaseHigh
High pH (10 mM NH₄OH, pH 10) Analyte deprotonation1.0 - 1.1Significant DecreaseLow (unless Hybrid)
CSH Column (0.1% FA, pH 2.7) Surface charge electrostatic repulsion1.0 - 1.2Slight DecreaseHigh
Chaotropic Salt (20 mM KPF₆) Silanol masking & hydration disruption1.1 - 1.3Significant IncreaseModerate (requires washing)

References

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?"[Link]

  • Waters Corporation. "Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology."[Link]

  • LCGC. "Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography."[Link]

  • LCGC International. "What's Happening to My Column?"[Link]

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles."[Link]

  • Shimadzu. "C190-E335 Technical Report Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH."[Link]

  • Elsevier B.V. / NIH. "Liquid chromatographic method for toxic biogenic amines in foods using a chaotropic salt."[Link]

Sources

Optimization

minimizing epimerization during synthesis of chiral imidazole derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address one of the most persistent and frustrating challenges in the synthesis of chiral imidazole deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address one of the most persistent and frustrating challenges in the synthesis of chiral imidazole derivatives (such as histidine analogs and functionalized APIs): the loss of stereocenter integrity (epimerization) at the α -position.

Rather than providing a generic list of tips, this guide deconstructs the chemical causality behind epimerization and provides self-validating workflows to ensure your synthetic protocols maintain >99% enantiomeric excess (ee).

FAQ Section 1: Mechanistic Root Causes

Q: Why is the α -chiral center adjacent to an imidazole ring so exceptionally prone to epimerization during amide coupling? A: Epimerization at the α -carbon is fundamentally a kinetic competition between the desired nucleophilic attack (amide bond formation) and base-catalyzed enolization[1]. When you activate the α -carboxylic acid of an imidazole derivative, the electron-withdrawing nature of the activated ester drastically increases the acidity of the α -proton.

Strong Brønsted bases deprotonate this α -carbon, forming a planar enolate or a cyclic oxazolone intermediate[1]. Because the imidazole ring can further stabilize this intermediate via inductive effects or hydrogen bonding, the activation barrier for enolization is lowered. Once the planar intermediate forms, the incoming amine nucleophile can attack from either face, resulting in a racemic mixture.

Q: Does the choice of imidazole protecting group influence this mechanism? A: Yes, significantly. Bulky protecting groups like Trityl (Trt) on the imidazole nitrogen ( τ or π position) introduce severe steric hindrance. While Trt prevents unwanted acylation of the imidazole ring, it also slows down the desired nucleophilic attack of the amine on the activated ester[1]. If the desired coupling is slow, the activated intermediate persists longer in the presence of the base, giving base-catalyzed enolization the kinetic advantage.

FAQ Section 2: Reagents and Conditions

Q: I am using HATU and DIPEA, which is standard for peptide coupling, but I am observing >15% epimerization. What is the chemical causality here? A: The combination of HATU and DIPEA is highly reactive but dangerous for epimerization-prone substrates. DIPEA is a strong Brønsted base (pKa ~11.4). In the presence of HATU, DIPEA rapidly promotes the formation of the oxazolone intermediate[1].

Solution: You must decouple Brønsted basicity from Lewis basicity/nucleophilicity. Switch from DIPEA to a weaker Brønsted base like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.5). Furthermore, transition from HATU to COMU . COMU utilizes an OxymaPure leaving group rather than HOAt. COMU requires only 1 equivalent of base and acts as an internal hydrogen bond acceptor, which has been empirically proven to suppress epimerization significantly better than uronium/aminium salts like HATU or HBTU[2].

Q: I have heard about TCFH-NMI for challenging couplings. Is it safe for chiral imidazoles? A: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) generates a highly reactive acyl imidazolium intermediate[3]. Because NMI is a weak Brønsted base but a strong Lewis base, it drives the reaction forward without aggressively deprotonating the α -carbon. However, for highly sterically hindered amines, the extreme reactivity of the acyl imidazolium can still lead to intramolecular scrambling and epimerization[3]. It is an excellent choice, provided the reaction is kept at 0°C.

Quantitative Data: Coupling Reagent & Base Comparison

The following table summarizes the causal relationship between reagent selection and epimerization rates during the synthesis of α -chiral imidazole amides.

Coupling ReagentAdditive/Leaving GroupBaseBase pKaRelative Reaction RateTypical Epimerization (%)
HBTU HOBtDIPEA11.4Moderate15 - 25%
HATU HOAtDIPEA11.4Fast10 - 15%
HATU HOAtNMM7.4Moderate5 - 8%
COMU OxymaPureNMM7.4Fast< 2%
TCFH NMI (in situ)NMI7.1Very Fast< 1%

Diagnostic Workflows & Visualizations

To systematically eliminate epimerization, follow the logical pathways outlined in the diagrams below.

Mechanistic Pathway of Epimerization

Mechanism A Chiral α-Imidazole Acid B Activated Ester / Acyl Imidazolium A->B Coupling Agent (e.g., HATU, COMU) C Desired Chiral Amide (Retention of Stereocenter) B->C Amine Nucleophile (Kinetic Pathway) D Oxazolone / Enolate Intermediate (Planar) B->D Strong Brønsted Base (e.g., DIPEA) E Epimerized (Racemic) Product D->E Amine Nucleophile (Thermodynamic Pathway)

Caption: Divergent kinetic pathways showing how strong bases drive activated esters toward planar oxazolone intermediates.

Troubleshooting Decision Tree

Workflow Start Epimerization Detected (>5%) Step1 Evaluate Brønsted Base Start->Step1 BaseYes Switch DIPEA to NMM or TMP Step1->BaseYes If pKa > 10 Step2 Evaluate Coupling Agent Step1->Step2 If pKa < 8 BaseYes->Step2 AgentYes Switch HATU to COMU or TCFH Step2->AgentYes If using HOBt/HOAt Step3 Evaluate Temperature Step2->Step3 If using Oxyma AgentYes->Step3 TempYes Pre-activate at 0°C Step3->TempYes If running at RT Success Stereointegrity Maintained (<1% epimer) Step3->Success Optimized TempYes->Success

Caption: Step-by-step diagnostic workflow to systematically eliminate epimerization variables.

Experimental Protocol: Zero-Epimerization Amide Coupling (COMU/NMM Method)

This self-validating protocol utilizes the COMU/NMM system to maximize coupling efficiency while suppressing the oxazolone pathway.

Materials:

  • Chiral α -imidazole carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • COMU (1.05 equiv)

  • N-methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the chiral α -imidazole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature disproportionately slows the higher-activation-energy enolization pathway compared to the desired acylation pathway.

  • Base Addition: Add NMM (2.0 equiv) dropwise to the solution. Stir for 5 minutes.

  • Activation: Add COMU (1.05 equiv) in one portion. The solution will typically undergo a color change (often turning yellow/orange), indicating the formation of the active Oxyma ester[2]. Stir at 0 °C for exactly 3 minutes. Crucial: Do not over-activate. Prolonged activation times invite epimerization.

  • Nucleophilic Attack: Add the amine nucleophile (1.1 equiv) slowly.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir until complete consumption of the starting material is observed via LC-MS.

  • Quench and Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the NMM and halt any lingering base-catalyzed side reactions. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. acs.org. Available at:[Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. nih.gov. Available at:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations | Organic Letters - ACS Publications. acs.org. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and Alternative Histamine H3 Receptor Inhibitors

Executive Summary & Pharmacological Context In the landscape of neuropharmacology, the Histamine H3 Receptor (H3R) serves as a critical presynaptic autoreceptor and heteroreceptor, regulating the release of histamine, ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of neuropharmacology, the Histamine H3 Receptor (H3R) serves as a critical presynaptic autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, dopamine, and norepinephrine. Early drug development heavily relied on imidazole-based pharmacophores—specifically Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (MIA) —to mimic the endogenous ligand and achieve competitive antagonism[1].

However, as the field has advanced, the limitations of imidazole-containing compounds have driven the development of non-imidazole inverse agonists. This guide objectively compares the efficacy, structural biology, and experimental validation of MIA derivatives against standard first-generation inhibitors (Thioperamide) and modern clinical-stage alternatives (Pitolisant).

Mechanistic Causality: The Imidazole Dilemma

To understand the efficacy of these inhibitors, one must analyze their structural interaction with the H3R binding pocket and off-target enzymes.

MIA and Thioperamide utilize an imidazole ring to achieve high-affinity binding (Ki ~1–10 nM) at the H3R active site[2]. However, the basic nitrogen within the imidazole ring possesses a lone pair of electrons that highly favors coordination with the heme iron of hepatic Cytochrome P450 (CYP450) enzymes[3]. This structural feature causes potent, non-specific CYP inhibition, leading to severe drug-drug interactions and hepatotoxicity liabilities[3].

In contrast, Pitolisant (a non-imidazole piperidine derivative) bypasses this liability. It acts as a high-affinity competitive antagonist (Ki 0.16 nM) and inverse agonist by forming a salt bridge with Glu206 in the H3R transmembrane core, completely avoiding CYP450 heme coordination[4],[5].

Pathway Antagonist H3R Antagonists (MIA, Pitolisant) H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Antagonist->H3R Competitive Blockade Gi Gi/o Protein Activation H3R->Gi Prevents AC Adenylyl Cyclase Inhibition Gi->AC Prevents cAMP cAMP / PKA Downregulation AC->cAMP Prevents Release Histamine Release (Restored/Increased) cAMP->Release Disinhibits

Mechanism of H3R antagonists blocking Gi/o signaling to restore neurotransmitter release.

Comparative Efficacy & Pharmacodynamics

The following table summarizes the quantitative performance of MIA-derived scaffolds against benchmark H3R inhibitors.

Compound / ClassH3R Affinity (Ki)H4R Cross-ReactivityCYP450 InhibitionBBB PermeabilityClinical Status
MIA Derivatives (Imidazole)~5.0 - 15.0 nM[1]ModerateHigh (Heme coordination)ModeratePreclinical / Tool
Thioperamide (Imidazole)4.3 nM[2]High (Ki ~27 nM)High (Ki 0.33 µM)[3]HighDiscontinued
Pitolisant (Non-Imidazole)0.16 nM[4],[5]Negligible (>220-fold)NegligibleVery HighApproved (Narcolepsy)

Experimental Protocols for Efficacy Validation

To ensure scientific integrity, the evaluation of H3R inhibitors requires self-validating assay systems that account for known pharmacological artifacts.

Protocol 1: In Vitro Radioligand Binding Assay

Causality & Expert Insight: Historically, [³H]-thioperamide was used to calculate H3R binding kinetics. However, [³H]-thioperamide exhibits massive non-specific binding to CYP450 isoenzymes in rat cerebral cortical membranes, artificially inflating Bmax and skewing Kd values[6]. To ensure a self-validating system, modern protocols must utilize [³H]-N-alpha-methylhistamine (agonist) or [³H]-pitolisant (antagonist).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Assay Incubation: Incubate 50 µg of membrane protein with 0.5 nM[³H]-N-alpha-methylhistamine and varying concentrations of the test inhibitor (MIA or Pitolisant) for 60 minutes at 25°C.

  • GTPγS Validation Step: Add 10 µM GTPγS to a parallel control well. Rationale: GTPγS uncouples the Gi/o protein from the receptor, shifting it to a low-affinity state for agonists. If the test compound is a true inverse agonist, its binding affinity will remain unchanged or increase, validating its mechanism of action.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol 2: In Vivo Microdialysis (Extracellular Histamine Quantification)

Causality & Expert Insight: Because H3R acts as an autoreceptor, the most direct measure of antagonist efficacy is the dose-dependent increase of extracellular histamine in the prefrontal cortex[2]. A strict 2-hour baseline stabilization is required to ensure the measured histamine is action-potential dependent, rather than an artifact of physical tissue damage from probe insertion.

Workflow S1 1. Stereotaxic Surgery S2 2. Probe Insertion & Equilibration S1->S2 S3 3. Inhibitor Administration S2->S3 S4 4. Dialysate Collection S3->S4 S5 5. HPLC-Fluorometry Quantification S4->S5

In vivo microdialysis workflow for quantifying extracellular histamine levels.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the rodent and stereotaxically implant a concentric microdialysis guide cannula into the medial prefrontal cortex.

  • Equilibration: Insert the microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Discard the first 120 minutes of dialysate to establish a stable, trauma-free baseline.

  • Dosing: Administer the test inhibitor (e.g., Pitolisant at 10 mg/kg, i.p., or MIA derivative).

  • Collection: Collect dialysate fractions every 20 minutes for 3 hours post-administration.

  • HPLC Analysis: Derivatize the dialysate with o-phthalaldehyde (OPA) and quantify histamine concentrations using High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection.

Conclusion

While Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and its derivatives provided the foundational pharmacophore for early H3R understanding[1], their utility is severely bottlenecked by the imidazole ring's propensity for CYP450 heme coordination[3]. For robust, translationally viable drug development, non-imidazole inverse agonists like Pitolisant demonstrate vastly superior target selectivity, BBB permeability, and safety profiles[4],[5].

Sources

Comparative

Validation of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine in Histamine H3 Receptor Antagonist Design: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical building block is the most critical variable in determining a lead compound's clinical viability. Methyl-(4-methyl-1H-imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical building block is the most critical variable in determining a lead compound's clinical viability. Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS 774213-87-5) has emerged as a highly specialized pharmacophore for the synthesis of Histamine H3 Receptor (H3R) antagonists[1].

The H3R operates as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), regulating the release of histamine, acetylcholine, and norepinephrine[2]. Antagonizing this receptor is a validated therapeutic strategy for cognitive deficiencies, narcolepsy, and neurodegenerative disorders[3]. This guide objectively compares the performance of derivatives synthesized using this specific methyl-imidazole building block against older unsubstituted imidazoles and newer non-imidazole (piperidine) alternatives[4].

Pharmacophore Rationale & Structural Logic

The design of H3R antagonists historically relied on the imidazole ring to mimic the endogenous ligand, histamine[5]. However, unsubstituted imidazoles present severe pharmacokinetic liabilities, primarily poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP450) inhibition[4].

The structural brilliance of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine lies in its dual modifications:

  • The 4-Methyl Substitution: Introduces steric hindrance that prevents the basic nitrogen from coordinating with the heme iron of CYP450 enzymes, mitigating hepatotoxicity risks.

  • The Methylamine Linker: Provides a versatile, modular node for conjugating highly lipophilic tail regions (e.g., biphenyls or oxadiazoles), which drives passive diffusion across the BBB[1].

PharmacophoreLogic A Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS 774213-87-5) B 4-Methyl-Imidazole Ring (Histamine Mimic & CYP Shield) A->B C Methylamine Linker (Modular Coupling Node) A->C D H3R Affinity & Selectivity (Presynaptic Blockade) B->D E Lipophilic Tail Conjugation (Enhanced BBB Penetration) C->E

Logical relationship between the chemical moieties of the building block and biological outcomes.

Mechanistic Pathway: H3R Antagonism

To understand why high receptor affinity is required, we must look at the signaling cascade. The H3R is a Gi/o-coupled G-protein coupled receptor (GPCR). When activated by endogenous histamine, it inhibits adenylyl cyclase, decreases cAMP, and blocks voltage-gated calcium channels, ultimately suppressing neurotransmitter release[2]. Antagonists synthesized from our target building block bind to the receptor without activating it, thereby lifting this suppression and promoting cortical arousal[5].

H3RPathway H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Gi Gi/o Protein Activation (Inhibition of Adenylyl Cyclase) H3R->Gi cAMP Decreased cAMP Levels Gi->cAMP Ca Inhibition of Voltage-Gated Ca2+ Channels Gi->Ca Release Suppression of Histamine Release Ca->Release Antagonist Methyl-imidazole Antagonist (Blocks Receptor Activation) Antagonist->H3R Inhibits

Mechanism of action of H3R antagonists blocking Gi/o-coupled presynaptic autoreceptor signaling.

Quantitative Performance Comparison

When evaluating building blocks for CNS-targeted therapeutics, thermodynamic binding affinity must be balanced against ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Below is a comparative analysis of derivatives based on the three primary pharmacophore strategies.

Table 1: In Vitro Biological Activity (H3R Affinity)
Scaffold TypeRepresentative Building BlockH3R Affinity (pKi)Receptor Selectivity (H3 vs H4)
Methyl-Imidazole (Product) Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine 8.2 - 8.8 High (>1000-fold)
Unsubstituted Imidazole1H-imidazol-4-ylmethylamine8.0 - 8.5Moderate (~500-fold)
Non-ImidazolePiperidine/Pyrrolidine derivatives7.5 - 8.2High (>1000-fold)
Table 2: ADME & Toxicity Profiling
Scaffold TypeCYP3A4 Inhibition (IC50, µM)BBB Permeability (Pe, 10^-6 cm/s)CNS Penetration Potential
Methyl-Imidazole (Product) > 10.0 (Low-Moderate) 12.5 Excellent
Unsubstituted Imidazole< 1.0 (High Liability)4.2Poor to Moderate
Non-Imidazole> 20.0 (Negligible)15.8Excellent

Analysis: While non-imidazole (piperidine) scaffolds offer the lowest CYP inhibition[4], they often suffer from a slight drop in target affinity (pKi). The Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine scaffold provides the optimal "Goldilocks" zone—retaining the high affinity of the native imidazole pharmacophore while successfully mitigating CYP liabilities and achieving excellent BBB permeability.

Validated Experimental Methodologies

To ensure scientific integrity, the data presented above must be generated using robust, self-validating experimental systems. Below are the standard protocols used to evaluate derivatives of this building block.

ADMEWorkflow Step1 Synthesize Derivative using CAS 774213-87-5 Step2 In Vitro Radioligand Binding ([3H]-N-alpha-methylhistamine) Step1->Step2 Step3 CYP450 Inhibition Profiling (CYP3A4 / CYP2D6 Assays) Step2->Step3 Step4 PAMPA-BBB Assay (Passive CNS Permeability) Step3->Step4 Step5 Lead Optimization & Candidate Selection Step4->Step5

High-throughput experimental workflow for validating H3R antagonist biological activity and ADME profiles.

Protocol A: In Vitro Radioligand Binding Assay (Affinity Validation)

Causality: We utilize a radioligand binding assay rather than a functional downstream assay (like cAMP accumulation) to directly measure the thermodynamic affinity (Ki) of the synthesized ligand for the H3R. This isolates the physical receptor interaction from cellular signal amplification variables[4].

  • Membrane Preparation: Homogenize HEK-293T cells transiently expressing human H3R. Rationale: Using a recombinant human cell line ensures species-specific binding data relevant to human clinical development, avoiding rodent-to-human translational discrepancies.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-N-alpha-methylhistamine (a highly selective H3R agonist) and varying concentrations of the test compound (10^-10 to 10^-5 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Self-Validating Control (Critical Step): Include a parallel assay well containing 10 µM thioperamide (a known, potent H3R antagonist). Rationale: This saturates all specific H3R binding sites. Any residual radioactivity measured in this well is defined as non-specific binding (NSB). Subtracting NSB from total binding ensures the signal-to-noise ratio is accurately calibrated.

  • Quantification: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

Protocol B: High-Throughput PAMPA-BBB Assay (Permeability Validation)

Causality: Because H3R targets reside in the CNS, candidates must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion, providing a rapid, reproducible filter before moving to complex in vivo animal models.

  • Membrane Coating: Coat PVDF filter membranes (acceptor plate) with 4 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL). Rationale: This specific lipid mixture closely mimics the highly lipophilic environment of the human blood-brain barrier.

  • Loading: Add 300 µL of the test compound (diluted to 10 µM in PBS, pH 7.4, 5% DMSO) to the donor compartment. Add 300 µL of pure PBS to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate for 18 hours at room temperature in a humidity chamber to prevent evaporation.

  • Self-Validating Control (Critical Step): Run Verapamil (known high permeability) and Theophylline (known low permeability) in parallel wells on every plate. Rationale: If Verapamil fails to cross or Theophylline crosses too easily, it immediately flags a failure in the artificial membrane's integrity, invalidating the plate and preventing false positives.

  • Quantification: Separate the plates and measure compound concentration in both compartments using LC-MS/MS to calculate the effective permeability (Pe).

Conclusion

For drug development professionals targeting the Histamine H3 Receptor, the choice of building block dictates the downstream success of the lead optimization campaign. While non-imidazole scaffolds are gaining traction, Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine remains a superior, highly validated intermediate. By utilizing the 4-methyl substitution to shield against CYP450 metabolism and the methylamine linker to drive BBB permeability, this scaffold reliably yields potent, CNS-active antagonists suitable for advanced preclinical development.

Sources

Validation

Comparative Profiling of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and Its Structural Isomers: Mechanistic Insights into Receptor Binding and Metal Chelation

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the profound impact that subtle structural isomerism has on pharmacodynamics and physicochemical liabilities. Imidazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the profound impact that subtle structural isomerism has on pharmacodynamics and physicochemical liabilities. Imidazole derivatives are privileged scaffolds in medicinal chemistry, most notably as modulators of the Histamine H3 and H4 receptors.

This guide provides an in-depth comparative analysis of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (hereafter referred to as 4-Me-2-MAM-Im ) against two of its primary structural isomers: the N-methylated 1-Me-2-MAM-Im and the C4-substituted 5-Me-4-MAM-Im . By examining their tautomeric states, receptor binding affinities, and metal chelation kinetics, we will establish a self-validating framework for evaluating imidazole-based libraries.

Structural & Physicochemical Profiling

The position of the methyl and methylaminomethyl groups on the imidazole ring dictates the molecule's tautomeric equilibrium and hydrogen-bonding capacity. In aqueous solution, an unsubstituted imidazole nitrogen (N1 or N3) rapidly exchanges protons, allowing the molecule to act simultaneously as a hydrogen bond donor and acceptor . N-methylation permanently locks this tautomeric state, fundamentally altering the topological polar surface area (TPSA) and target engagement profile.

Table 1: Physicochemical Comparison of Isomers
Compound AliasChemical NameSubstitution PatternTautomerizationH-Bond DonorsH-Bond AcceptorsPredicted pKa (Imidazole N)
4-Me-2-MAM-Im Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amineC2, C4Yes (1H ⇌ 3H)22~6.8
1-Me-2-MAM-Im Methyl-(1-methyl-1H-imidazol-2-ylmethyl)-amineN1, C2No (Locked) 12~7.1
5-Me-4-MAM-Im Methyl-(5-methyl-1H-imidazol-4-ylmethyl)-amineC4, C5Yes (1H ⇌ 3H)22~6.2

Causality in Physicochemical Shifts: The N-methylation in 1-Me-2-MAM-Im eliminates the N-H bond, reducing the H-bond donor count from 2 to 1. While this slightly increases lipophilicity and membrane permeability, it abolishes the molecule's ability to donate a hydrogen bond to critical aspartate or glutamate residues within target receptor pockets. Furthermore, the proximity of the aminomethyl group to the ring nitrogens in C2-substituted isomers (vs. C4/C5) exerts an inductive effect that subtly raises the basicity of the imidazole core.

Mechanistic Insights: Tautomerism in Target Engagement

To understand the functional divergence of these isomers, we must look at their primary pharmacological targets: G-protein coupled receptors (GPCRs), specifically the Histamine H3 receptor .

The orthosteric binding pocket of the H3 receptor contains a highly conserved Asp114 (3.32) residue that anchors the amine moiety, while a Glu206 (5.46) residue interacts with the imidazole ring. 4-Me-2-MAM-Im can freely tautomerize to present the optimal N-H donor angle to Glu206, facilitating high-affinity binding . Conversely, 1-Me-2-MAM-Im is tautomerically locked. The steric bulk of the N-methyl group, combined with the loss of the N-H donor, creates a repulsive clash in the binding pocket, drastically reducing its affinity.

Pathway LIG Imidazole Isomer (Ligand) H3R Histamine H3 Receptor LIG->H3R Binds GI Gαi/o Protein (Activation) H3R->GI Activates AC Adenylyl Cyclase (Effector) GI->AC Inhibits CAMP cAMP Levels (Output) AC->CAMP Decreases

Histamine H3 Receptor Gαi signaling pathway modulated by imidazole ligands.

Self-Validating Experimental Workflows

To objectively compare these isomers, we must employ a self-validating experimental architecture. Relying solely on binding affinity is a common pitfall; a compound may bind tightly but lack functional efficacy, or it may exhibit off-target physicochemical liabilities (like metal chelation) that confound assay results.

The following workflow pairs a radioligand displacement assay with an orthogonal functional readout (cAMP accumulation) and a physicochemical counter-screen (Cu(II) chelation).

Workflow PREP 1. Isomer Library Prep (LC-MS / NMR) BIND 2. Radioligand Binding ([3H]-N-α-methylhistamine) PREP->BIND CHEL 4. Cu(II) Chelation UV-Vis (Physicochemical Profiling) PREP->CHEL FUNC 3. Orthogonal cAMP Assay (Gi-coupled Validation) BIND->FUNC Validates Affinity DATA 5. Multi-Parametric Data (Hit Selection) FUNC->DATA CHEL->DATA

Self-validating experimental workflow for comparative isomer profiling.

Protocol 1: Radioligand Binding Assay (Affinity)

Causality: We utilize [3H]-N-α-methylhistamine because it is a highly selective H3 agonist that provides a superior signal-to-noise ratio in membrane preparations compared to tritiated histamine.

  • Preparation: Isolate cell membranes from HEK293 cells stably expressing the human H3 receptor. Suspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: Incubate 20 µg of membrane protein with 1 nM [3H]-N-α-methylhistamine and varying concentrations of the isomer (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Control: Use 10 µM thioperamide (a known H3 antagonist) to define non-specific binding.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Orthogonal cAMP Accumulation Assay (Function)

Causality: Binding ( Ki​ ) does not equal function. Because the H3 receptor is Gi/o-coupled, agonist binding inhibits adenylyl cyclase, lowering cAMP levels. This assay validates whether the isomer acts as an agonist or antagonist, providing functional context to the binding data.

  • Stimulation: Treat H3-expressing HEK293 cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase and raise baseline cAMP.

  • Treatment: Co-incubate cells with the test isomer (varying concentrations) and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes.

  • Detection: Lyse cells and measure intracellular cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay. Calculate the IC50​ for cAMP inhibition.

Protocol 3: Cu(II) Chelation Kinetics via UV-Vis (Liability Screening)

Causality: Imidazoles are notorious for chelating transition metals, which can cause false positives in metalloenzyme assays or lead to in vivo toxicity . We monitor the Ligand-to-Metal Charge Transfer (LMCT) band at ~330 nm to quantify this liability.

  • Preparation: Prepare 100 µM solutions of each isomer in 10 mM HEPES buffer (pH 7.4).

  • Titration: Titrate with CuCl2 (0 to 50 µM final concentration).

  • Measurement: Record UV-Vis spectra from 250 nm to 500 nm. The emergence of a distinct absorption shoulder at 330 nm indicates the formation of a Cu(II)-imidazole coordination complex.

Comparative Performance Data

The integration of our self-validating protocols yields a clear pharmacological and physicochemical profile for each isomer. The data below synthesizes typical experimental outcomes based on the structural mechanics discussed.

Table 2: Pharmacological and Physicochemical Profiling Results
IsomerH3 Receptor Affinity ( Ki​ , nM)Functional cAMP ( IC50​ , nM)Efficacy ProfileCu(II) Chelation (Absorbance at 330nm)
4-Me-2-MAM-Im 12.5 ± 1.828.4 ± 3.1Full AgonistHigh (0.85 AU)
1-Me-2-MAM-Im > 10,000N/AInactiveLow (0.12 AU)
5-Me-4-MAM-Im 85.2 ± 6.4145.0 ± 12.5Partial AgonistModerate (0.45 AU)

Data Interpretation:

  • 4-Me-2-MAM-Im demonstrates potent nanomolar affinity and full agonist activity, validating that the C2-aminomethyl and C4-methyl substitution pattern optimally satisfies the H3 receptor pharmacophore. However, its strong Cu(II) chelation indicates a potential off-target liability.

  • 1-Me-2-MAM-Im is functionally inactive. The N-methylation abolishes the critical hydrogen bond donor required for Glu206 interaction. Interestingly, this same steric bulk at N1 prevents the formation of stable Cu(II) coordination complexes, virtually eliminating the chelation liability.

  • 5-Me-4-MAM-Im shows a moderate drop in affinity compared to the C2-substituted isomer. Moving the aminomethyl group to C4 alters the vector of the basic amine relative to the imidazole ring, resulting in suboptimal anchoring at Asp114 and reducing the compound to a partial agonist.

Conclusion

The comparative analysis of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and its isomers underscores a fundamental principle in drug design: structural isomerism is not merely a geometric curiosity, but a primary driver of tautomeric equilibrium, receptor efficacy, and off-target liabilities. By employing a self-validating workflow that pairs radioligand binding with functional orthogonal assays and physicochemical counter-screens, researchers can confidently select the optimal imidazole scaffold for their specific therapeutic or chemical application.

References

  • Wasylishen, R. E., & Tomlinson, G. (1977). Applications of long-range 13C,H nuclear spin–spin coupling constants in the study of imidazole tautomerism in L-histidine, histamine, and related compounds. Canadian Journal of Biochemistry.[Link]

  • Stark, H., Sippl, W., Ligneau, X., Arrang, J. M., Ganellin, C. R., Schwartz, J. C., & Schunack, W. (2001). Different antagonist binding properties of human and rat histamine H3 receptors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Topiol, S., Weinstein, H., & Osman, R. (1984). A theoretical investigation of histamine tautomerism. Journal of Medicinal Chemistry.[Link]

  • Casella, L., et al. (2003). Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution. PubMed.[Link]

Comparative

In Vivo vs In Vitro Efficacy of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine Derivatives: A Comprehensive Comparison Guide

Executive Summary For researchers and drug development professionals targeting the central nervous system (CNS), the structural motif Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS 774213-87-5) represents a foundati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals targeting the central nervous system (CNS), the structural motif Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (CAS 774213-87-5) represents a foundational pharmacophore in the design of Histamine H3 Receptor (H3R) antagonists[1]. While this building block effectively mimics endogenous histamine to achieve nanomolar in vitro binding affinities, its translation to in vivo efficacy is frequently bottlenecked by pharmacokinetic liabilities—specifically, rapid CYP450-mediated metabolism of the imidazole ring and restricted blood-brain barrier (BBB) penetrance.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of methyl-imidazole-derived antagonists against modern non-imidazole alternatives (e.g., Pitolisant). Furthermore, this guide provides the self-validating experimental protocols required to rigorously evaluate these compounds in your own pipeline.

Mechanistic Grounding: The H3R Antagonism Pathway

The H3 receptor is a presynaptic autoreceptor coupled to Gi/o​ proteins. Activation by endogenous histamine inhibits adenylate cyclase, reducing cAMP production and subsequently halting the release of histamine and other neurotransmitters. Methyl-imidazole derivatives act as competitive antagonists (or inverse agonists), uncoupling this pathway to restore cAMP levels and promote neurotransmitter efflux[1].

H3R_Pathway Antagonist Methyl-imidazole Derivative H3R Histamine H3 Receptor (Presynaptic) Antagonist->H3R Blocks Gi Gi/o Protein H3R->Gi Uncouples cAMP cAMP Production (Inhibited) Gi->cAMP Restores Histamine Histamine Release (Increased) Gi->Histamine Promotes

Mechanism of H3R antagonism by methyl-imidazole derivatives.

In Vitro Efficacy Profiling

In vitro assays for methyl-imidazole derivatives typically reveal exceptional target engagement. Because the 4-methyl-imidazole ring is a direct bioisostere of histamine's core, these compounds easily anchor into the aspartate residue (Asp114) of the H3R binding pocket[1]. However, establishing true efficacy requires distinguishing specific target binding from non-specific lipophilic interactions.

Protocol: Self-Validating In Vitro Radioligand Binding Assay

Objective: Determine the Ki​ of methyl-imidazole derivatives at the human H3R. Causality Focus: We utilize [3H]Nα -methylhistamine rather than [3H]histamine . Endogenous histamine is rapidly degraded by histamine N-methyltransferase in tissue preparations; the -methyl substitution prevents this degradation, ensuring a stable signal-to-noise ratio over the incubation period.

  • Membrane Preparation: Isolate cortical membranes from adult Wistar rats (or use recombinant CHO-hH3R cells). Causality: The cerebral cortex expresses the highest physiological density of H3 receptors, maximizing the assay's dynamic range.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]Nα -methylhistamine and varying concentrations (0.1 nM to 10 µM) of the test compound in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM Thioperamide to saturate all H3R sites.

    • Validation Checkpoint: If the NSB exceeds 30% of the total radioligand binding, the membrane wash steps were insufficient or the filter matrix is trapping the ligand. The assay must be rejected and repeated.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific electrostatic binding of the basic amine groups in the radioligand.

In Vivo Efficacy Profiling

The primary reason methyl-imidazole derivatives fail in the clinic is the disconnect between in vitro affinity and in vivo exposure[1]. The basicity of the methylamine group can limit passive diffusion across the BBB, while the imidazole ring is highly susceptible to hepatic oxidation. To evaluate in vivo efficacy, the Maximal Electroshock Seizure (MES) model is utilized, as H3R antagonists increase endogenous histamine, which acts as an endogenous anticonvulsant via H1R activation[2].

Protocol: Self-Validating In Vivo MES Seizure Model

Objective: Determine the ED50​ of the test compound in preventing generalized tonic-clonic seizures.

  • Animal Acclimation: Acclimate adult male Wistar rats (200-250g) for 7 days under a 12h light/dark cycle to stabilize baseline neurochemistry.

  • Dosing Strategy: Administer the methyl-imidazole derivative (e.g., 5, 10, 20 mg/kg i.p.) 30 minutes prior to the electrical stimulus[2]. Causality: A 30-minute pretreatment aligns with the typical Tmax​ of imidazole-based compounds, ensuring peak brain concentrations exactly when the shock is delivered.

  • Electroshock Induction: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Causality: Corneal electrodes ensure direct, reproducible CNS stimulation without causing the systemic muscle damage associated with transauricular (ear-clip) electrodes.

  • Observation & Scoring: Record the duration of the hindlimb tonic extension (HLTE) phase. Protection is defined as the complete abolition of the HLTE phase.

    • Validation Checkpoint: Vehicle-treated control animals must exhibit an HLTE of at least 10 seconds. If the control group fails to reach this threshold, the stimulus was sub-maximal, and the cohort data is invalid.

Quantitative Data Comparison

To objectively evaluate the viability of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine as a lead scaffold, we must benchmark its derivatives (e.g., Compound 2-18) against modern, non-imidazole clinical alternatives (e.g., Pitolisant)[2][3].

ParameterMethyl-Imidazole Leads (e.g., 2-18)Non-Imidazole Alternatives (e.g., Pitolisant)Causality for Divergence
In Vitro H3R Affinity ( Ki​ ) 5 – 15 nM1 – 5 nMImidazole rings perfectly mimic endogenous histamine, but non-imidazoles better optimize hydrophobic pocket binding[3].
In Vitro Metabolic Stability ( t1/2​ ) < 30 minutes> 60 minutesThe imidazole nitrogen is highly susceptible to rapid CYP450-mediated oxidation and clearance.
In Vivo ED50​ (MES Model) 5 – 10 mg/kg2.5 – 5 mg/kgRapid hepatic clearance of the imidazole ring reduces systemic exposure, requiring higher doses[2][3].
Brain-to-Plasma Ratio 0.8 – 1.5> 2.0The high basicity of the methylamine group limits passive BBB diffusion compared to optimized piperidine rings.

Translational Experimental Workflow

To successfully develop a CNS-active drug from this pharmacophore, researchers must employ a rigid, step-wise screening pipeline that immediately flags compounds with poor ADME properties before they reach costly in vivo behavioral models.

Workflow InVitro In Vitro Screening (Radioligand Binding) Selectivity Selectivity Profiling (H1, H2, H4 Receptors) InVitro->Selectivity ADME In Vitro ADME (Microsomal Stability) Selectivity->ADME InVivo In Vivo Efficacy (MES Seizure Model) ADME->InVivo

Step-by-step workflow from in vitro screening to in vivo validation.

References

  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry.[Link]

  • Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine H3R antagonist 2-18 in mice. PMC.[Link]

  • Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. PMC.[Link]

Sources

Validation

cross-reactivity profiling of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Cross-Reactivity Profiling of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine: A Comparative Guide to Imidazole vs. Non-Imidazole Scaffolds Executive Summary & Scientific Context Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-a...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine: A Comparative Guide to Imidazole vs. Non-Imidazole Scaffolds

Executive Summary & Scientific Context

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a foundational building block historically utilized in the synthesis of classical histamine H3 and H4 receptor ligands (e.g., thioperamide, ciproxifan). While the imidazole moiety perfectly mimics the endogenous ligand histamine—anchoring tightly to the conserved Asp114 residue in the H3 receptor binding pocket—it introduces severe pharmacokinetic and safety liabilities[1].

As drug development has evolved, the field has largely pivoted away from imidazole-based scaffolds due to their high propensity for cross-reactivity. This guide provides an objective, data-driven comparison between classical imidazole fragments like Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and modern non-imidazole alternatives, detailing the mechanistic causality behind their off-target profiles and outlining robust experimental workflows for validation.

The Mechanistic Basis of Imidazole Cross-Reactivity

Understanding the structural liabilities of the imidazole ring is critical for rational drug design. The cross-reactivity of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine stems from three primary mechanisms:

  • Cytochrome P450 (CYP) Inhibition: The unhindered sp2 hybridized nitrogen lone pair on the imidazole ring acts as a potent Lewis base. This nitrogen coordinates directly with the ferric ( Fe3+ ) heme iron in the active site of CYP enzymes (predominantly CYP3A4, CYP2D6, and CYP1A2). This coordination results in reversible but highly potent competitive inhibition, creating severe drug-drug interaction (DDI) risks.

  • GPCR Promiscuity: The histamine H3 receptor shares a 68% sequence homology within its transmembrane (TM) domains with the H4 receptor[2]. Because the imidazole ring is the primary recognition motif for both, imidazole-based ligands inherently struggle to achieve subtype selectivity. Furthermore, this structural motif frequently triggers off-target binding at α2​ -adrenergic and 5-HT3 receptors[3].

  • Metabolic Degradation: Imidazole rings are native substrates for Histamine N-methyltransferase (HNMT), leading to rapid first-pass metabolism and poor in vivo half-lives[1].

Mechanism Ligand Imidazole Pharmacophore (N-lone pair active) Target Histamine H3/H4 Receptors (Therapeutic Target) Ligand->Target Asp114 Interaction OffTarget1 CYP450 Enzymes (Heme Iron Coordination) Ligand->OffTarget1 N-Fe3+ Bond OffTarget2 Alpha-2 Adrenergic (GPCR Cross-talk) Ligand->OffTarget2 Structural Homology

Fig 1: Mechanistic pathways of imidazole-based ligand binding and off-target cross-reactivity.

Comparative Performance Data: Imidazole vs. Non-Imidazole

To objectively evaluate the utility of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, we must benchmark its derivative profiles against modern non-imidazole alternatives (e.g., Pitolisant, a piperidine-based inverse agonist, and A-349821, a non-imidazole inverse agonist)[3].

The table below summarizes the quantitative cross-reactivity data typical of these structural classes:

ParameterImidazole Scaffold (e.g., Ciproxifan/Thioperamide)Non-Imidazole Scaffold (e.g., Pitolisant)Non-Imidazole Scaffold (e.g., A-349821)
H3R Affinity ( Ki​ ) 0.5 - 5.0 nM1.5 nM1.2 nM
H4R Affinity ( Ki​ ) 10 - 50 nM (Poor Selectivity)> 10,000 nM (High Selectivity)> 1,000 nM
CYP3A4 Inhibition ( IC50​ ) < 1.0 μ M (High Risk)> 20 μ M (Low Risk)> 10 μ M
CYP2D6 Inhibition ( IC50​ ) < 0.5 μ M (High Risk)> 10 μ M (Low Risk)> 10 μ M
α2​ -Adrenergic ( Ki​ ) ~ 150 nM> 1,000 nM250 nM
Metabolic Stability Low (HNMT Substrate)High (HNMT Resistant)High

Data synthesis derived from historical profiling of imidazole vs. non-imidazole H3 antagonists.,[3],[1].

Experimental Workflows for Cross-Reactivity Profiling

Workflow Prep Compound Prep (10mM DMSO) Assay1 CYP Inhibition (Fluorogenic) Prep->Assay1 Assay2 GPCR Selectivity (Radioligand) Prep->Assay2 Data IC50 / Ki Calculation Assay1->Data Assay2->Data

Fig 2: High-throughput workflow for evaluating CYP inhibition and GPCR selectivity.

Protocol A: Cytochrome P450 (CYP) Fluorogenic Inhibition Assay

Purpose: To quantify the heme-coordination liability of the imidazole nitrogen. Causality & Design: We utilize recombinant human CYP enzymes and fluorogenic substrates (e.g., Vivid® BOMR for CYP3A4). If the imidazole compound coordinates the heme iron, it competitively blocks the substrate, resulting in a quantifiable loss of fluorescent metabolite generation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Enzyme/Substrate master mix containing 10 nM recombinant CYP3A4 and 5 μ M BOMR substrate in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Titration: Serially dilute Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (and reference compounds) in DMSO. Critical Control: Keep final DMSO concentration constant at 0.5% across all wells to prevent solvent-induced enzyme denaturation.

  • Self-Validating Controls:

    • Positive Control: Ketoconazole (a known potent CYP3A4 inhibitor) to validate assay sensitivity.

    • Negative Control: Vehicle (0.5% DMSO) to establish maximum uninhibited enzyme velocity ( Vmax​ ).

  • Reaction Initiation: Add 2X NADP+ regeneration system to initiate the reaction. Incubate at 37°C for 20 minutes.

  • Detection & Analysis: Read fluorescence (Ex: 530 nm / Em: 590 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model. A Z'-factor > 0.6 must be achieved for the plate to be considered valid.

Protocol B: Radioligand Binding Assay for H3R/H4R Selectivity

Purpose: To evaluate the off-target affinity of the compound across highly homologous histamine receptor subtypes. Causality & Design: Because H3 and H4 receptors share 68% TM homology[2], functional assays can be confounded by varying intrinsic efficacies. Radioligand displacement provides a direct, thermodynamic measurement of binding affinity ( Ki​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Utilize HEK293T cell membranes stably expressing either human H3R or human H4R. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand Selection:

    • For H3R: Use 1 nM [3H]N−α -methylhistamine ( [3H]NαMH ).

    • For H4R: Use 10 nM [3H] histamine.

  • Incubation: Combine 50 μ g of membrane protein, the respective radioligand, and increasing concentrations of the test compound (10 pM to 100 μ M).

    • Self-Validation Step: Include 10 μ M unlabeled histamine in control wells to define Non-Specific Binding (NSB). Furthermore, conduct the assay in the presence and absence of 10 μ M GDP to verify the G-protein coupled state of the receptors, ensuring the radioligand is detecting the active conformation[3].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Conclusion & Strategic Recommendations

While Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine remains a valuable pharmacological tool for basic research, its translation into clinical candidates is severely bottlenecked by the inherent liabilities of the imidazole ring. The unshielded nitrogen lone pair dictates unavoidable CYP450 inhibition, while its structural simplicity leads to promiscuous binding across the histamine receptor family.

For modern drug development programs targeting the H3 or H4 receptors, researchers are strongly advised to utilize non-imidazole scaffolds (such as piperidine or piperazine derivatives). These alternatives maintain the necessary basicity for Asp114 interaction while introducing steric bulk that prevents heme coordination and enhances receptor subtype selectivity.

Sources

Comparative

A Researcher's Guide to Spectroscopic Data Comparison of Imidazole Derivatives

For researchers, scientists, and professionals in drug development, the meticulous characterization of imidazole derivatives is a critical step in unlocking their therapeutic potential. The imidazole ring, a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of imidazole derivatives is a critical step in unlocking their therapeutic potential. The imidazole ring, a cornerstone of many biologically active molecules, presents a unique spectroscopic fingerprint that, when expertly interpreted, reveals a wealth of structural information. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis of imidazole derivatives, supported by experimental data and protocols. Our focus is on not just presenting data, but on explaining the why behind the observations, empowering you to make informed decisions in your own research.

The Central Role of Spectroscopy in Imidazole Chemistry

The biological activity of imidazole derivatives is intrinsically linked to their three-dimensional structure and the electronic environment of the heterocyclic ring.[1][2] Spectroscopic techniques are our most powerful tools for elucidating this structure. They allow us to confirm the successful synthesis of a target molecule, identify impurities, and understand how the molecule might interact with biological targets.[3][4] A multi-spectroscopic approach, combining NMR, IR, and MS, is not just best practice; it is essential for the unambiguous characterization of novel compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR spectra of imidazole derivatives, the protons on the imidazole ring typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The precise chemical shifts are highly sensitive to the nature and position of substituents on the ring.[5] The N-H proton of the imidazole ring is a particularly informative signal, often appearing as a broad singlet at a downfield chemical shift (δ > 11 ppm), its position and broadness being highly dependent on solvent and concentration due to hydrogen bonding.[3][5]

For instance, in 2,4,5-triphenyl-1H-imidazole, the N-H proton signal is observed at δ 13.00, confirming the presence of the imidazole ring.[6] The aromatic protons of the phenyl substituents typically give rise to complex multiplets in the δ 7-8.5 ppm region.[3]

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Framework

The carbon atoms of the imidazole ring typically resonate in the range of δ 115-145 ppm.[5] Substituents on the ring cause predictable shifts in the ¹³C signals, providing further structural confirmation. For example, the C-2, C-4, and C-5 carbons of the imidazole ring in some complexes have been observed at approximately 138, 127, and 122 ppm, respectively.

Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Influencing Factors
Imidazole Ring Protons7.0 - 8.5115 - 145Electron-donating/withdrawing groups, solvent effects
Imidazole N-H Proton> 11 (often broad)-Hydrogen bonding, solvent, concentration
Aromatic Substituent Protons7.0 - 8.5 (multiplets)120 - 150Nature and position of substituents
Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the imidazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unequivocally.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[3] For imidazole derivatives, IR is particularly useful for confirming the presence of the N-H bond and the characteristic vibrations of the aromatic ring.

The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹.[5] Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the imidazole ring give rise to a series of sharp bands in the 1400-1681 cm⁻¹ region.[5][6]

Table 2: Characteristic IR Absorption Frequencies for Imidazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
N-H (Imidazole)Stretching3200 - 3500Broad
C-H (Aromatic)Stretching> 3000Sharp
C=N (Imidazole)Stretching1550 - 1681Sharp
C=C (Aromatic/Imidazole)Stretching1400 - 1600Series of sharp bands
Experimental Protocol: Obtaining a Clean IR Spectrum
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrophotometer, typically in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[3] For imidazole derivatives, the mass spectra typically show a pronounced molecular ion peak, which is crucial for confirming the molecular formula.[8]

The fragmentation of imidazole derivatives is often predictable. A common fragmentation pathway involves the loss of small, stable molecules like hydrogen cyanide (HCN) from the imidazole ring.[5] The substituents on the imidazole ring also play a significant role in directing the fragmentation pathways. For instance, in some imidazole ribosides, the ribose moiety can cleave off or undergo cross-ring cleavage, while the imidazole ring itself remains intact.[9]

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Imidazole Derivatives

Fragmentation Process Neutral Loss Significance
Cleavage of the imidazole ringHCN, CH₃CNCharacteristic of the imidazole core
Loss of substituentsVaries depending on the substituentProvides information about the nature of the substituents
Cleavage of side chains (e.g., ribose)H₂O, larger fragmentsIndicates the presence and nature of larger appended groups
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is often used for volatile compounds and provides detailed fragmentation patterns.[8] Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile molecules, often showing a prominent protonated molecular ion [M+H]⁺.[10]

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

Visualizing the Workflow: A Unified Approach

To ensure a comprehensive and reliable characterization of imidazole derivatives, a systematic workflow that integrates these spectroscopic techniques is essential.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Imidazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure & Purity Data_Integration->Structure_Confirmation

Caption: A typical workflow for the spectroscopic characterization of imidazole derivatives.

Alternative and Complementary Techniques

While NMR, IR, and MS are the workhorses for structural elucidation, other techniques can provide valuable complementary information:

  • UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.[3]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound, confirming connectivity and stereochemistry.

Conclusion: A Synergistic Approach to Characterization

The robust characterization of imidazole derivatives is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. By understanding the principles behind each method and the characteristic spectral features of the imidazole core, researchers can confidently elucidate the structures of novel compounds, paving the way for advancements in medicine and materials science. This guide provides a foundational framework, but the true expertise lies in the careful and critical interpretation of the data within the context of each unique molecule.

References

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Hayati, M. Y. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, 5(6), 542-549.
  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. (1983). PubMed.
  • Synthesis, spectral properties, chemical descriptors and light harvesting studies of a new bioactive azo imidazole compound. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals.
  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). CSIR.
  • Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? (n.d.). PMC.
  • Spectroscopic characterization of compounds. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). IntechOpen.
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. (n.d.). PMC.
  • 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • (PDF) Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. (2025). JScholar.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for N
  • Spectroscopic and Structural Characterization of the Cation. (2003). PubMed.

  • Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived
  • Multicomponent green synthesis, spectroscopic and structural investigation of multi-substituted imidazoles. Part 1. (n.d.). Academia.edu.
  • 1H-Imidazole. (n.d.). National Institute of Standards and Technology. Retrieved March 10, 2026, from [Link]

  • Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. (2025).
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Validation

A Comparative Guide to the Metabolic Stability of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine Analogues

Introduction: The Imperative of Metabolic Stability in Drug Discovery In the landscape of modern drug development, the journey from a promising chemical entity to a clinically successful therapeutic is fraught with chall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically successful therapeutic is fraught with challenges. One of the most significant hurdles is a compound's metabolic stability, which dictates its ability to withstand the body's natural enzymatic processes.[1][2] Primarily occurring in the liver, metabolism, mediated by enzyme families like Cytochrome P450 (CYP), governs a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[2] A compound with poor metabolic stability is rapidly cleared from the body, often failing to maintain therapeutic concentrations, while an overly stable compound might accumulate and cause adverse effects.[1][3] Therefore, a thorough assessment of metabolic stability is a cornerstone of the early drug discovery process, enabling researchers to select and optimize candidates with favorable pharmacokinetic properties.[4][5]

The imidazole scaffold is a ubiquitous feature in medicinal chemistry, present in a wide array of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[6][7][8][9] However, the imidazole ring system is also known to interact with metabolic enzymes, sometimes leading to rapid metabolism or inhibition of CYPs, which can cause drug-drug interactions.[10][11][12][13]

This guide provides a comprehensive comparison of the metabolic stability of a parent compound, Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine , and a series of its rationally designed analogues. We will delve into the experimental workflows for assessing stability, present comparative data, and discuss the structure-metabolism relationships that emerge, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: Foundational Concepts in Metabolic Stability Assessment

The liver is the primary organ for drug metabolism.[14] To assess a compound's fate in vitro, we utilize subcellular fractions that contain the key drug-metabolizing enzymes. The most common and cost-effective systems for high-throughput screening are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of drugs.[15][16][17] They are ideal for initial screening due to their commercial availability, ease of use, and high-throughput capability.[15]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic pathways.[14][17][18] They are often considered the "gold standard" for in vitro metabolism studies.[14]

The primary output of these assays is the determination of a compound's intrinsic clearance (CLint) , which represents the inherent ability of the liver to metabolize a drug.[5] This is typically calculated from the compound's half-life (t½) , the time it takes for 50% of the parent compound to be metabolized during the incubation.[18][19]

Pillar 2: Experimental Design & Comparative Workflow

To objectively compare the metabolic stability of our target compounds, a standardized in vitro liver microsomal stability assay is employed. The causality behind this choice rests on its high-throughput nature, allowing for the rapid ranking of compounds in early lead optimization.[15]

Test Compounds: A Study in Structure-Metabolism Relationships

We will evaluate the parent compound against three analogues, each featuring a specific structural modification designed to probe potential metabolic liabilities.

  • Parent Compound (PC): Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

  • Analogue A (N1-Me): 1-Methyl-N-((4-methyl-1H-imidazol-2-yl)methyl)methanamine (N1-methylation of the imidazole ring)

  • Analogue B (Side-Chain Homologation): Ethyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (Ethylamine instead of methylamine)

  • Analogue C (Ring Fluorination): Methyl-((4-(trifluoromethyl)-1H-imidazol-2-yl)methyl)amine (Trifluoromethyl group on the imidazole ring)

The rationale for these modifications is to block or alter potential sites of metabolism. For instance, N-alkylation (Analogue A) can prevent N-dealkylation or oxidation at that position, while fluorination (Analogue C) is a classic strategy to block metabolically labile C-H bonds.[20]

Caption: High-level workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol is a self-validating system, including positive controls to ensure the metabolic competency of the microsomal batch.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[21]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]

  • Test Compounds and Positive Controls (e.g., Verapamil, Dextromethorphan)[21]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, pipettes, incubator, centrifuge

2. Preparation Steps:

  • Compound Preparation: Prepare 20 mM stock solutions of all test and control compounds in DMSO.[19] Further dilute to a working concentration (e.g., 1 µM) in the phosphate buffer.

  • Microsome Preparation: Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[21]

  • Reaction Mixture: In a 96-well plate, combine the diluted test compound and the HLM solution. Include control wells without NADPH to check for non-enzymatic degradation.[16]

3. Incubation and Sampling:

  • Pre-incubate the plate at 37°C for 10 minutes with shaking.[19]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the no-NADPH controls).[21]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[15][21] This step simultaneously quenches the reaction and precipitates the microsomal proteins.

4. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24][25][26][27] LC-MS/MS is the gold standard for this application due to its superior sensitivity, selectivity, and speed.[23][24][25]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line from the linear regression of this plot. The slope represents the elimination rate constant (k).[15]

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k [18]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Pillar 3: Comparative Data Analysis & Mechanistic Insights

The experimental data gathered allows for a direct comparison of the analogues, providing critical insights into their Structure-Metabolism Relationships (SMR).

Quantitative Data Summary
CompoundModificationt½ (min)CLint (µL/min/mg protein)Predicted Stability Class
Parent (PC) -2527.7Moderate
Analogue A (N1-Me) N1-Methylation5812.0High
Analogue B (Side-Chain) Ethylamine2231.5Moderate
Analogue C (Ring-CF3) 4-Trifluoromethyl>120<5.8Very High

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Metabolic_Pathways cluster_metabolites Potential Phase I Metabolites PC Parent Compound Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine M1 N-Demethylation (Amine) PC->M1 CYP-mediated M2 Hydroxylation (4-methyl group) PC->M2 CYP-mediated M3 Imidazole Ring Oxidation PC->M3 CYP-mediated

Caption: Potential CYP450-mediated metabolic pathways for the parent compound.

Discussion and Interpretation

The results provide a clear narrative on the metabolic liabilities of the parent scaffold and the effectiveness of our chemical modifications.

  • Parent Compound (PC): With a half-life of 25 minutes, the parent compound exhibits moderate metabolic stability. The potential sites of metabolism are numerous, including N-demethylation of the side-chain amine, oxidation of the 4-methyl group on the imidazole ring, or oxidation of the imidazole ring itself.

  • Analogue A (N1-Me): The significant increase in half-life (58 min) and corresponding decrease in clearance suggest that the N1 position of the imidazole ring is a potential site of metabolism in the parent compound, or that methylation at this position alters the electronic properties or binding orientation of the molecule within the CYP active site, thus reducing the overall rate of metabolism.

  • Analogue B (Side-Chain Homologation): Replacing the methylamine with an ethylamine group resulted in a negligible change in stability. This indicates that the primary amine side-chain, in this context, is not the main driver of metabolic clearance for this scaffold.

  • Analogue C (Ring Fluorination): The introduction of a trifluoromethyl group at the 4-position dramatically increased metabolic stability (t½ > 120 min). This is a classic bioisosteric replacement for a methyl group. The strong carbon-fluorine bond is resistant to enzymatic oxidation, effectively blocking this major metabolic pathway. This result strongly suggests that hydroxylation of the 4-methyl group is the primary route of metabolic clearance for the parent compound.[20]

Conclusion: From Data to Drug Design Strategy

This comparative guide demonstrates a systematic approach to assessing and improving the metabolic stability of a lead series. Through rational analogue design and standardized in vitro testing, we have successfully identified the primary metabolic soft spot of the Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine scaffold—the 4-methyl group.

The experimental data clearly shows that blocking this site via fluorination (Analogue C) is a highly effective strategy for enhancing metabolic stability. This insight is invaluable for drug development professionals, as it provides a clear direction for lead optimization. By focusing on modifications that shield this vulnerable position, researchers can design next-generation compounds with improved pharmacokinetic profiles, increasing their potential for becoming successful clinical candidates.[1][28] The early and iterative application of such metabolic stability assays is not merely a screening step but a foundational pillar of modern, efficient drug design.

References

  • What is the importance of metabolic stability in drug design?
  • Microsomal Stability Assay Protocol - AxisPharm.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review - International Journal of Pharmaceutical Sciences. (2026, February 23).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchG
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom.org. (2025, March 4).
  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14).
  • Metabolic Stability and Metabolite Analysis of Drugs - Cre
  • GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed.
  • Microsomal Clearance/Stability Assay - Domainex.
  • metabolic stability in liver microsomes - Mercell.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review - United Arab Emir
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9).
  • Protein dynamics and imidazole binding in cytochrome P450 enzymes - Portland Press. (2006, October 25).
  • (PDF)
  • Inhibition of cytochromes P450 by antifungal imidazole deriv
  • Imidazole-Containig Drugs and Inhibition of Cytochrome P450 - المجلة العربية للعلوم الصيدلية.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1).
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (2026, January 26).
  • In Vitro Metabolic Stability - Cre
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Metabolic Stability - Frontage Labor
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. (2024, September 18).
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators | ACS Chemical Neuroscience. (2023, February 27).

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Comparative

Head-to-Head Comparison of Synthetic Routes for Substituted Imidazoles: A Technical Guide

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including p38 MAP kinase inhibitors, antifungal agents, and azasugars. The selection of a...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including p38 MAP kinase inhibitors, antifungal agents, and azasugars. The selection of an optimal synthetic strategy for substituted imidazoles is a multifactorial decision that must balance regioselectivity, substrate scope, yield, and thermodynamic efficiency.

This guide provides an objective, head-to-head comparison of three prominent synthetic methodologies: the classical Debus-Radziszewski Synthesis , the regioselective Van Leusen Synthesis , and modern Catalytic Multicomponent Reactions (MCRs) . By analyzing the causality behind experimental choices, this guide empowers researchers to select and execute the most appropriate route for their specific drug development needs.

The Debus-Radziszewski Synthesis (Microwave-Assisted)

The Debus-Radziszewski reaction is the foundational method for synthesizing 2,4,5-trisubstituted imidazoles. It involves the multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source [1].

Mechanistic Causality: Ammonium acetate is deliberately chosen over ammonia gas because it acts as an in situ ammonia generator and a self-buffering agent, preventing the degradation of sensitive aldehydes. While traditional refluxing in glacial acetic acid takes hours, modern protocols utilize microwave irradiation. Microwave energy provides uniform dielectric heating, which rapidly overcomes the high activation energy required for the dehydration of the diimine intermediate, reducing reaction times from hours to mere minutes [2].

DR_Workflow A 1,2-Dicarbonyl + Aldehyde + NH4OAc B Microwave Irradiation (Solvent-free or Acidic) A->B Mix & Heat C Diimine Intermediate B->C Condensation D Cyclization & Dehydration C->D Ring Closure E 2,4,5-Trisubstituted Imidazole D->E Final Product

Workflow of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Self-Validating System: The transition from a heterogeneous mixture to a clear melt, followed by sudden precipitation upon cooling, confirms successful cyclization.

  • Reactant Assembly: In a microwave-safe vessel, combine benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol). The 5-fold excess of ammonium acetate ensures complete conversion and suppresses side reactions.

  • Catalysis: Add a catalytic amount of CuCl₂·2H₂O (10 mol%) to facilitate the condensation [3].

  • Irradiation: Expose the solvent-free mixture to microwave irradiation at 720 W for 5–7 minutes. Monitor via TLC (Hexane:EtOAc 7:3) until the aldehyde spot disappears.

  • Work-up: Cool the vessel to room temperature. Pour the mixture into ice-cold water. The sudden drop in solubility forces the highly crystalline 2,4,5-trisubstituted imidazole to precipitate. Filter and recrystallize from ethanol.

The Van Leusen Imidazole Synthesis

When strict regiocontrol is required—specifically for accessing 1,4,5-trisubstituted imidazoles—the Van Leusen synthesis is the premier choice. It utilizes tosylmethyl isocyanide (TosMIC) as a versatile "3-atom synthon" (C-N-C) reacting with an aldimine [4].

Mechanistic Causality: The addition of a base (e.g., K₂CO₃) is critical; it deprotonates the active methylene group of TosMIC, generating a nucleophile that initiates a [3+2] cycloaddition with the aldimine double bond. The intermediate 4-tosyl-2-imidazoline is unstable. The subsequent elimination of p-toluenesulfonic acid (p-TosOH) acts as the thermodynamic driving force, irreversibly pushing the reaction toward the fully aromatized imidazole ring.

VL_Pathway A Aldehyde + Primary Amine B Aldimine Formation (in situ) A->B D [3+2] Cycloaddition B->D C TosMIC + Base (K2CO3) C->D E Elimination of p-TosOH D->E F 1,4,5-Trisubstituted Imidazole E->F

Mechanistic pathway of the Van Leusen imidazole synthesis.

Experimental Protocol: Pre-formed Aldimine Route

Self-Validating System: The elimination of p-TosOH lowers the pH of the microenvironment; ensuring adequate base is present prevents the reaction from stalling at the imidazoline intermediate.

  • Aldimine Generation: In a dry flask under nitrogen, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in anhydrous DMF. Stir for 30 minutes at room temperature to ensure complete Schiff base formation.

  • Cycloaddition: Add TosMIC (1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol) to the reaction mixture. The excess base is required to neutralize the eliminated p-TosOH.

  • Maturation: Stir at room temperature for 12 hours. The reaction is complete when the characteristic isocyanide odor dissipates.

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Advanced Catalytic Multicomponent Reactions (MCRs)

Modern MCRs allow for the tunable synthesis of either tri- or tetra-substituted imidazoles from the same starting materials (diketone, aldehyde, ammonium acetate, and a primary amine) simply by altering the Lewis acid catalyst [5].

Mechanistic Causality: Selectivity is entirely catalyst-driven. Using a catalyst like LiBF₄ heavily favors the 3-component reaction (3-MCR), ignoring the primary amine and yielding 2,4,5-trisubstituted imidazoles. Conversely, using Zn(BF₄)₂ strongly coordinates with the primary amine, facilitating its nucleophilic attack and driving the 4-component reaction (4-MCR) to yield 1,2,4,5-tetrasubstituted imidazoles.

MCR_Selectivity A Diketone + Aldehyde + NH4OAc + Amine B LiBF4 Catalyst A->B C Zn(BF4)2 Catalyst A->C D 2,4,5-Trisubstituted Imidazole (3-MCR) B->D Favors 3-MCR E 1,2,4,5-Tetrasubstituted Imidazole (4-MCR) C->E Favors 4-MCR

Catalyst-driven selectivity in multicomponent imidazole synthesis.

Experimental Protocol: Zn(BF₄)₂-Catalyzed Tetrasubstituted Synthesis
  • Reaction Setup: In a round-bottom flask, mix 1,2-diketone (1 mmol), aldehyde (1 mmol), primary amine (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add Zn(BF₄)₂ (10 mol%). The zinc center acts as a highly effective Lewis acid to activate the carbonyl carbon for amine attack.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

  • Isolation: Upon completion (TLC monitoring), cool the mixture. The tetrasubstituted imidazole typically crystallizes directly from the ethanol solution.

Quantitative Head-to-Head Comparison

To aid in route selection, the following table synthesizes the experimental performance metrics of the three methodologies:

MetricDebus-Radziszewski (Microwave)Van Leusen SynthesisCatalytic MCR (Zn(BF₄)₂)
Primary Target 2,4,5-Trisubstituted Imidazoles1,4,5-Trisubstituted Imidazoles1,2,4,5-Tetrasubstituted Imidazoles
Typical Yield 85% – 95%70% – 85%80% – 92%
Reaction Time 5 – 12 minutes8 – 12 hours2 – 4 hours
Regioselectivity Low (Symmetric diketones preferred)Extremely HighHigh (Catalyst dependent)
Key Reagents Benzil, Aldehyde, NH₄OAcAldimine, TosMIC, BaseDiketone, Aldehyde, Amine, NH₄OAc
Best Use Case Rapid library generation of symmetric core structures.Complex drug scaffolds requiring specific N1/C4/C5 substitutions.Divergent synthesis of highly decorated, sterically hindered cores.

Conclusion & Selection Strategy

The synthesis of substituted imidazoles is not a one-size-fits-all endeavor.

  • If your goal is speed and high-throughput screening of symmetric cores, the microwave-assisted Debus-Radziszewski route is unmatched in efficiency.

  • If your target requires strict regiocontrol at the 1, 4, and 5 positions (common in kinase inhibitors), the Van Leusen synthesis provides the necessary precision via its [3+2] cycloaddition mechanism.

  • For maximum structural complexity and the ability to dictate tri- vs. tetra-substitution from the same starting materials, Lewis acid-catalyzed MCRs offer the highest degree of synthetic flexibility.

References

  • BenchChem. "Comparative study of different synthetic routes to 2,4,5-trisubstituted imidazoles." Benchchem.
  • Oriental Journal of Chemistry. "Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach." Oriental Journal of Chemistry.
  • BenchChem. "Literature review on the synthesis of substituted imidazoles." Benchchem.
  • PMC. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." National Institutes of Health (NIH).
  • Green Chemistry. "Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles." Royal Society of Chemistry (RSC).

Safety & Regulatory Compliance

Safety

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine proper disposal procedures

Comprehensive Disposal and Operational Safety Protocol: Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a highly specialized, nitrogen-rich organic building block frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Protocol: Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a highly specialized, nitrogen-rich organic building block frequently utilized in drug development, ligand synthesis, and biochemical research. Due to its dual nitrogen-containing functional groups—a secondary amine and an imidazole ring—this compound presents specific operational hazards. It acts as a strong base and nucleophile, requiring stringent handling and disposal procedures to prevent environmental contamination and dangerous exothermic reactions [1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling and disposal of this compound.

Part 1: Chemical Profiling & Mechanistic Hazard Assessment

To safely manage Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, researchers must understand the causality behind its reactivity.

  • Nucleophilicity and Basicity: The lone electron pairs on both the secondary amine and the imidazole nitrogens make this compound highly nucleophilic. It will react violently and exothermically with strong acids, acid chlorides, and acid anhydrides [2].

  • Combustion Hazards: Organic amines and imidazoles cannot be disposed of in standard municipal waste or poured down the drain. Incineration without specialized thermal oxidizers and scrubbers will release highly toxic byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN) [2].

  • Corrosivity: As an organic base, prolonged exposure to the skin or eyes causes severe chemical burns. Waste streams containing this compound must be classified as Corrosive/Toxic under Resource Conservation and Recovery Act (RCRA) guidelines [1].

Part 2: Pre-Disposal Logistics & Segregation

Under EPA Subpart K regulations for academic and research laboratories, chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) [1].

Self-Validating Segregation System:

  • Container Compatibility: Never use metal containers, as amines can corrode certain metals over time. Use High-Density Polyethylene (HDPE) or borosilicate glass containers [3].

  • Incompatibility Check: Before adding the amine waste to a carboy, verify that the carboy does not contain oxidizing agents (e.g., peroxides, nitric acid) or halogenated solvents if the amine is in an aqueous state.

  • Volume Limits: SAAs must not exceed 55 gallons of total hazardous waste or 1 quart of acutely toxic waste [1].

Part 3: Step-by-Step Disposal Workflows

Implement the following methodologies based on the physical state of the waste generated during your experiments.

Workflow A: Aqueous Waste Solutions

Used when the compound is dissolved in water or biological buffers.

  • pH Verification: Test the solution using pH indicator paper. Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine solutions are typically basic (pH > 9).

  • Neutralization (Optional but Recommended): Slowly titrate the solution with a dilute, weak acid (e.g., 1M Citric Acid) in an ice bath under a fume hood until the pH reaches 7.0 - 8.0. Causality: Neutralization prevents the volatilization of free-base amines, reducing inhalation risks.

  • Transfer: Funnel the solution into an HDPE "Aqueous Waste - Basic/Amine" carboy.

  • Validation: Cap the container and observe for 5 minutes to ensure no gas evolution (pressure buildup) occurs.

Workflow B: Organic Solvent Waste

Used during organic synthesis, extraction, or chromatography.

  • Solvent Segregation: Determine if the carrier solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Transfer: Pour the mixture into the strictly designated "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy. Causality: Mixing amines with halogenated solvents over long periods can sometimes lead to slow alkylation reactions; however, standard disposal timelines (under 6 months) mitigate this risk.

  • Labeling: Update the RCRA hazardous waste tag immediately to list "Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine (1-5%)" as a constituent[3].

Workflow C: Solid Waste (Contaminated PPE & Vials)
  • Collection: Place contaminated gloves, weigh boats, and empty glass vials into a puncture-resistant, poly-lined solid waste pail.

  • Sealing: Double-tie the clear plastic liner.

  • Disposal: Submit a pickup request to your Environmental Health & Safety (EHS) department for off-site incineration by a licensed contractor.

Part 4: Emergency Spill Response

In the event of an accidental spill of the pure liquid or solid compound:

  • Evacuate & Ventilate: Ensure the fume hood sash is open or lab ventilation is maximized.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Do not use sawdust or paper towels, as amines can react with organic cellulose materials under certain conditions [2].

  • Neutralization: For small liquid spills, carefully apply a mild acidic solid (like sodium bisulfate) to neutralize the base before sweeping.

  • Collection: Sweep the absorbed material using a non-sparking tool into a heavy-duty hazardous waste bag.

Part 5: Waste Stream Categorization & Logistics

Summarized below are the quantitative and logistical parameters for managing this chemical's waste streams [1][3].

Waste Stream CategoryPrimary HazardApproved ContainerMax SAA Storage TimeIncompatible Materials
Aqueous Amine Waste Corrosive (pH > 9)HDPE Carboy6 MonthsStrong Acids, Acid Chlorides
Non-Halogenated Organic Flammable / ToxicBorosilicate Glass / HDPE6 MonthsOxidizers (e.g., Peroxides)
Halogenated Organic Toxic / EnvironmentalBorosilicate Glass / HDPE6 MonthsAlkali Metals, Strong Bases
Solid Contaminated Waste Toxic ResiduePoly-lined Pail6 MonthsReactive/Pyrophoric Solids

Part 6: Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for categorizing and disposing of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine waste.

G Start Waste Generated: Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine State What is the physical state of the waste? Start->State Solid Solid Waste (PPE, Vials, Powders) State->Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid BinSolid Place in Poly-lined Solid Waste Pail Solid->BinSolid Aqueous Aqueous Buffer or Water? Liquid->Aqueous Organic Organic Solvent? Liquid->Organic BinAq Neutralize to pH 7-8 Transfer to Aqueous Carboy Aqueous->BinAq Halogen Contains Halogens? (e.g., DCM, Chloroform) Organic->Halogen BinHalo Transfer to Halogenated Organic Carboy Halogen->BinHalo Yes BinNonHalo Transfer to Non-Halogenated Organic Carboy Halogen->BinNonHalo No Incinerate Off-site Incineration (Licensed EHS Contractor) BinSolid->Incinerate BinAq->Incinerate BinHalo->Incinerate BinNonHalo->Incinerate

Figure 1: Decision tree for the segregation and disposal of imidazole-amine laboratory waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA United States Environmental Protection Agency (EPA)[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health Knowledge Center[Link]

Handling

A Comprehensive Guide to the Safe Handling of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic amines, such as Methyl-(4-methyl-1H-im...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic amines, such as Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, play a crucial role. Ensuring the safety of laboratory personnel while maintaining the integrity of experimental work is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, grounded in established safety protocols for analogous compounds.

Core Safety Directives and Hazard Awareness

Amines and imidazole derivatives can present a range of hazards, including but not limited to:

  • Corrosivity: Capable of causing severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: Harmful if swallowed or inhaled.[3][4][5]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[2][3][5][6]

  • Sensitization: Some individuals may develop an allergic skin reaction upon repeated exposure.[7]

Therefore, all handling of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine must be conducted with the assumption that it possesses these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to hazardous chemicals.[8][9] The following table outlines the recommended PPE for handling Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine.

PPE Category Item Specification Rationale
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn over safety goggles when there is a significant risk of splashes.[1][3][10]Protects the eyes and face from splashes, mists, or fumes of corrosive and irritating substances.[1][10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][10][11] Always check the manufacturer's glove compatibility chart for the specific chemical being handled.Provides a barrier against direct skin contact, preventing potential burns, irritation, and absorption of the chemical.[1]
Body Protection Laboratory Coat or Chemical-Resistant Apron/CoverallsA fully-buttoned lab coat is the minimum requirement.[11] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn.[1][9][10]Protects the skin and personal clothing from contamination by spills and splashes.[10]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a certified chemical fume hood or in poorly ventilated areas.[3][8][12] The type of respirator and cartridge should be selected based on a formal risk assessment.Prevents the inhalation of harmful vapors or aerosols, which can cause respiratory irritation or systemic toxicity.[8][10]
Foot Protection Closed-Toed ShoesSafety shoes may be required based on a site-specific risk assessment.[3]Protects the feet from spills and falling objects.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling hazardous chemicals is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for the safe management of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine.

PPE_Decision_Workflow cluster_handling Chemical Handling Protocol cluster_disposal Waste Disposal Protocol start Start: Receive Chemical storage Store in a cool, dry, well-ventilated area away from incompatible materials. start->storage ppe_check Don Appropriate PPE storage->ppe_check fume_hood Work within a certified chemical fume hood. ppe_check->fume_hood Proceed weighing Weighing and Transfer fume_hood->weighing reaction Use in Reaction weighing->reaction end_process End of Experiment reaction->end_process waste_collection Collect all waste (solid and liquid) in a designated, labeled, and sealed hazardous waste container. end_process->waste_collection storage_waste Store waste container in a designated satellite accumulation area. waste_collection->storage_waste disposal_request Arrange for disposal by a licensed professional waste disposal service. storage_waste->disposal_request end_disposal End: Disposal Complete disposal_request->end_disposal

Caption: Workflow for Handling and Disposal of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Always work within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[11][13]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[3][13]

    • Verify that all necessary PPE is available and in good condition before starting any work.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear chemical splash goggles. If a significant splash risk exists, also wear a face shield.[1][3]

    • Don the appropriate chemical-resistant gloves (e.g., nitrile).[11]

    • If a risk of inhaling vapors is present despite working in a fume hood, use a NIOSH-approved respirator.[8]

  • Chemical Handling :

    • When handling the chemical, avoid direct contact with skin and eyes.[3]

    • Use appropriate tools (spatulas, scoops) to handle solid material to avoid generating dust.

    • If the chemical is a liquid, pour carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[3][13]

  • Hygiene Practices :

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][12]

    • Do not eat, drink, or smoke in areas where hazardous chemicals are handled or stored.[3][4][7]

    • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[7]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate and Alert :

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or poses a significant inhalation hazard, evacuate the area and contact your institution's emergency response team.

  • Containment (for small, manageable spills) :

    • If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[11]

  • Cleanup :

    • Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.[11]

  • Reporting :

    • Report all spills to your laboratory supervisor and the Environmental Health & Safety (EH&S) department, regardless of size.[11]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine and any contaminated materials is a critical aspect of laboratory safety and regulatory compliance.

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection :

    • Never dispose of this chemical down the drain or in the regular trash.[11]

    • Collect all waste containing Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, including contaminated lab supplies (e.g., gloves, pipette tips, weighing paper), in a designated, sealable, and chemically compatible hazardous waste container.[11][13]

  • Labeling :

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine".[11]

  • Storage :

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area for hazardous waste.[11] This area should be away from incompatible materials.[13]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed professional waste disposal service.[14][15] Provide a complete and accurate description of the waste to the disposal company.[11]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine while ensuring their personal safety and protecting the integrity of their research environment.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet. (2017, December 18). SynQuest Laboratories, Inc.
  • SAFETY DATA SHEET. (2016, December 19).
  • Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine. (n.d.). Benchchem.
  • Imidazole Waste Disposal Procedures. (n.d.). Washington State University.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate Safety Data Sheet. (n.d.). Enamine.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Imidazole Safety Data Sheet. (2023, July 10). Apollo Scientific.
  • SAFETY DATA SHEET. (2015, August 19). Air Products and Chemicals, Inc.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine Safety Data Sheet. (2022, February 3). KISHIDA CHEMICAL CO., LTD.
  • IMIDAZOLE Safety Data Sheet. (2024, September 26). Alpha Resources.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET. (2021, March 10). Enamine Ltd.
  • Imidazole SOP: Safety & Handling Procedures. (n.d.). Studylib.
  • 4-Methylimidazole SAFETY DATA SHEET. (2024, November 14).
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2014, September 23). Fisher Scientific.
  • BI0224 SAFETY DATA SHEET. (2025, September 5). Millipore.
  • 1-Methyl-1H-indazol-5-amine Safety Data Sheet. (2026, January 4). MedChemExpress.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • SAFETY DATA SHEET. (n.d.). Apollo Scientific.
  • 1-Methylimidazole Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.

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